1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Description
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Properties
IUPAC Name |
2-ethyl-5-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-10-6(7(8)11)4-5(2)9-10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXVLREJYSWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372047 | |
| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128249-59-2 | |
| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Introduction
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a key heterocyclic intermediate of significant interest to researchers in medicinal chemistry and agrochemical development. As an acyl chloride, it serves as a highly reactive precursor for the synthesis of a diverse range of derivatives, including amides, esters, and ketones. Its pyrazole core is a prevalent scaffold in numerous biologically active compounds. This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway to this valuable building block, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for ensuring success in a research setting.
The synthesis is logically approached as a two-stage process: first, the construction of the stable carboxylic acid precursor, followed by its conversion to the target acid chloride. This methodology ensures a high-purity final product by allowing for the purification of the intermediate acid.
Overall Synthetic Strategy
The most direct and modular pathway to 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride begins with the readily available precursor, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. This precursor is then converted to the final product via a robust chlorination reaction. This strategic division allows for precise control and optimization of each distinct chemical transformation.
Figure 1: High-level overview of the two-stage synthesis pathway.
Part 1: Synthesis of the Carboxylic Acid Precursor
The foundational step is the synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid[1][2]. While several methods for pyrazole synthesis exist[3], a highly efficient route involves the N-alkylation of a pre-existing pyrazole ester, followed by hydrolysis. This approach offers excellent control over the regioselectivity of the ethyl group placement.
N-Ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
The process begins with the ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate. The pyrazole ring contains two nitrogen atoms, but the proton on the N1 nitrogen is significantly more acidic due to its position adjacent to the electron-withdrawing ester group. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate this nitrogen, forming a nucleophilic pyrazole anion. This anion then readily reacts with an ethylating agent, like ethyl iodide, in a standard SN2 reaction to form the N-ethylated product. Using a greener methylating agent like dimethyl carbonate has also been reported for similar N-alkylations, suggesting diethyl carbonate could be a viable alternative[4][5].
Saponification to 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid
Following ethylation, the ester functional group is hydrolyzed to the corresponding carboxylic acid. This is a classic saponification reaction, typically achieved by heating the ester in the presence of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt with a strong mineral acid (e.g., HCl) protonates it, precipitating the desired carboxylic acid, which can then be isolated by filtration.
Experimental Protocol 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid
Materials:
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl iodide (EtI)
-
Acetone, anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
N-Ethylation: To a solution of Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously.
-
Add ethyl iodide (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
The white precipitate of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Part 2: Conversion to 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
The final and critical step is the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts[6][7].
Mechanism of Chlorination with Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and efficient reaction[6][8]. The mechanism involves several key steps:
-
The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is eliminated, and subsequent deprotonation by a base (often pyridine, or another molecule of the carboxylic acid) forms a highly reactive chlorosulfite intermediate.
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.
-
This attack leads to the reformation of the carbonyl double bond and the elimination of the leaving group, which readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion[6].
The formation of gaseous byproducts (SO₂ and HCl) is a key thermodynamic driving force for this reaction, pushing it to completion according to Le Châtelier's principle.
Figure 2: Simplified mechanism for acid chloride formation.
Experimental Considerations and Best Practices
-
Anhydrous Conditions: Both the starting carboxylic acid and the solvent must be scrupulously dry. Thionyl chloride and the resulting acid chloride product are both highly reactive towards water, and any moisture will lead to hydrolysis and significantly reduced yields[9].
-
Solvent Choice: The reaction can be performed neat (using excess thionyl chloride as the solvent) or in an inert aprotic solvent such as benzene, toluene, or dichloromethane (DCM)[10]. Refluxing is typically required to drive the reaction to completion.
-
Removal of Excess Reagent: Thionyl chloride is volatile (boiling point ~76 °C). After the reaction is complete, any excess can be readily removed by distillation or evaporation under reduced pressure, which simplifies the purification of the final product.
Experimental Protocol 2: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
This protocol is adapted from a well-established procedure for a similar pyrazole substrate[10].
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, dry
-
Thionyl chloride (SOCl₂)
-
Toluene or Benzene, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).
-
Add an inert solvent such as anhydrous toluene (approx. 15-20 mL per gram of acid).
-
Carefully add thionyl chloride (2.0-3.0 eq) to the suspension. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 80-110°C depending on the solvent) and maintain for 2-3 hours. The reaction is typically complete when the evolution of gas ceases and the mixture becomes a clear solution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (vacuum distillation). This step should be performed in a well-ventilated fume hood.
-
The resulting residue is the crude 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, which can be used directly for subsequent reactions or purified by vacuum distillation if required. The yield is typically high (>95%)[10].
Data Summary
| Step | Key Reagents | Molar Ratio (Typical) | Solvent | Temperature | Time (h) | Expected Yield |
| N-Ethylation | Ethyl 3-methyl-1H-pyrazole-5-carboxylate, EtI, K₂CO₃ | 1 : 1.2 : 1.5 | Acetone | Reflux | 8-12 | >90% |
| Saponification | Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, NaOH | 1 : 2.0 | Ethanol/H₂O | Reflux | 2-4 | >95% |
| Chlorination | 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid, SOCl₂ | 1 : 2.5 | Toluene | Reflux | 2-3 | >95% |
Conclusion
The synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a straightforward yet powerful sequence for accessing a versatile chemical intermediate. The pathway, proceeding through the stable carboxylic acid, is robust, high-yielding, and relies on well-understood organic transformations. By adhering to the principles of anhydrous reaction conditions and careful handling of reagents, researchers can reliably produce this valuable building block for application in drug discovery and the development of novel agrochemicals. The reactivity of the final acid chloride opens a gateway to a vast chemical space of pyrazole derivatives[11][12][13].
References
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. PrepChem.com. [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]
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Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
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1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. ChemBK. [Link]
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converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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Acid Chloride Formation - Thionyl Chloride. ChemTube3D. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, pyrazole derivatives stand out as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1] Their versatile chemical nature allows for a broad spectrum of biological activities. This guide focuses on a key reactive intermediate, 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride , a building block poised for the synthesis of novel molecular entities. As a Senior Application Scientist, this document is structured to provide not just data, but a comprehensive understanding of the causality behind experimental choices and the practical insights necessary for its effective and safe utilization in a research and development setting.
We will first explore the properties of the precursor, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, as its characteristics are fundamental to the successful synthesis of the target acyl chloride. Subsequently, a detailed protocol for the preparation of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride will be presented, followed by an in-depth analysis of its physicochemical properties, reactivity, and safe handling procedures.
I. The Precursor: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
A thorough understanding of the starting material is paramount for a successful and reproducible synthesis. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a stable, solid compound that serves as the immediate precursor to the highly reactive acyl chloride.
Physicochemical Properties of the Precursor
| Property | Value | Source |
| CAS Number | 50920-65-5 | [2] |
| Molecular Formula | C₇H₁₀N₂O₂ | [3][4] |
| Molecular Weight | 154.17 g/mol | [2][3][4] |
| Appearance | Solid | [2] |
| Melting Point | 130-145 °C | [2][3] |
| Boiling Point | 308.5 °C at 760 mmHg | [3] |
| Density | 1.23 g/cm³ | [3] |
| Flash Point | 140.4 °C | [3] |
II. Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, designed to activate the carboxyl group for subsequent nucleophilic acyl substitution reactions. The choice of chlorinating agent is critical, with thionyl chloride (SOCl₂) being a common and effective reagent for this purpose.
Synthetic Workflow
Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.
Experimental Protocol: Chlorination with Thionyl Chloride
This protocol is a self-validating system, as the progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
Magnetic stirrer and heating mantle
-
Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution)
-
Round-bottom flask and standard glassware (all oven-dried)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid in anhydrous DCM or toluene.
-
Reagent Addition: Slowly add thionyl chloride to the suspension at room temperature with vigorous stirring. The reaction is exothermic and will be accompanied by the evolution of sulfur dioxide and hydrogen chloride gas.
-
Reaction Progression: After the initial effervescence subsides, heat the reaction mixture to reflux. Maintain reflux for 2-4 hours, or until the gas evolution ceases, indicating the completion of the reaction.
-
Isolation: After cooling the reaction mixture to room temperature, remove the solvent and excess thionyl chloride under reduced pressure. This is typically done using a rotary evaporator.
-
Product: The resulting crude 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is often a liquid or low-melting solid and is typically used in the next synthetic step without further purification due to its reactivity.
Expert Insight: The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as a solvent. The gaseous byproducts drive the reaction to completion according to Le Chatelier's principle. It is crucial to perform this reaction in a well-ventilated fume hood due to the toxic and corrosive nature of thionyl chloride and the evolved gases.
III. Physicochemical Properties of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Estimated Physicochemical Properties
| Property | Estimated Value | Rationale/Source |
| Molecular Formula | C₇H₉ClN₂O | - |
| Molecular Weight | 172.62 g/mol | - |
| Appearance | Colorless to yellow liquid or low-melting solid | General property of acyl chlorides |
| Boiling Point | > 200 °C (with potential decomposition) | Extrapolated from similar compounds |
| Density | ~1.2-1.3 g/cm³ | Based on related structures |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, toluene). Reacts with protic solvents (water, alcohols, amines). | General reactivity of acyl chlorides |
Spectroscopic Characterization (Expected)
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is expected, characteristic of the C=O stretch in an acyl chloride. This is a significant shift from the carboxylic acid C=O stretch (typically ~1700-1725 cm⁻¹).
-
¹H NMR Spectroscopy: The proton signals of the ethyl and methyl groups on the pyrazole ring will be present. The chemical shifts of the protons adjacent to the carbonyl group may be slightly deshielded compared to the parent carboxylic acid.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal is expected to be in the range of 160-170 ppm.
IV. Reactivity and Applications in Drug Development
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a highly reactive electrophile, making it a valuable intermediate for the synthesis of a variety of pyrazole-5-carboxamide and -ester derivatives. The high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.
Key Reactions
Caption: Key reactions of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride.
The primary application of this acyl chloride in drug development is the formation of amide bonds with a wide array of amines. This allows for the rapid generation of libraries of pyrazole-5-carboxamides, which can be screened for biological activity. The pyrazole scaffold, coupled with the diverse functionalities that can be introduced via the amide linkage, provides a powerful platform for tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
V. Safety and Handling
Trustworthiness in experimental science begins with safety. 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, like all acyl chlorides, is a hazardous chemical that must be handled with appropriate precautions.
-
Corrosivity: It is corrosive and will cause severe burns upon contact with skin and eyes.
-
Moisture Sensitivity: It reacts violently with water and moisture to produce hydrogen chloride gas, which is also corrosive and toxic.
-
Inhalation: Inhalation of vapors can cause severe irritation to the respiratory tract.
Mandatory Safety Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a certified chemical fume hood.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) to prevent decomposition by atmospheric moisture.
-
Quenching: Any residual acyl chloride should be quenched carefully by slow addition to a stirred solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. Do not use water to clean up spills.
The synthesis of this compound involves thionyl chloride, which is also highly toxic and corrosive.[5][6] Refer to the Safety Data Sheet (SDS) for thionyl chloride before handling.[5][6]
VI. Conclusion
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a valuable and highly reactive intermediate for the synthesis of novel pyrazole derivatives with potential applications in drug discovery and development. A thorough understanding of its synthesis from the corresponding carboxylic acid, its inherent reactivity, and stringent adherence to safety protocols are essential for its successful and safe utilization in the laboratory. This guide provides the foundational knowledge and practical insights required for researchers and scientists to confidently incorporate this versatile building block into their synthetic strategies.
References
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- PrepChem. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride.
- Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
- Echemi. (n.d.). 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.
- Fisher Scientific. (2009, September 21). SAFETY DATA SHEET: Thionyl chloride.
- Ilhan, I. Ö., & Çadir, M. (2009). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: Thionyl chloride.
- Sigma-Aldrich. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 97%.
- Echemi. (n.d.). 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.
- Sigma-Aldrich. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 97%.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- Spectrum Chemical. (2017, February 28). SAFETY DATA SHEET: THIONYL CHLORIDE, PURIFIED.
- Ilhan, I. Ö., & Çadir, M. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
- Grützmacher, H., et al. (2017). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science, 8(11), 7536-7544.
- Reddy, M. R., et al. (2023).
- Ilhan, I. Ö., & Çadir, M. (2010). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher.
- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
- Bhattacharya, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2363-2373.
- Chemsrc. (n.d.). 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.
- Wang, Z., et al. (2012). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Journal of Chemical Research, 36(10), 606-607.
- ChemicalBook. (n.d.). 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- MedChemExpress. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Depa, N., & Erothu, H. (2021). Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid).
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An In-depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride: Synthesis, Identification, and Handling
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are established as privileged scaffolds in a multitude of therapeutic agents, and the conversion of their carboxylic acid precursors into highly reactive acyl chlorides is a critical step for further molecular elaboration.[1][2][3][4] This document details the synthesis of the title compound from its corresponding carboxylic acid, outlines a multi-pronged strategy for its unambiguous spectroscopic identification, and provides essential guidelines for its safe handling and storage. The protocols and rationale are presented to equip researchers, chemists, and drug development professionals with the field-proven insights necessary for the successful application of this versatile building block.
Introduction: The Significance of Pyrazole Acyl Chlorides
The pyrazole nucleus is a cornerstone in modern drug discovery, forming the structural core of numerous approved drugs spanning therapeutic areas from oncology to anti-inflammatory and anti-infective agents.[1][5] Its metabolic stability and versatile substitution patterns allow for fine-tuning of pharmacological activity.[1] The functionalization of the pyrazole ring is key to exploring new chemical space, and the carboxylic acid group at the C5 position is a common handle for derivatization.
To facilitate the formation of amides, esters, and other carbonyl derivatives, the carboxylic acid is often activated. The conversion to an acyl chloride represents one of the most effective activation strategies. Acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles, often under mild conditions.[6] 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is thus a pivotal intermediate, enabling the efficient coupling of the pyrazole core to other molecular fragments, a crucial process in the synthesis of novel pharmaceutical candidates.
Compound Identification and Physicochemical Properties
The direct subject of this guide, 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, is a reactive intermediate. As is common for such compounds, it is typically synthesized and used in situ or stored under strict anhydrous conditions for short periods.[6] Consequently, it is most effectively characterized by referencing its stable precursor, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Table 1: Physicochemical Properties of the Precursor Compound
| Property | Value | Source(s) |
| Chemical Name | 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | [7][8] |
| CAS Number | 50920-65-5 | [7][8][9][10] |
| Molecular Formula | C₇H₁₀N₂O₂ | [8] |
| Molecular Weight | 154.17 g/mol | [8] |
| Appearance | Solid | |
| Melting Point | 132-145 °C |
Upon conversion to the acyl chloride, the molecular formula becomes C₇H₉ClN₂O and the molecular weight increases to 172.62 g/mol . The physical state is expected to be a low-melting solid or a liquid with a pungent odor, characteristic of acyl chlorides.[6]
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
Principle and Rationale
The most reliable and widely adopted method for synthesizing acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂).[11][12] This choice is underpinned by several factors:
-
High Reactivity: Thionyl chloride readily converts the carboxylic acid's hydroxyl group into an excellent leaving group (a chlorosulfite intermediate).[13][14]
-
Favorable Thermodynamics: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[14][15]
-
Clean Workup: The volatile nature of the byproducts and any excess reagent simplifies the isolation of the desired acyl chloride.
The mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride.[13][16] This is followed by the expulsion of a chloride ion and subsequent formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the final acyl chloride product with the release of SO₂ and HCl.[13][14]
Experimental Workflow
Objective: To convert 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid into 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride.
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Magnetic stirrer and heating mantle
Protocol:
-
Preparation: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.[6]
-
Reagent Addition: Suspend 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a minimal amount of anhydrous solvent (e.g., 5-10 mL per gram of acid).
-
Reaction Initiation: Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. The addition may be exothermic. A catalytic amount of anhydrous Dimethylformamide (DMF) can be added to accelerate the reaction, if necessary.
-
Reaction Progression: Gently heat the mixture to reflux (typically 40-80°C depending on the solvent) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The mixture should become a clear solution as the solid carboxylic acid is consumed.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a vacuum trap containing a base (e.g., NaOH pellets) to neutralize the corrosive and toxic vapors.
-
Final Product: The resulting residue is the crude 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, which can often be used directly in the next synthetic step without further purification. If high purity is required, vacuum distillation can be performed, though care must be taken due to the compound's reactivity.
Visualization of Synthesis Workflow
Caption: Synthesis workflow for the target compound.
Analytical Validation and Quality Control
Rationale for Multi-faceted Analysis
Confirming the successful synthesis of an acyl chloride requires a combination of analytical techniques. A single method is insufficient due to the potential for unreacted starting material or side products. A self-validating system employs multiple spectroscopic methods to provide orthogonal data, ensuring the structure and purity of the product are confirmed with high confidence.
Spectroscopic Identification
Table 2: Expected Spectroscopic Data for Product Validation
| Technique | Expected Observations & Rationale |
| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹). Appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹) compared to the carboxylic acid (~1700-1725 cm⁻¹). This shift is a hallmark of the C-O bond being replaced by the more electronegative C-Cl bond. |
| ¹H NMR Spectroscopy | The overall proton signals for the ethyl and methyl groups on the pyrazole ring should remain, though minor shifts in their chemical environment are expected. The key confirmation is the disappearance of the acidic proton (-COOH) signal, which is typically a broad singlet far downfield (>10 ppm). |
| ¹³C NMR Spectroscopy | The carbonyl carbon signal will shift. In the starting carboxylic acid, it appears around 165-175 ppm. For the acyl chloride, this signal is expected to be in a similar region but its precise location will confirm the new electronic environment. |
| Mass Spectrometry (MS) | This technique provides definitive confirmation of the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass of C₇H₉ClN₂O (172.04 g/mol for the ³⁵Cl isotope and 174.04 g/mol for the ³⁷Cl isotope). The characteristic ~3:1 isotopic pattern for chlorine provides unambiguous evidence of its presence. |
Visualization of Analytical Workflow
Caption: Workflow for analytical validation of the product.
Handling, Storage, and Safety
Expertise-Driven Insights: Acyl chlorides are fundamentally reactive and hazardous, demanding respect and stringent adherence to safety protocols. Their risk profile is dominated by two properties: corrosivity and reactivity with moisture.[6][17]
-
Corrosivity: Acyl chlorides are corrosive to skin, eyes, and the respiratory tract.[17][18] Upon contact with moisture (e.g., in the lungs or on skin), they hydrolyze to the parent carboxylic acid and hydrochloric acid, causing severe chemical burns.[11][17]
-
Moisture Sensitivity: They react vigorously, sometimes violently, with water and other protic solvents (like alcohols) to release HCl gas.[6][19] This reactivity necessitates handling under anhydrous conditions.
Self-Validating Safety Protocol:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to contain corrosive vapors and provide adequate ventilation.[19]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area.[17][19] The storage location should be a dedicated cabinet for corrosive and water-reactive materials, away from incompatible substances like bases, oxidizers, and alcohols.[19]
-
Spill Response: In case of a spill, evacuate the area. Neutralize small spills with a dry, inert absorbent material like sand or sodium bicarbonate. Do not use water. For large spills, follow institutional emergency procedures.
Conclusion
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a valuable reactive intermediate for the synthesis of complex molecules in drug discovery and development. Its successful preparation from the corresponding carboxylic acid is readily achieved using standard chlorinating agents like thionyl chloride. However, its utility is intrinsically linked to a rigorous understanding of its handling requirements and a robust analytical framework for confirming its identity. By following the detailed synthesis, validation, and safety protocols outlined in this guide, researchers can confidently and safely leverage this potent chemical building block to advance their scientific objectives.
References
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SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
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22.9 Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. [Link]
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The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012). Henry Rzepa's Blog. [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
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Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube. [Link]
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Acyl chloride. Sciencemadness Wiki. [Link]
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1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. Chemsrc. [Link]
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Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Oak-wood. [Link]
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The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
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4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
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1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]
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Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. PrepChem.com. [Link]
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ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Chongqing Kemai Material Technology Co., Ltd. [Link]
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Spectroscopic Blueprint of a Key Synthetic Intermediate: 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Molecular Structure and Key Features
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The molecule is further functionalized with an ethyl group at the N1 position, a methyl group at the C3 position, and a reactive carbonyl chloride group at the C5 position. These features will give rise to a unique and identifiable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is expected to exhibit four distinct signals:
-
Ethyl Group Protons: The ethyl group at the N1 position will present as a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the nitrogen will be deshielded and are predicted to appear as a quartet around 4.0-4.5 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group will appear as a triplet around 1.4-1.6 ppm.
-
Methyl Group Protons: The methyl group attached to the pyrazole ring at the C3 position is expected to produce a singlet in the region of 2.2-2.5 ppm.
-
Pyrazole Ring Proton: The single proton on the pyrazole ring at the C4 position will appear as a singlet, likely in the range of 6.5-7.0 ppm.
| Predicted ¹H NMR Data | |
| Proton Assignment | Predicted Chemical Shift (ppm) |
| H4 (pyrazole ring) | 6.5 - 7.0 (s, 1H) |
| -CH₂- (ethyl group) | 4.0 - 4.5 (q, 2H, J ≈ 7 Hz) |
| -CH₃ (C3-methyl) | 2.2 - 2.5 (s, 3H) |
| -CH₃ (ethyl group) | 1.4 - 1.6 (t, 3H, J ≈ 7 Hz) |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, revealing the carbon skeleton of the molecule. We anticipate observing seven distinct carbon signals:
-
Carbonyl Carbon: The carbonyl carbon of the acyl chloride is highly deshielded and will appear at the downfield end of the spectrum, typically in the 160-170 ppm region.
-
Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring will have distinct chemical shifts. C5, attached to the electron-withdrawing carbonyl chloride, will be the most deshielded of the ring carbons. C3, bearing the methyl group, and C4 will have characteristic shifts for substituted pyrazoles.[1][2]
-
Ethyl and Methyl Carbons: The carbons of the ethyl and methyl substituents will appear in the upfield region of the spectrum.
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (carbonyl) | 160 - 170 |
| C5 (pyrazole ring) | 145 - 155 |
| C3 (pyrazole ring) | 140 - 150 |
| C4 (pyrazole ring) | 105 - 115 |
| -CH₂- (ethyl group) | 45 - 55 |
| -CH₃ (C3-methyl) | 10 - 15 |
| -CH₃ (ethyl group) | 13 - 18 |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be inert to the reactive acyl chloride. Chloroform-d is often a good first choice.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Consider performing 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unambiguously assign proton and carbon signals, respectively.
-
Caption: Workflow for NMR analysis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride will be dominated by a very strong absorption band characteristic of the acyl chloride carbonyl group.
-
C=O Stretch: The most prominent feature will be the carbonyl (C=O) stretching vibration. In acyl chlorides, this band appears at a characteristically high frequency, typically in the range of 1790-1815 cm⁻¹.[3][4][5][6] This high frequency is due to the inductive effect of the electronegative chlorine atom.
-
C-H Stretches: Aliphatic C-H stretching vibrations from the ethyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region.
-
C=C and C=N Stretches: Stretching vibrations of the pyrazole ring (C=C and C=N bonds) are expected in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 730-550 cm⁻¹.[5]
| Predicted IR Data | |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (sp³) | 2850 - 3000 |
| C=O stretch | 1790 - 1815 (very strong) |
| C=C, C=N stretch | 1400 - 1600 |
| C-Cl stretch | 730 - 550 |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural clues.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation Pathways: Electron ionization (EI) is expected to induce several characteristic fragmentation patterns for this acyl chloride.[7][8] A primary fragmentation event is the loss of the chlorine radical to form a stable acylium ion.[7] Subsequent loss of carbon monoxide from this acylium ion is also a common pathway.[7]
Caption: Predicted major fragmentation pathways for 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride in mass spectrometry.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
For a volatile and thermally stable compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.
-
For less volatile compounds, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) are suitable.
-
-
Ionization:
-
Electron ionization (EI) is a common technique that provides detailed fragmentation patterns.
-
Softer ionization techniques like ESI can be used to primarily observe the molecular ion with minimal fragmentation.
-
-
Mass Analysis:
-
A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, each offering different advantages in terms of resolution, mass accuracy, and scan speed.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).
-
Analyze the molecular ion peak and its isotopic pattern to confirm the elemental composition.
-
Interpret the fragmentation pattern to deduce the structure of the molecule.
-
Conclusion
This in-depth technical guide has provided a comprehensive, predictive overview of the key spectroscopic features of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocols provided herein serve as a robust starting point for acquiring high-quality spectral data, ensuring the integrity and success of research and development endeavors.
References
-
PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]
-
NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
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New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]
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University of Calgary. Spectroscopic Analysis : Acyl Chlorides. [Link]
-
PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
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SlidePlayer. ir spectrum of carboxylic acids and alcohols. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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University of Colorado Boulder. Infrared Spectroscopy. [Link]
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PMC - PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]
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Chemistry Steps. Infrared spectra of acid chlorides. [Link]
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Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Wikipedia. Fragmentation (mass spectrometry). [Link]
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reactivity and stability of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
An In-depth Technical Guide to the Reactivity and Stability of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Abstract
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its structure, featuring a substituted pyrazole core coupled with a highly reactive acyl chloride moiety, renders it an exceptionally versatile reagent for the construction of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, core reactivity, stability profile, and handling protocols. It is intended for researchers, chemists, and drug development professionals who seek to leverage this compound's synthetic potential while ensuring safe and effective implementation in their experimental workflows.
Introduction and Molecular Profile
The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide spectrum of activities including anti-inflammatory, analgesic, and antimicrobial properties[1]. 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride serves as a key intermediate, enabling the facile introduction of the 1-ethyl-3-methyl-pyrazole-5-carboxamide or ester functionality into target molecules. The primary driver of its synthetic utility is the carbonyl chloride group (-COCl), an acyl halide that is among the most reactive carboxylic acid derivatives. This high reactivity, however, necessitates a thorough understanding of its stability and handling requirements to prevent unwanted side reactions and ensure experimental reproducibility.
The core of its reactivity lies in the pronounced electrophilicity of the carbonyl carbon, which is rendered electron-deficient by the inductive effects of both the adjacent oxygen and chlorine atoms[2][3]. This makes it a prime target for a wide array of nucleophiles, leading to predictable and high-yielding transformations.
Physicochemical Properties
A summary of the key physicochemical properties is provided below. Data for closely related analogs are included for reference where specific data for the title compound is not publicly available.
| Property | Value | Reference |
| Chemical Name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | - |
| Molecular Formula | C₇H₉ClN₂O | - |
| Molecular Weight | 172.62 g/mol | - |
| CAS Number | 50920-66-6 | - |
| Appearance | Typically a solid or liquid at room temperature | General knowledge |
| Melting Point | 132-145 °C (for the parent carboxylic acid) | |
| Boiling Point | ~308 °C at 760 mmHg (for the parent carboxylic acid) | [4] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts with protic solvents (water, alcohols). | General knowledge |
Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
The most direct and common method for the preparation of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is the chlorination of its corresponding carboxylic acid precursor, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid[5][6]. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.
The use of thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying purification[7].
Caption: Synthesis of the title compound from its carboxylic acid precursor.
Experimental Protocol: Synthesis
Objective: To synthesize 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride from 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
A catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (optional, Vilsmeier-Haack catalyst)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and the anhydrous solvent.
-
Slowly add thionyl chloride to the suspension at room temperature. A catalytic drop of DMF can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) and monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂). The reaction is usually complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.
-
The resulting crude 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Core Reactivity Profile
The reactivity of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is dominated by the acyl chloride functional group. The principal reaction it undergoes is nucleophilic acyl substitution . This proceeds via a highly reactive tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group[8][9].
Caption: A typical experimental workflow for using the acyl chloride.
Storage:
-
Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.
Handling:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere using techniques such as a glovebox or a Schlenk line.
-
Dry Equipment: All glassware must be thoroughly dried (e.g., oven- or flame-dried) before use.[10]
-
Anhydrous Solvents: Use only high-purity, anhydrous solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11]
-
Ventilation: Work exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors, which are irritating and harmful.[11] The compound is lachrymatory, meaning it causes irritation and tearing of the eyes.[10]
Conclusion
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a powerful and versatile synthetic intermediate. Its high reactivity, driven by the acyl chloride functional group, allows for the efficient and reliable formation of amide, ester, and carbon-carbon bonds, making it an invaluable tool in medicinal chemistry and materials science. This same reactivity, however, defines its primary instability, particularly its acute sensitivity to moisture. By adhering to strict anhydrous handling and storage protocols, researchers can successfully harness the synthetic capabilities of this compound to advance their scientific objectives.
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The Alchemist's Blueprint: A Technical Guide to Key Intermediates in Pyrazole Synthesis
Introduction: The Ubiquity and Importance of the Pyrazole Scaffold
To the dedicated researcher in drug discovery and materials science, the pyrazole nucleus is a familiar and welcome sight. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry, forming the structural heart of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra), and the kinase inhibitor Xalkori.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold, capable of engaging in a variety of non-covalent interactions, including hydrogen bonding, which is critical for molecular recognition of biological targets.[2]
Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry as potent herbicides and insecticides and are employed as ligands for metal catalysts and as functional dyes.[1][3] The immense value and wide-ranging applications of this heterocyclic system have spurred the continuous development of novel and efficient synthetic methodologies.
This guide eschews a simple recitation of named reactions. Instead, it serves as an in-depth exploration of the core chemical logic behind pyrazole synthesis, focusing on the generation and transformation of the pivotal intermediates that enable the construction of this privileged scaffold. We will dissect the causality behind common synthetic strategies, providing field-proven insights and detailed protocols to empower researchers to not only replicate but also innovate.
Section 1: The Foundational Pillars: 1,3-Dicarbonyls and Hydrazines in Knorr Synthesis
The most classical and enduring strategy for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] This venerable reaction, first reported by Ludwig Knorr in 1883, remains the workhorse of pyrazole synthesis due to its reliability, broad substrate scope, and operational simplicity.[6][7]
The Core Logic: A [3+2] Cyclocondensation
The Knorr synthesis is a [3+2] cyclocondensation, where the 1,3-dicarbonyl compound provides a three-carbon electrophilic fragment (C-C-C) and the hydrazine provides the two-nitrogen nucleophilic fragment (N-N). The reaction proceeds through a series of condensation and dehydration steps, ultimately leading to the stable, aromatic pyrazole ring.
The critical insight for the synthetic chemist is understanding the reactivity of the two carbonyl groups. In an unsymmetrical 1,3-dicarbonyl, the two carbonyls will exhibit different electrophilicity, and the initial nucleophilic attack by the hydrazine can occur at either site. This can lead to the formation of regioisomeric products, a common challenge in pyrazole synthesis.[6] The choice of solvent, catalyst (often acidic), and the nature of the substituents on both the dicarbonyl and the hydrazine can influence this regioselectivity.[6][8]
Key Intermediate I: The 1,3-Dicarbonyl Compound
While commercially available, many requisite 1,3-dicarbonyls must be synthesized. Often, their generation in situ followed by immediate condensation with a hydrazine in a one-pot protocol is the most efficient approach, preventing the isolation of potentially unstable dicarbonyl intermediates.[1][4][9]
-
From Enolates and Acylating Agents: A powerful method involves the C-acylation of a ketone enolate with an acid chloride or ester. The choice of base is critical; for instance, using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can prevent further acylation of the resulting 1,3-diketone.[4][5]
-
Claisen Condensation: The condensation of an ester with a ketone or another ester is a classic route to β-ketoesters or 1,3-diketones. For example, 2,4-diketoesters can be prepared via a Claisen condensation between an alkylphenone and diethyl oxalate.[4][5]
Workflow: Knorr Pyrazole Synthesis
Caption: The Knorr pyrazole synthesis pathway.
Field-Proven Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol details the synthesis of a pyrazolone, a common outcome when a β-ketoester is used in the Knorr synthesis.
Reactants:
-
Ethyl acetoacetate (a β-ketoester, our 1,3-dicarbonyl equivalent)
-
Phenylhydrazine
-
Glacial Acetic Acid (Solvent and catalyst)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and glacial acetic acid (50 mL).
-
Addition: While stirring, add phenylhydrazine (10.8 g, 0.1 mol) dropwise to the solution at room temperature. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 110-120°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude product from ethanol/water to yield pure 1-phenyl-3-methyl-5-pyrazolone as a white crystalline solid.
Causality and Self-Validation:
-
Acetic Acid: Serves as both a solvent and a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitate the initial nucleophilic attack by the hydrazine.
-
Reflux Conditions: Provide the necessary activation energy for the dehydration steps, driving the reaction to completion.
-
Aqueous Workup: The product is typically insoluble in water, allowing for its easy precipitation and separation from the water-soluble acetic acid and any unreacted starting materials. The purity of the product can be validated by its sharp melting point and confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Section 2: The Addition-Cyclization Route: α,β-Unsaturated Carbonyls
An alternative and powerful strategy for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (e.g., chalcones). This method proceeds through a different key intermediate: a pyrazoline.[3][4]
The Core Logic: Michael Addition Followed by Cyclization
This pathway is initiated by a conjugate (Michael) addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This forms a hydrazone enolate intermediate which then undergoes an intramolecular cyclocondensation to form a five-membered pyrazoline ring. The final, crucial step is the aromatization of the pyrazoline to the pyrazole.
Key Intermediate II: The Pyrazoline
The pyrazoline is a non-aromatic heterocyclic intermediate. Its conversion to the final pyrazole product requires an oxidation or an elimination step.[6]
-
Oxidation: Often, ambient oxygen is sufficient for the oxidation, especially during workup or if the reaction is run in an open vessel.[4] For more controlled and rapid conversion, oxidizing agents like iodine, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or simply heating in a high-boiling solvent like DMSO can be employed.[3][9]
-
Elimination: If the α,β-unsaturated carbonyl contains a leaving group at the β-position, the aromatization occurs via a facile elimination reaction under redox-neutral conditions, which is a highly efficient strategy.[4][6]
Workflow: Pyrazole Synthesis from α,β-Unsaturated Ketones
Caption: Pathway via pyrazoline intermediate.
Field-Proven Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole from Chalcone
Reactants:
-
Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Phenylhydrazine hydrochloride
-
Sodium Hydroxide
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask, dissolve chalcone (5.2 g, 25 mmol) in ethanol (100 mL).
-
Hydrazine Salt: Add phenylhydrazine hydrochloride (3.6 g, 25 mmol) to the solution and stir until it dissolves.
-
Base Addition: Prepare a solution of sodium hydroxide (2.0 g, 50 mmol) in water (10 mL). Add this basic solution dropwise to the reaction mixture. A color change and formation of a precipitate are typically observed.
-
Reaction: Heat the mixture to reflux for 4 hours. The initial precipitate may dissolve and a new solid may form as the pyrazoline intermediate converts to the pyrazole product.
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Isolation: Collect the crude solid product by vacuum filtration and wash with water until the filtrate is neutral.
-
Purification: Dry the solid and recrystallize from hot ethanol to obtain pure 1,3,5-triphenyl-1H-pyrazole.
Causality and Self-Validation:
-
Hydrazine Salt & Base: Phenylhydrazine hydrochloride is often more stable and easier to handle than the free base. The added sodium hydroxide neutralizes the HCl and deprotonates the hydrazine, generating the active nucleophile in situ.
-
Reflux Conditions: The elevated temperature facilitates both the initial Michael addition, the subsequent cyclization, and the final oxidation/aromatization step.
-
Product Validation: The successful synthesis is confirmed by the disappearance of the α,β-unsaturated ketone peaks in the IR spectrum and the appearance of characteristic aromatic signals for the pyrazole ring in the ¹H and ¹³C NMR spectra.
Section 3: The Power of Pre-functionalization: Strategic Pyrazole Intermediates
In many sophisticated synthetic campaigns, the pyrazole ring itself is constructed early and then serves as a versatile intermediate for building more complex molecular architectures. The introduction of specific functional groups onto the pyrazole core creates strategic handles for subsequent reactions.
Key Intermediate III: 4-Formylpyrazoles
Formylpyrazoles, particularly 4-formylpyrazoles, are exceptionally valuable building blocks.[10] The aldehyde group is a gateway to a vast array of chemical transformations, including reductive amination, Wittig reactions, aldol condensations, and the formation of other heterocyclic rings.
The most common method for their synthesis is the Vilsmeier-Haack reaction .[10] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent (typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)). For pyrazoles, the reaction often proceeds by cyclizing a suitable hydrazone precursor while simultaneously formylating the 4-position.[10][11]
Key Intermediate IV: Halogenated Pyrazoles
Introducing a halogen (Cl, Br, I) onto the pyrazole ring, often at the 4-position, transforms it into an ideal substrate for modern cross-coupling chemistry.[12] These 4-halopyrazoles are key intermediates for Pd-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of aryl, alkynyl, and amino substituents, respectively.[12] This strategy provides a modular and highly effective approach to creating libraries of complex pyrazole derivatives for structure-activity relationship (SAR) studies.
Data Summary: Versatility of Key Pyrazole Intermediates
| Intermediate Type | Key Synthetic Utility | Common Follow-up Reactions |
| 4-Formylpyrazoles | Introduction of C-substituents | Wittig, Aldol, Reductive Amination, Knoevenagel |
| 4-Halopyrazoles | C-C & C-N Bond Formation | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Couplings |
| 5-Aminopyrazoles | Building block for fused rings | Condensation with 1,3-dicarbonyls to form pyrazolo[1,5-a]pyrimidines |
| Pyrazole Carboxylic Acids | Amide bond formation | EDC/HOBt coupling, conversion to acid chloride |
Conclusion
The synthesis of pyrazole derivatives is a mature yet continually evolving field. While a multitude of specific named reactions exist, a deeper understanding of the core logic reveals a reliance on a handful of powerful and versatile intermediates. Mastery over the generation and subsequent transformation of 1,3-dicarbonyls, pyrazolines, and strategically functionalized pyrazole cores provides the modern chemist with a robust toolkit for the design and execution of synthetic routes to novel and valuable molecules. The causality-driven approach outlined in this guide, focusing on why certain reagents and conditions are chosen, is intended to empower researchers to move beyond simple replication and toward rational design and innovation in the rich and rewarding field of pyrazole chemistry.
References
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Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 7, 593–647. Available from: [Link]
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Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from the Reaction of Ketones and Acid Chlorides in the Presence of a Base: A Fast and General Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available from: [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. Available from: [Link]
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Yang, Y., & Kuang, C. (2010). A simple and efficient approach to the synthesis of 1,3-diaryl-4-halo-1H-pyrazoles and their conversion to 1,3,4-triaryl- or 1,3,5-triaryl-substituted pyrazoles through Pd-catalyzed C–C coupling reaction. Tetrahedron, 66(1), 253-260. Available from: [Link]
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Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. Available from: [Link]
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. Available from: [Link]
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Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2020). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 25(21), 5036. Available from: [Link]
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Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-Pot Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. Available from: [Link]
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Kamal, A., & Malik, M. S. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Pharmaceutical Design, 18(33), 5265-5283. Available from: [Link]
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Zhang, X., Kang, J., Niu, P., Wu, J., Yu, W., & Chang, J. (2014). I2-Mediated Metal-Free Oxidative C–N Bond Formation: A Regioselective Pyrazole Synthesis. The Journal of Organic Chemistry, 79(21), 10170-10178. Available from: [Link]
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Faria, J. V., & Silva, M. S. (2022). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. RSC Advances, 12(40), 26055-26068. Available from: [Link]
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El-Metwaly, A. M., & El-Gazzar, M. G. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(16), 4945. Available from: [Link]
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Hacıalioğlu, E., & Gümüş, S. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 857-870. Available from: [Link]
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Mohammed, M. A., & Al-Masoudi, N. A. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 3(4), 458-467. Available from: [Link]
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The Strategic Role of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, lending its unique physicochemical properties to a wide array of therapeutic agents. Among the myriad of pyrazole-based building blocks, 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride has emerged as a particularly valuable synthon. Its strategic substitution pattern offers a nuanced balance of lipophilicity, hydrogen bonding potential, and metabolic stability to the resulting carboxamide derivatives. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, with a focus on its role in the development of innovative therapeutics, particularly in the realm of kinase inhibitors. Through a detailed exploration of its chemical attributes and practical applications, this guide serves as a critical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
The Pyrazole Scaffold: A Privileged Motif in Drug Discovery
The five-membered aromatic heterocycle, pyrazole, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The two adjacent nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets. Furthermore, the pyrazole ring is relatively stable to metabolic degradation, a desirable feature in drug candidates.
The substituent at the 1-position of the pyrazole ring plays a significant role in modulating the molecule's overall properties. An ethyl group, as in the case of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, can enhance lipophilicity, which may improve cell permeability and oral bioavailability. The methyl group at the 3-position can also contribute to the molecule's steric and electronic profile, influencing its binding affinity and selectivity for its target. The carbonyl chloride at the 5-position is a highly reactive functional group, primed for the facile formation of amide bonds, a common linkage in many drug molecules.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is essential for its effective utilization in synthesis. While specific experimental data for the carbonyl chloride is limited, the properties of its carboxylic acid precursor provide valuable insights.
Table 1: Physicochemical Properties of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [2] |
| Molecular Weight | 154.17 g/mol | [2] |
| Boiling Point | 308.5°C at 760 mmHg | [2] |
| Density | 1.23 g/cm³ | [2] |
The synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a multi-step process that begins with the construction of the pyrazole ring, followed by functional group manipulations to introduce the carbonyl chloride.
Synthesis of the Pyrazole Core: Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate
The synthesis of the pyrazole ester precursor can be achieved through various methods. A common approach involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. A patented method describes the synthesis of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, a close analog, using dimethyl carbonate as a methylating agent in the presence of sodium hydride.[3] A similar strategy can be envisioned for the ethyl analog.
Alternatively, the synthesis can proceed via the reaction of ethyl 2,4-dioxovalerate with hydrazine hydrate to form ethyl 3-methyl-1H-pyrazole-5-carboxylate, which can then be alkylated at the N1 position.[4]
Hydrolysis to the Carboxylic Acid
The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing the ester with an aqueous solution of sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.
Conversion to the Carbonyl Chloride
The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. This is a standard transformation in organic synthesis, and thionyl chloride (SOCl₂) is a commonly used reagent for this purpose.
Experimental Protocol: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Step 1: Hydrolysis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate
-
To a solution of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate in ethanol, add a 2M aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with an organic solvent like dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid in an inert solvent such as benzene or toluene.
-
Add an excess of thionyl chloride (SOCl₂) to the suspension.
-
Heat the reaction mixture to reflux for a period of 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC analysis.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride. This product is often used in the next step without further purification due to its reactivity.
Reactivity and Application as a Building Block
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a versatile building block primarily utilized for the synthesis of pyrazole-5-carboxamides. The high reactivity of the carbonyl chloride allows for efficient amide bond formation with a wide range of primary and secondary amines under mild conditions. This reaction is a cornerstone of many drug discovery programs.
Amide Bond Formation
The general reaction involves the nucleophilic acyl substitution of an amine with the carbonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the hydrochloric acid that is formed as a byproduct.
Experimental Protocol: General Procedure for the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides
-
Dissolve the amine substrate in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole-5-carboxamide.
The Role of the 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide Moiety in Medicinal Chemistry
The 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide scaffold is a key feature in a number of biologically active compounds, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer.
The pyrazole core can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's hinge region. The substituents on the pyrazole ring and the amide portion of the molecule can then be modified to achieve potency and selectivity for the target kinase.
Case Study: Pyrazole-based Kinase Inhibitors
Numerous research programs have focused on the development of pyrazole-based kinase inhibitors. For instance, various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4][5] The 1-ethyl-3-methyl substitution pattern on the pyrazole ring can contribute to the overall hydrophobic interactions within the ATP-binding pocket of the kinase, enhancing the inhibitor's potency.
While a specific, marketed drug containing the exact 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide moiety is not readily identifiable, the vast number of patents and research articles exploring similar structures underscores the importance of this scaffold in ongoing drug discovery efforts. The strategic placement of the ethyl and methyl groups allows for fine-tuning of the compound's properties to optimize its pharmacokinetic and pharmacodynamic profile.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of pyrazole-5-carboxamides is a well-studied area. Key insights include:
-
N1-substituent: The substituent at the N1 position of the pyrazole ring, in this case, the ethyl group, significantly influences the compound's lipophilicity and, consequently, its cell permeability and oral bioavailability.
-
C3-substituent: The methyl group at the C3 position can provide beneficial steric interactions within the target's binding site and can also influence the electronic nature of the pyrazole ring.
-
Amide Moiety: The amide linkage is a critical pharmacophoric element, often participating in hydrogen bonding interactions with the target protein. The substituent on the amide nitrogen is a key point of diversification in drug discovery campaigns, allowing for the exploration of a wide range of chemical space to optimize for potency, selectivity, and drug-like properties.
Conclusion and Future Perspectives
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and high reactivity make it an attractive starting material for the construction of diverse libraries of pyrazole-5-carboxamide derivatives. The unique substitution pattern of this synthon provides a favorable combination of physicochemical properties that are conducive to the development of potent and selective drug candidates, particularly in the field of kinase inhibition.
As our understanding of the molecular basis of diseases continues to grow, the demand for novel and effective therapeutics will only increase. The strategic use of well-designed building blocks like 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride will be crucial in meeting this demand and in the continued advancement of medicinal chemistry. The exploration of this scaffold in new therapeutic areas and the development of more efficient and sustainable synthetic routes will undoubtedly be a focus of future research.
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The Ascendant Trajectory of Pyrazole Carboxamides: A Technical Guide to Their Diverse Applications
Abstract
The pyrazole carboxamide scaffold has emerged as a cornerstone in modern medicinal chemistry and agrochemical research, demonstrating remarkable versatility and a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential applications of novel pyrazole carboxamide derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development and crop protection. We will delve into the core structure-activity relationships that govern their efficacy, elucidate their primary mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation. This guide is designed to not only inform but also to empower researchers to innovate within this fertile chemical space.
The Pyrazole Carboxamide Core: A Privileged Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties, including aromaticity, hydrogen bonding capability, and metabolic stability.[1] The attachment of a carboxamide group creates a versatile scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of biological activity. This structural adaptability is a key reason why pyrazole carboxamides have found success across diverse biological targets.[2]
The general structure of a pyrazole carboxamide derivative allows for strategic modifications to optimize potency, selectivity, and pharmacokinetic properties. Key areas of modification include:
-
The Pyrazole Ring: Substituents on the pyrazole ring can influence the electronic properties and steric bulk of the molecule, impacting its binding affinity to target proteins.
-
The Carboxamide Linker: The amide bond itself is a critical pharmacophoric element, often participating in key hydrogen bonding interactions with the target.
-
The Amide Substituent (N-substituent): This position offers significant opportunities for diversification, allowing for the introduction of various aryl, heteroaryl, or alkyl groups to explore different binding pockets and modulate physicochemical properties.
Applications in Crop Protection: Safeguarding Global Food Security
Pyrazole carboxamides have revolutionized the agrochemical industry, particularly in the development of fungicides and insecticides.[3][4][5] Their high efficacy, often at low application rates, and novel modes of action make them invaluable tools for integrated pest management strategies.
Fungicidal Activity: Inhibition of Succinate Dehydrogenase (SDHI)
A significant class of pyrazole carboxamide fungicides acts by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[5][6][7] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of cellular respiration and ultimately, fungal cell death.[6] Several commercialized fungicides, such as fluxapyroxad and bixafen, are based on this pyrazole carboxamide scaffold.[6][7][8]
Mechanism of Action: SDHI Fungicides
The fungicidal action of pyrazole carboxamide SDHIs is a prime example of targeted molecular intervention. The pyrazole carboxamide molecule binds to the ubiquinone-binding (Qp) site of the SDH enzyme complex, preventing the natural substrate, ubiquinone, from binding. This competitive inhibition is highly effective and specific to fungal SDH in many cases.
Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.
Experimental Protocol: In Vitro Antifungal Activity Assessment (Mycelium Growth Inhibition)
This protocol outlines a standard method for evaluating the efficacy of novel pyrazole carboxamide derivatives against pathogenic fungi.
1. Materials:
- Potato Dextrose Agar (PDA) medium
- Sterile petri dishes (90 mm)
- Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
- Cultures of test fungi (e.g., Rhizoctonia solani, Alternaria porri)[9][10]
- Sterile cork borer (5 mm)
- Incubator
2. Procedure:
- Prepare PDA medium according to the manufacturer's instructions and autoclave.
- Cool the medium to 45-50°C and add the test compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).[9] A solvent control (PDA with solvent only) and a negative control (PDA only) should be included.
- Pour the amended PDA into sterile petri dishes and allow them to solidify.
- Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture.
- Place the mycelial disc, mycelium-side down, in the center of each PDA plate.
- Seal the plates and incubate at a suitable temperature (e.g., 25-28°C) in the dark.
- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition using the following formula:
- Inhibition (%) = [(dc - dt) / dc] x 100
- Where: dc = average diameter of the fungal colony in the control group, and dt = average diameter of the fungal colony in the treatment group.
- Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by probit analysis.[9][10]
Insecticidal and Acaricidal Activity
Certain pyrazole carboxamide derivatives have demonstrated potent insecticidal and acaricidal properties.[3][4] The mode of action for some of these compounds involves the inhibition of mitochondrial electron transport chain complex I.[3][4] This disruption of energy metabolism is lethal to a wide range of pests, including those with piercing-sucking mouthparts that have developed resistance to other insecticides.[3][4]
Table 1: Representative Agrochemical Pyrazole Carboxamides
| Compound Name | Target | Primary Use |
| Fluxapyroxad | Succinate Dehydrogenase (SDHI) | Fungicide[6] |
| Bixafen | Succinate Dehydrogenase (SDHI) | Fungicide[9] |
| Penthiopyrad | Succinate Dehydrogenase (SDHI) | Fungicide[9] |
| Tolfenpyrad | Mitochondrial Complex I | Insecticide[3][4] |
| Chlorantraniliprole | Ryanodine Receptor | Insecticide[7] |
Therapeutic Potential in Human Health
The structural versatility of pyrazole carboxamides has led to their exploration in a multitude of therapeutic areas, with promising results in oncology, inflammation, and infectious diseases.[11][12]
Anticancer Activity: Targeting Kinase Signaling
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Novel pyrazole carboxamide derivatives have been designed as potent inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and fibroblast growth factor receptors (FGFRs).[12][13][14][15][16][17]
Mechanism of Action: Kinase Inhibition
These pyrazole carboxamide derivatives typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. This blockade of signaling can induce cell cycle arrest, apoptosis (programmed cell death), or autophagy in cancer cells.[18]
Caption: Mechanism of pyrazole carboxamides as kinase inhibitors in cancer.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a colorimetric assay to assess the cytotoxic effects of pyrazole carboxamide derivatives on cancer cell lines.
1. Materials:
- Cancer cell lines (e.g., HeLa, HepG2, A549)[15][18]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader
2. Procedure:
- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
- Prepare serial dilutions of the test compounds in complete medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
- Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example.[19][20] Novel pyrazole carboxamides are being investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[19] Some compounds have shown potent COX inhibition with selectivity for COX-2, which may offer a better safety profile regarding gastrointestinal side effects.[19]
Antimicrobial and Antitubercular Activity
The emergence of multidrug-resistant pathogens presents a significant global health threat.[11] Pyrazole carboxamide derivatives have demonstrated promising activity against various bacterial and fungal strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[21][22] These compounds represent a valuable scaffold for the development of new anti-infective agents.[11][21][22]
Structure-Activity Relationship (SAR) Insights
Systematic studies on the structure-activity relationships of pyrazole carboxamides have provided crucial insights for the rational design of more potent and selective compounds.
-
In Fungicides: The nature of the substituent on the carboxamide nitrogen is critical for fitting into the Qp site of the SDH enzyme. Bulky, hydrophobic groups are often favored.[8][23]
-
In Kinase Inhibitors: The substituents on the pyrazole ring and the N-phenyl ring can be modified to achieve selectivity for different kinases. For instance, bulky, electron-withdrawing groups at specific positions have been shown to favor Aurora A kinase inhibition.[13]
-
In Anti-inflammatory Agents: The substitution pattern on the pyrazole and the N-aryl ring can influence COX-2 selectivity.[19]
Future Directions and Conclusion
The pyrazole carboxamide scaffold continues to be a highly productive platform for the discovery of novel bioactive compounds. Future research will likely focus on:
-
Expanding the Target Space: Exploring new biological targets for pyrazole carboxamides beyond the well-established ones.
-
Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of lead compounds.
-
Combating Resistance: Designing novel derivatives that are effective against resistant strains of pathogens and cancer cells.
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The Emerging Therapeutic Potential of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide provides an in-depth exploration of this compound class, with a particular focus on its anticancer potential through the inhibition of Hypoxia-Inducible Factor-1 (HIF-1). We will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the biological activity of these compounds. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides.
Introduction: The Pyrazole Carboxamide Core in Drug Discovery
Pyrazole carboxamides are a well-established class of compounds with a broad spectrum of biological activities, finding applications in both pharmaceuticals and agrochemicals.[1][2] The pyrazole ring system is a key pharmacophore that has been successfully incorporated into a variety of drugs. The carboxamide linkage provides a versatile point for modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Derivatives of pyrazole carboxamides have been reported to exhibit a wide array of pharmacological effects, including:
-
Anticancer Activity: Targeting various pathways involved in tumor growth and survival.
-
Fungicidal and Insecticidal Activity: Acting as potent agents for crop protection.[2]
-
Anti-inflammatory and Analgesic Properties: Modulating inflammatory responses.
-
Antiviral and Antibacterial Effects: Showing promise in combating infectious diseases.
This guide will focus specifically on the 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide core, a substitution pattern that has recently gained attention for its potential in oncology.
Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides: A Validated Approach
The synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides is a multi-step process that begins with the formation of the core pyrazole ring, followed by amide bond formation. The following protocol is a composite of established methods for the synthesis of the key intermediate, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, and standard amide coupling techniques.
Synthesis of the Key Intermediate: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
The synthesis of the pyrazole carboxylic acid intermediate can be achieved through the reaction of a β-ketoester with an ethylhydrazine derivative. A plausible synthetic route is outlined below, based on established pyrazole synthesis methodologies.[3]
Experimental Protocol:
-
Step 1: Synthesis of Ethyl 2,4-dioxopentanoate. This starting material can be synthesized via the Claisen condensation of ethyl pyruvate and acetone.
-
Step 2: Cyclization to form Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate.
-
To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol, add ethylhydrazine oxalate (1 equivalent) and a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
-
-
Step 3: Hydrolysis to 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [4][5][6]
-
Dissolve the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
-
Amide Coupling to Yield Target Carboxamides
The final step involves the coupling of the pyrazole carboxylic acid with a desired amine to form the carboxamide. Standard peptide coupling reagents can be employed for this transformation.
Experimental Protocol:
-
To a solution of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as HATU (1.1 equivalents) and a tertiary amine base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution, a basic aqueous solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide.
Biological Activity and Mechanism of Action
The biological activity of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides is diverse, with significant findings in the fields of oncology and mycology.
Anticancer Activity: Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)
A key area of interest for this class of compounds is their ability to inhibit the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. HIF-1 is a transcription factor that plays a critical role in the adaptation of cancer cells to the hypoxic (low oxygen) tumor microenvironment. Overexpression of HIF-1 is associated with tumor progression, angiogenesis, metastasis, and resistance to therapy.
The HIF-1 signaling pathway is a central regulator of cellular response to hypoxia. Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. However, in a hypoxic environment, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.
Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions, and the point of intervention for 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides.
Studies have shown that certain 1-ethylpyrazole-3-carboxamide derivatives can inhibit the HIF-1 signaling pathway. While the precise mechanism is still under investigation, it is believed that these compounds may interfere with the stabilization of the HIF-1α subunit under hypoxic conditions. This leads to a downstream reduction in the expression of HIF-1 target genes, such as Carbonic Anhydrase IX (CAIX) and Vascular Endothelial Growth Factor (VEGF), which are crucial for tumor cell survival and angiogenesis.
Antifungal Activity: A Potential Role in Mitochondrial Respiration Inhibition
While not the primary focus of this guide, it is noteworthy that other classes of pyrazole carboxamides have demonstrated potent fungicidal activity. A well-established mechanism for some of these fungicides is the inhibition of mitochondrial respiration, specifically by targeting succinate dehydrogenase (Complex II) in the electron transport chain. Although this has not been explicitly demonstrated for 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides, it represents a plausible avenue for further investigation into their biological activities. Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been shown to cause dose-dependent inhibition of mitochondrial respiration, leading to acute mammalian toxicity.[7][8]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For 1-ethylpyrazole-3-carboxamides as HIF-1 inhibitors, several key structural features have been identified as important for activity.
| Compound ID | R1 (at position 1) | R2 (at position 3) | Amide Moiety (at position 5) | HIF-1 Inhibition (IC50, µM) |
| Lead Compound | Ethyl | H | Substituted Phenyl | 19.1 |
| Optimized Analog | Ethyl | H | Modified Substituted Phenyl | 8.1 |
| Hypothetical Analog | Ethyl | Methyl | Substituted Phenyl | To be determined |
Data adapted from studies on 1-ethylpyrazole-3-carboxamides.
The data suggests that modifications to the amide moiety can significantly impact the inhibitory activity against the HIF-1 pathway. Further studies are required to elucidate the specific contribution of the 3-methyl group in the 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide scaffold.
Key Experimental Protocols for Biological Evaluation
To assess the biological activity of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides, a series of in vitro assays are essential. The following are detailed protocols for key experiments.
HIF-1 Reporter Gene Assay
This assay is used to quantify the inhibitory effect of the compounds on HIF-1 transcriptional activity.
Caption: Workflow for the HIF-1 Reporter Gene Assay.
Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HT1080 human fibrosarcoma cells) in appropriate media.
-
Transfection: Transfect the cells with a luciferase reporter plasmid containing multiple copies of a Hypoxia-Response Element (HRE) upstream of the luciferase gene.
-
Compound Treatment: Seed the transfected cells into 96-well plates and treat with a range of concentrations of the test compounds.
-
Hypoxia Induction: Incubate the plates under hypoxic conditions (e.g., 1% O2) for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luciferase activity against the compound concentration.
Cancer Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of the compounds on the migratory ability of cancer cells, a key process in metastasis.
Protocol:
-
Cell Preparation: Culture cancer cells to sub-confluency and then starve them in serum-free medium for 24 hours.
-
Transwell Setup: Place Transwell inserts (with an 8.0 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant: Add a chemoattractant (e.g., medium containing 10% fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the test compound at various concentrations and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24-48 hours).
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
-
Data Analysis: Compare the number of migrated cells in the treated groups to the untreated control to determine the inhibitory effect of the compounds.
Conclusion and Future Directions
The 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Their ability to inhibit the HIF-1 signaling pathway provides a clear rationale for their further investigation as anticancer agents. Future research should focus on:
-
SAR Optimization: Systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidation of the precise molecular targets and pathways affected by these compounds.
-
In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models of cancer.
-
Exploration of Other Biological Activities: Investigating the potential of this scaffold in other therapeutic areas, such as fungal infections, based on the known activities of related pyrazole carboxamides.
This technical guide provides a solid foundation for researchers to embark on the exploration of this exciting class of compounds. The provided protocols and insights are intended to facilitate the design and execution of experiments that will further unravel the therapeutic potential of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides.
References
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Design, synthesis, and target identification of new hypoxia-inducible factor 1 (HIF-1) inhibitors containing 1-alkyl-1H-pyrazole-3-carboxamide moiety - ResearchGate. (URL: [Link])
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-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])
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1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. (URL: [Link])
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Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. (URL: [Link])
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Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed Central. (URL: [Link])
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. (URL: [Link])
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Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study - PubMed. (URL: [Link])
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Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC - NIH. (URL: [Link])
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Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents - Jetir.Org. (URL: [Link])
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1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid - Oakwood Chemical. (URL: [Link])
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1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity - Monash University. (URL: [Link])
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Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. (URL: [Link])
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Methodological & Application
Application Notes and Protocol for Amide Coupling with 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-substituted amides utilizing 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride. Pyrazole-containing motifs are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This application note details the chemical principles, step-by-step experimental protocols, and critical considerations for the successful acylation of primary and secondary amines with this versatile reagent. We will explore the underlying reaction mechanism, provide protocols for both the formation of the acyl chloride and the subsequent amide coupling, and offer guidance on reaction work-up, purification, and product characterization.
Introduction: The Significance of Pyrazole Amides in Modern Chemistry
Pyrazole derivatives are a prominent class of heterocyclic compounds widely found in bioactive molecules, including pharmaceuticals and agrochemicals. The incorporation of a pyrazole scaffold can significantly influence a molecule's pharmacological profile. The amide bond, being a cornerstone of peptide and protein structures, is a critical functional group in a vast array of therapeutic agents. The synthesis of pyrazole carboxamides, therefore, represents a powerful strategy for the generation of novel chemical entities with potential therapeutic applications.
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride serves as a highly reactive acylating agent, enabling the efficient formation of amide bonds with a broad range of primary and secondary amines under mild conditions. This guide will provide the necessary protocols and theoretical background to effectively utilize this reagent in your research and development endeavors.
Reaction Mechanism and Rationale
The formation of an amide from an acyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the chloride ion, which is an excellent leaving group.
Role of the Base A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial in this reaction. It serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Experimental Protocols
This section is divided into two main protocols: the preparation of the 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride and its subsequent use in amide coupling reactions.
Protocol 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
This protocol outlines the conversion of the corresponding carboxylic acid to the acyl chloride. It is recommended to use the freshly prepared acyl chloride immediately in the next step.
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for inert atmosphere reactions.
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, suspend or dissolve 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or THF.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise to the stirred mixture.[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo to obtain the crude 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride. This is typically a solid or oil and is used directly in the next step without further purification.[1]
Protocol 2: Amide Coupling with Primary and Secondary Amines
This protocol describes the general procedure for the reaction of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride with an amine.
Materials:
-
Crude 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (from Protocol 1)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware for reaction, work-up, and purification.
Procedure:
-
Dissolve the crude 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and the base (TEA or DIPEA, 2.0-3.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
Workflow for Amide Couplingdot
Sources
Application Notes & Protocols: Leveraging 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride for the Synthesis of Advanced Agrochemicals
This document provides researchers, chemists, and agricultural scientists with a comprehensive technical guide on the application of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, a pivotal building block in the synthesis of modern agrochemicals. The focus is on the development of pyrazole carboxamide fungicides, a class of compounds renowned for their efficacy as Succinate Dehydrogenase Inhibitors (SDHIs). We will explore the mechanistic underpinnings of their biological activity and provide detailed, field-proven protocols for their synthesis.
Section 1: The Scientific Foundation - Pyrazole Carboxamides as SDHI Fungicides
The pyrazole carboxamide scaffold is at the heart of numerous commercially successful fungicides.[1] Their widespread adoption stems from a highly specific and effective mode of action that targets a fundamental process in fungal respiration.
Mechanism of Action: Targeting Fungal Respiration
Pyrazole carboxamide fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[2][3] SDH is a crucial enzyme that links the Krebs cycle to cellular respiration by oxidizing succinate to fumarate and transferring electrons to the ubiquinone pool.[2]
The inhibitor molecule binds to the ubiquinone binding site (Q-site) of the SDH enzyme complex.[4] This physical obstruction prevents the natural substrate from docking, effectively halting the entire electron transport chain. The resulting disruption of adenosine triphosphate (ATP) synthesis starves the fungal cells of energy, leading to their death.[3] This targeted action provides excellent fungicidal control against a wide range of plant pathogens.[5][6]
Caption: Mechanism of SDH inhibitors targeting Complex II in the fungal respiratory chain.
The Role of the 1-Ethyl-3-methyl-1H-pyrazole Moiety
The pyrazole ring and its substituents constitute the "pharmacophore" of the molecule—the essential structural component responsible for its biological activity.[7] This heterocyclic fragment serves as the primary anchor, forming critical interactions (such as hydrogen bonds and π-π stacking) within the binding pocket of the SDH enzyme.[8] The specific substituents on the pyrazole ring, such as the N-ethyl group (at position 1) and the methyl group (at position 3), are not arbitrary. They are meticulously chosen to optimize:
-
Binding Affinity: Fine-tuning the steric and electronic profile of the molecule to maximize its fit and interaction with the target enzyme.
-
Physicochemical Properties: Influencing factors like solubility, stability, and systemic movement within the plant, which are critical for a successful agrochemical.[9]
Section 2: Synthesis Strategy - From Acid Chloride to Active Ingredient
The synthesis of pyrazole carboxamide fungicides is typically a convergent process, culminating in the formation of a robust amide bond. 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is an ideal reagent for this purpose due to its high reactivity.
The Core Reaction: Amide Bond Formation
The key synthetic step is the nucleophilic acyl substitution reaction between the highly electrophilic 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride and a suitable aromatic or aliphatic amine.[10][11] This reaction is efficient and high-yielding. The choice of the amine partner is critical, as it defines the final compound's identity and biological spectrum. For instance, coupling the acid chloride with different substituted anilines or other amino-heterocycles yields distinct commercial fungicides like Sedaxane and Penthiopyrad.[4][5]
Causality of Experimental Choices:
-
Acid Chloride: The carbonyl chloride is an activated form of the carboxylic acid, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.
-
Solvent: An inert aprotic solvent like tetrahydrofuran (THF), toluene, or xylene is used to prevent reaction with the solvent.[10][12]
-
Base: A tertiary amine base, such as triethylamine (Et₃N), is added to act as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the reactant amine and driving the equilibrium towards the product.[11]
Caption: General reaction scheme for the synthesis of pyrazole carboxamides.
Preparation of the Key Intermediate
The title acid chloride is readily prepared from its corresponding carboxylic acid. This is a standard and essential preliminary step in the synthesis workflow.
Protocol: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl₂, ~5 equivalents), which can also serve as the solvent.[13][14]
-
Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is often a yellow oil and can be used in the next step without further purification.[13]
Section 3: Application Protocol - Synthesis of a Model Pyrazole Carboxamide
This section provides a detailed, step-by-step protocol for the synthesis of a model fungicide, N-(2-biphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide , to illustrate the practical application of the core reaction.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | 188.61[15] | 10.0 | 1.0 |
| 2-Aminobiphenyl | 169.22 | 10.0 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | ~50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
| Ethyl Acetate (EtOAc) | - | - | - |
| Hexanes | - | - | - |
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-aminobiphenyl (10.0 mmol) and triethylamine (12.0 mmol) in 30 mL of anhydrous THF. Stir the solution at room temperature.
-
Acid Chloride Addition: Dissolve the crude 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the amine solution over 15-20 minutes using an addition funnel. An ice-water bath can be used to control any initial exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at ambient temperature for 10-12 hours.[10]
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting amine spot indicates completion.
-
Quenching & Extraction: Remove the THF under reduced pressure. To the residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine. This removes unreacted acid, the triethylamine hydrochloride salt, and residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure target compound.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Thionyl chloride and acid chlorides are corrosive and react violently with water.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Organic solvents are flammable. Keep away from ignition sources.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of a model fungicide.
Section 4: Data Analysis and Expected Outcomes
The successful synthesis of pyrazole carboxamides can be validated through characterization and biological assays. The ultimate measure of success for a novel fungicide is its efficacy against target pathogens.
Quantitative Analysis
For the model synthesis described in Section 3, typical outcomes would be:
-
Yield: 75-90%
-
Purity: >98% after chromatography
-
Appearance: White to off-white solid
The table below presents in vitro activity data for several commercial SDHI fungicides against various plant pathogens, illustrating the high potency characteristic of this chemical class.
| Compound | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |
| Boscalid | Sclerotinia sclerotiorum | 0.51 | [17][18] |
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.19 | [17][18] |
| Fluxapyroxad | Rhizoctonia cerealis | 16.99 | [17][18] |
| Penthiopyrad | Various pathogens | High Activity | [5] |
| Thifluzamide | Rhizoctonia solani | ~0.022 | [19] |
| Sedaxane | Rhizoctonia spp. | High Activity | [11] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a fungicide that causes a 50% reduction in fungal growth.
Section 5: Broader Applications & Future Directions
The protocol and principles described herein are not limited to a single molecule. The true power of using 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride lies in its utility as a scaffold for creating extensive chemical libraries. By systematically varying the amine coupling partner (the 'R-NH₂' group), researchers can:
-
Develop Novel Fungicides: Synthesize new chemical entities with potentially improved efficacy, a broader spectrum of activity, or a better resistance profile.[13][17][20]
-
Optimize Properties: Fine-tune the molecule for specific applications, such as seed treatment (e.g., Sedaxane) versus foliar application.[4][21]
-
Structure-Activity Relationship (SAR) Studies: Elucidate the key structural features of the amine component that contribute to high fungicidal activity, guiding future design efforts.[20][22]
The ongoing challenge of fungicide resistance necessitates the continuous discovery of novel SDHIs. The synthetic methodologies outlined in this guide provide a robust and versatile platform for researchers to contribute to the next generation of crop protection agents.
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- 19. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. grokipedia.com [grokipedia.com]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes: Strategic Synthesis of Novel Pharmaceutical Candidates from 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] This guide provides detailed application notes and synthetic protocols for leveraging 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, a highly reactive and versatile building block, for the development of novel pharmaceutical candidates. We will explore the synthesis of this key intermediate, detail its application in the generation of diverse chemical libraries through amide and ester bond formation, and outline a strategic workflow for integrating these compounds into a drug discovery cascade. The protocols herein are designed to be robust and self-validating, providing researchers with the technical foundation to accelerate their discovery programs.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3][4] Their unique electronic properties and structural rigidity allow them to engage with biological targets through various non-covalent interactions, including hydrogen bonding and hydrophobic interactions.[3] This has led to their incorporation into numerous blockbuster drugs with diverse therapeutic applications, including anti-inflammatory agents like Celecoxib, anti-cancer drugs, and analgesics.[2][5]
The strategic functionalization of the pyrazole core is paramount to modulating its pharmacological profile. 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride represents an ideal starting material for this purpose. The highly reactive acid chloride at the C5 position serves as an electrophilic handle for coupling with a vast array of nucleophiles, enabling the rapid generation of extensive and diverse compound libraries.
The Starting Material: Synthesis and Reactivity Profile
The utility of any synthetic campaign begins with a reliable source of the starting material. 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is typically not purchased directly but is prepared in situ from its corresponding carboxylic acid, which is commercially available.[6][7][8]
Protocol for Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Objective: To quantitatively convert 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid to its activated acid chloride form for immediate use in subsequent reactions.
Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the carboxylic acid to form the desired acyl chloride, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[9] The volatile nature of these byproducts allows for their easy removal, driving the reaction to completion and simplifying purification.
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (optional, 1-2 drops)
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon inlet
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).
-
Add anhydrous DCM to dissolve or suspend the acid.
-
Optional: Add a catalytic amount of DMF. This accelerates the reaction through the formation of the Vilsmeier reagent in situ.
-
Slowly add thionyl chloride (2.0 eq) to the stirred mixture at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (approx. 40 °C for DCM) for 1-3 hours.
-
Monitor the reaction progress. The reaction is typically complete when gas evolution (SO₂ and HCl) ceases and the mixture becomes a clear solution.[10]
-
Once complete, carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.
-
The resulting crude 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a pale yellow oil or solid and is typically used immediately in the next step without further purification due to its moisture sensitivity.
Caption: Synthesis of the activated acid chloride intermediate.
Core Synthetic Protocols for Library Development
The primary utility of the pyrazole carbonyl chloride is its reaction with nucleophiles to form stable covalent bonds, most commonly amides and esters.
Protocol 1: Synthesis of Pyrazole-5-Carboxamides
The formation of the amide bond is one of the most important reactions in pharmaceutical development. The reaction of an acid chloride with an amine is a robust and high-yielding method to achieve this.[11]
Causality: This reaction follows the Schotten-Baumann conditions.[12] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base (e.g., triethylamine or pyridine) is added to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the amine starting material, which would render it non-nucleophilic.
Materials:
-
Crude 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM
-
Desired amine (primary or secondary) (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.0 - 2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (water, brine, Na₂SO₄, silica gel)
Step-by-Step Protocol:
-
Dissolve the crude acid chloride (1.0 eq) in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[10]
-
After addition, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the acid chloride is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure pyrazole-5-carboxamide.
Sources
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Biorepositories [biorepositories.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amide Synthesis [fishersci.dk]
Introduction: The Versatility of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride as an Acylating Agent
An In-Depth Technical Guide to Acylation Reactions with 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a highly reactive heterocyclic building block of significant interest in medicinal and agricultural chemistry.[1] Its structure, featuring a stable pyrazole core, makes the resulting acylated compounds valuable scaffolds in drug discovery. The acyl chloride functional group is a powerful tool for forging new carbon-heteroatom and carbon-carbon bonds, primarily through acylation reactions.
This guide provides a comprehensive overview of the application of this reagent in three key transformations: the synthesis of amides, esters, and aryl ketones. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying principles, the rationale for specific conditions, and the practical insights needed to ensure reproducible and high-yielding outcomes.
Molecular Profile:
| Property | Value | Source |
| Chemical Name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | - |
| Precursor Acid | 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | [2][3] |
| CAS Number (Precursor) | 50920-65-5 | [4][5] |
| Molecular Formula | C₇H₉ClN₂O | - |
| Molecular Weight | 172.62 g/mol | - |
| Appearance | Typically a moisture-sensitive solid or liquid | [6] |
Core Reactivity and Handling:
The high reactivity of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride stems from the electron-withdrawing nature of the chlorine atom and the adjacent carbonyl group, rendering the carbonyl carbon highly electrophilic. This makes it an excellent substrate for nucleophilic attack.
However, this reactivity necessitates careful handling. Acyl chlorides are corrosive, toxic, and react violently with water and other protic nucleophiles.[6][7] All manipulations must be performed in a certified fume hood, under an inert atmosphere (e.g., nitrogen or argon), using anhydrous solvents and glassware.[8] Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[9]
Part 1: Synthesis of Pyrazole Amides via Acylation of Amines
The formation of an amide bond is one of the most fundamental reactions in organic and medicinal chemistry. The reaction of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride with primary or secondary amines provides a direct and efficient route to novel pyrazole carboxamides, which are prevalent motifs in pharmacologically active molecules.[10]
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition-elimination mechanism.[11] The lone pair of the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion—an excellent leaving group—to yield the stable amide product and hydrochloric acid (HCl).
To prevent the protonation of the starting amine by the generated HCl, which would render it non-nucleophilic, a non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to act as an acid scavenger.[12]
Caption: Nucleophilic addition-elimination mechanism for amidation.
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the acylation of a primary amine.
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Workflow Diagram:
Caption: Standard experimental workflow for amide synthesis.
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.2 M relative to the amine).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent side product formation.
-
Acyl Chloride Addition: Dissolve 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 1-4 hours).
-
Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine. The washes remove water-soluble salts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
Substrate Scope and Expected Outcomes
| Amine Type | Relative Reactivity | Typical Conditions | Expected Yield | Notes |
| Primary Aliphatic | High | 0 °C to RT, 1-2h | 85-95% | Highly exothermic; requires slow addition and cooling. |
| Secondary Aliphatic | Medium | 0 °C to RT, 2-4h | 80-90% | Slower reaction due to steric hindrance. |
| Aniline (Aromatic) | Low | RT to 40 °C, 4-12h | 70-85% | Less nucleophilic; may require gentle heating. |
| Electron-poor Aniline | Very Low | 40 °C to reflux, 12-24h | 50-75% | May require a stronger base or longer reaction times. |
Part 2: Synthesis of Pyrazole Esters via Acylation of Alcohols
The esterification of alcohols with 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is an effective method for producing pyrazole esters, which serve as important intermediates and have applications as bioactive compounds.
Mechanistic Rationale
Similar to amidation, esterification follows a nucleophilic addition-elimination pathway.[13] However, alcohols are generally less nucleophilic than amines, so the reaction is slower. A base, such as pyridine, is essential not only to scavenge the HCl byproduct but also to act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the alcohol.
Caption: Pyridine-catalyzed esterification mechanism.
Protocol 2: General Procedure for Ester Synthesis
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq)
-
Alcohol (primary or secondary) (1.2 eq)
-
Anhydrous Pyridine or Triethylamine/DMAP (catalytic)
-
Anhydrous DCM or THF
-
1 M aqueous HCl
-
Saturated aqueous NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the alcohol (1.2 eq) in anhydrous pyridine (used as both solvent and base) or in anhydrous DCM with triethylamine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq).
-
Cooling: Cool the mixture to 0 °C.
-
Acyl Chloride Addition: Add a solution of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically slower than amidation; stir for 4-16 hours while monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove pyridine/amines), saturated NaHCO₃ (to neutralize excess acid), and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude ester by flash column chromatography.
Substrate Scope and Expected Outcomes
| Alcohol Type | Relative Reactivity | Typical Conditions | Expected Yield | Notes |
| Primary (e.g., Ethanol) | High | 0 °C to RT, 2-6h | 80-95% | Generally proceeds smoothly. |
| Secondary (e.g., Isopropanol) | Medium | RT, 6-18h | 65-85% | Steric hindrance slows the reaction. May require gentle heating. |
| Tertiary (e.g., t-Butanol) | Very Low | RT to reflux, 24-48h | < 20% | Very sterically hindered. Prone to elimination side reactions. Steglich esterification is a better alternative.[13] |
| Phenol | Low | RT to 50 °C, 12-24h | 60-80% | Less nucleophilic than aliphatic alcohols. |
Part 3: Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation allows for the formation of a carbon-carbon bond, attaching the pyrazole acyl group directly to an aromatic ring to form aryl ketones.[14] This reaction is a cornerstone of electrophilic aromatic substitution.
Mechanistic Rationale
The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), in stoichiometric amounts.[15] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion intermediate.[16] This potent electrophile is then attacked by the nucleophilic π-system of an electron-rich aromatic ring. A subsequent deprotonation restores aromaticity and yields the final ketone product.
Crucially, the product ketone also forms a complex with AlCl₃, deactivating it. Therefore, at least one full equivalent of the catalyst is required for the reaction to proceed to completion.[14][15]
Sources
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- 2. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-エチル-3-メチル-1H-ピラゾール-5-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 10. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
laboratory-scale synthesis of pyrazole carboxamides
An Application Note for the Laboratory-Scale Synthesis of Pyrazole Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Carboxamide Scaffold
The pyrazole ring system is a foundational motif in modern medicinal chemistry and agrochemistry.[1][2][3] Pyrazole carboxamides, in particular, represent a privileged scaffold found in numerous biologically active compounds, from blockbuster pharmaceuticals to advanced crop protection agents.[4][5] Their prevalence is due to the pyrazole core's ability to act as a stable, aromatic linker that correctly orients substituents for optimal interaction with biological targets. Furthermore, the synthetic tractability of this scaffold allows for extensive chemical diversification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]
This guide provides a detailed overview of the most common and reliable strategies for the . It moves beyond simple step-by-step instructions to explain the causality behind procedural choices, offering field-proven insights to empower researchers to adapt and troubleshoot these methods for their specific molecular targets.
Core Synthetic Strategies: A Strategic Overview
The synthesis of pyrazole carboxamides can be broadly categorized into two primary strategies, with the choice often dictated by the availability of starting materials and the desired substitution pattern.[4][6]
-
Strategy A: Post-Cyclization Amidation (Convergent Approach): This is the most prevalent and flexible strategy.[4][6] It involves the initial construction of a pyrazole ring bearing a carboxylic acid or ester functionality, followed by a separate amide coupling step. The key advantage is the ability to diversify the amide group late in the synthesis by coupling a common pyrazole acid intermediate with a large library of different amines.[6]
-
Strategy B: Pre-Cyclization Amidation (Linear Approach): In this less common approach, the carboxamide bond is formed on an acyclic precursor before the cyclization reaction that forms the pyrazole ring.[6] This can be advantageous if the desired amine is sensitive to the conditions required for late-stage amidation or if the acyclic precursors are more readily available.
This application note will focus primarily on the more widely used and versatile Strategy A.
Primary Synthetic Workflow (Strategy A)
The logical flow for the convergent synthesis of pyrazole carboxamides is a robust, multi-stage process that offers multiple points for purification and characterization.
Detailed Experimental Protocols (Strategy A)
The following protocols provide a comprehensive, step-by-step guide for the synthesis of a generic pyrazole carboxamide, based on the convergent workflow.
Protocol 1: Synthesis of Pyrazole-Carboxylate Ester via Knorr Cyclocondensation
This protocol describes the foundational step of creating the pyrazole core through a cyclocondensation reaction. The use of a β-ketoester and a substituted hydrazine is a classic and highly reliable method.[4][6]
Materials:
-
Hydrazine derivative (1.0 eq)
-
β-Ketoester (1.0 eq)
-
Ethanol (or other suitable alcohol solvent)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol.
-
To this solution, add a catalytic amount of glacial acetic acid.[4]
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[4] An exotherm may be observed.
-
Heat the reaction mixture to reflux (e.g., ~80 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[6]
-
Upon completion (disappearance of the limiting starting material), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. This removes the acid catalyst and any water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-carboxylate ester.[4]
Protocol 2: Hydrolysis of Pyrazole-Carboxylate Ester to Pyrazole-Carboxylic Acid
This step, known as saponification, converts the stable ester into the carboxylic acid required for the subsequent amide coupling.[4][6]
Materials:
-
Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio). The THF ensures solubility of the organic ester, while water is required for the base.[4]
-
Add the base (e.g., LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[4]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[4] The product acid will have a different Rf and may streak on the TLC plate.
-
Once complete, cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[4]
-
Stir the resulting slurry in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts (e.g., LiCl or NaCl).[4]
-
Dry the product under high vacuum. The resulting pyrazole-carboxylic acid is often pure enough for the next step without further purification.[4]
Protocol 3: Amide Coupling to Synthesize Pyrazole Carboxamide
This is the key step where the desired amine is coupled to the pyrazole core. The choice of coupling method is critical and depends on the stability and reactivity of the substrates.
Method A: Using Thionyl Chloride (Acyl Chloride Formation)
This classic method is robust and cost-effective but involves a highly reactive intermediate that is sensitive to moisture. It is best for simple, robust amines.
Materials:
-
Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)[4]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (1.1-1.2 eq)
-
Base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
Procedure:
-
Activation: To a stirred solution of the pyrazole-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic drop of DMF. Cool the mixture to 0 °C.
-
Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise. Caution: Gas evolution (SO₂ or CO/CO₂) occurs. Perform in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases and the solution is clear.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-carbonyl chloride, which is typically used immediately without purification.[6]
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base like triethylamine (2.5 eq) in anhydrous DCM.[6]
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[4]
-
Workup and Purification: Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[4]
Method B: Using Peptide Coupling Reagents
This method is milder, proceeds in one pot, and is ideal for sensitive or valuable amines. Reagents like HATU, HBTU, or EDC/HOBt are common.[4][7]
Materials:
-
Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU, EDC) (1.1-1.5 eq)[4]
-
Base (e.g., DIPEA, TEA) (2.0-3.0 eq)[4]
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the pyrazole-carboxylic acid (1.0 eq) in the anhydrous solvent (e.g., DMF).
-
Add the amine (1.1 eq), the coupling reagent (e.g., HATU, 1.2 eq), and the base (e.g., DIPEA, 2.5 eq) to the solution.[4] The order of addition can be critical; consult the specific reagent's documentation.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[4]
-
Workup and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine to remove the coupling byproducts and excess reagents.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[4]
Quantitative Data and Characterization
Successful synthesis must be confirmed by rigorous characterization. The following table summarizes typical outcomes and analytical data.
| Parameter | Method A (Acyl Chloride) | Method B (Peptide Coupling) | Typical Spectroscopic Data |
| Typical Yield | 60-90% | 70-95% | ¹H NMR: Amide N-H proton typically observed as a broad singlet between δ 8-11 ppm. Aromatic and pyrazole protons in the δ 7-9 ppm range.[8] |
| Purity (Post-Chromo.) | >95% | >98% | ¹³C NMR: Amide carbonyl carbon signal typically appears in the δ 160-170 ppm range.[8] |
| Reaction Conditions | Harsher (reactive intermediate) | Milder (one-pot) | IR (FT-IR): Strong C=O stretch for the amide carbonyl around 1650-1680 cm⁻¹. N-H stretch around 3200-3400 cm⁻¹.[8] |
| Cost | Lower | Higher | HRMS: Provides the exact mass, confirming the elemental composition of the synthesized molecule.[8] |
Troubleshooting and Field-Proven Insights
-
Low Yield in Amide Coupling: If using Method A, ensure the acyl chloride intermediate is completely dry and used immediately. For Method B, ensure all reagents and solvents are anhydrous, as water will consume the activated ester.
-
Difficulty in Purification: The byproducts from peptide coupling reagents (e.g., HOBt, urea from EDC) can complicate purification. Thorough aqueous washes are critical before chromatography.
-
No Reaction in Knorr Synthesis: Ensure the acid catalyst is present and the reaction is heated sufficiently. Some less reactive dicarbonyls or hydrazines may require stronger acids or higher temperatures.
-
Incomplete Saponification: If the ester is sterically hindered, longer reaction times, higher temperatures, or a stronger base (e.g., KOH) may be necessary. Monitor carefully by TLC to avoid decomposition.
Conclusion
The synthetic route involving Knorr cyclocondensation followed by hydrolysis and amide coupling represents a highly robust and versatile platform for the . The choice between the acyl chloride method and the use of modern peptide coupling reagents allows the researcher to tailor the final amidation step to the specific needs of the target molecule, balancing cost, scale, and substrate sensitivity. With careful execution of these protocols and rigorous analytical characterization, research scientists can efficiently generate diverse libraries of pyrazole carboxamides for applications in drug discovery and beyond.
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of Pyrazoles and the Advent of Microwave Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] Prominent drugs such as Celecoxib, a potent anti-inflammatory agent, and various tyrosine kinase inhibitors used in oncology, feature this privileged scaffold.[2][3] Consequently, the efficient and sustainable synthesis of pyrazole derivatives is of paramount importance in drug discovery and development.
Traditionally, the synthesis of pyrazoles has relied on conventional heating methods, which often entail long reaction times, moderate yields, and significant energy consumption.[4][5] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool for the rapid and efficient construction of pyrazole libraries.[3] This technology leverages the direct interaction of microwave irradiation with polar molecules in the reaction mixture, leading to rapid and uniform heating.[6][7] The primary advantages of MAOS include drastically reduced reaction times (often from hours to minutes), frequently higher product yields, and cleaner reaction profiles, which can simplify product purification.[8][9] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of environmentally benign solvents or even solvent-free conditions.[2][7][10]
This comprehensive guide provides detailed protocols and insights into the microwave-assisted synthesis of pyrazole derivatives, designed to empower researchers in their quest for novel therapeutic agents.
Core Principles of Microwave-Assisted Synthesis
Microwave-assisted synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This dielectric heating mechanism involves two main phenomena: dipolar polarization and ionic conduction.[6] In essence, polar molecules align themselves with the oscillating electric field of the microwaves, and the resulting molecular friction generates heat. This direct and instantaneous heating of the reaction volume, as opposed to the convective heating of the vessel walls in conventional methods, is the primary reason for the observed rate enhancements.[6][7]
The choice of solvent is crucial in microwave synthesis. Solvents with high dielectric constants and dissipation factors are more efficient at absorbing microwave energy and will heat up rapidly. However, even non-polar solvents can be used in the presence of polar reactants or catalysts that will absorb the microwave irradiation.[11]
Synthetic Protocols for Pyrazole Derivatives
Several versatile and efficient methods for the microwave-assisted synthesis of pyrazoles have been developed. This section details some of the most common and reliable protocols.
Protocol 1: Synthesis from 1,3-Dicarbonyl Compounds and Hydrazines
The condensation of 1,3-dicarbonyl compounds with hydrazines is a classical and highly effective route to pyrazoles. Microwave irradiation significantly accelerates this transformation.[12][13]
Reaction Mechanism: The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the pyrazole ring. The microwave energy efficiently drives the dehydration step, leading to rapid product formation.
Experimental Workflow:
Workflow for Pyrazole Synthesis from 1,3-Dicarbonyls.
Step-by-Step Protocol:
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1 mmol), the desired hydrazine derivative (1 mmol), and a suitable solvent such as ethanol (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (typically 2-10 minutes).[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. If a precipitate has formed, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [8] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 72-90 | [8] |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted | - (270 W) | 3-5 min | 82-98 | [3] |
Protocol 2: Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones) and Hydrazines
The reaction of chalcones with hydrazines provides a facile route to pyrazoline intermediates, which can be subsequently oxidized to pyrazoles. In many cases, the pyrazole is formed directly under microwave irradiation.[5][14][15]
Reaction Mechanism: The synthesis involves a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring.
Experimental Workflow:
Workflow for Pyrazole Synthesis from Chalcones.
Step-by-Step Protocol:
-
Reagent Preparation: In a microwave-safe vessel, dissolve the chalcone (1 mmol) and hydrazine hydrate (1.2 mmol) in a suitable solvent system, such as ethanol with a catalytic amount of acetic acid.[15]
-
Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a specific power level (e.g., 300-400 W) for a short duration (typically 3-10 minutes).[3][16] Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Purification: The crude pyrazole can be purified by recrystallization from an appropriate solvent.
Protocol 3: Multicomponent Synthesis of Pyrazole Derivatives
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials.[12][16][17] Microwave assistance has proven to be particularly effective in accelerating these reactions.[12][17]
Reaction Mechanism: The mechanism of MCRs can be complex and varied. A common strategy involves the in-situ formation of a key intermediate, which then undergoes further reactions with the other components. For example, a one-pot synthesis of pyrazolo[3,4-b]pyridines involves the reaction of a pyrazol-5-amine, a cyanoacetate, an aldehyde, and an ammonium salt.[17]
Experimental Workflow:
General Workflow for Multicomponent Pyrazole Synthesis.
Step-by-Step Protocol (Example: Pyrano[2,3-c]pyrazoles): [3]
-
Initial Reaction: In a microwave vial, mix aryl hydrazine (1 mmol), a β-ketoester (1 mmol), and a catalyst like zinc triflate (10 mol%) under solvent-free conditions.[3]
-
First Microwave Irradiation: Heat the mixture in a microwave reactor at 80 °C for 10 minutes.[3]
-
Addition of Reagents: Cool the reaction mixture to room temperature. Add an aromatic aldehyde (1 mmol) and malononitrile (1 mmol).
-
Second Microwave Irradiation: Heat the mixture again under microwave irradiation at 120 °C for 15 minutes.[3]
-
Work-up and Purification: After cooling, the crude product is recrystallized from ethanol to afford the pure pyrano[2,3-c]pyrazole.[3]
Safety Considerations in Microwave-Assisted Synthesis
While microwave synthesis is a powerful technique, it is imperative to adhere to strict safety protocols.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[18] Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, and are designed to withstand the rigors of chemical reactions.[11][18]
-
Vessel Integrity: Always use appropriate, pressure-rated reaction vessels. Inspect vessels for any signs of damage before use. Do not exceed the recommended volume for the vessel.
-
Reaction Monitoring: Be aware of the potential for rapid pressure buildup, especially with highly exothermic reactions or when generating gaseous byproducts. Start with small-scale reactions to assess the reaction kinetics before scaling up.[18]
-
Solvent Choice: Understand the properties of the solvents being used at high temperatures and pressures. Some solvents can decompose or become highly corrosive under these conditions.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.
Conclusion
Microwave-assisted synthesis has emerged as an indispensable tool for the rapid and efficient synthesis of pyrazole derivatives. The significant reduction in reaction times, coupled with often-improved yields, makes it an attractive methodology for academic research and industrial drug development. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of pyrazole-based compounds. By understanding the underlying principles and adhering to safety guidelines, scientists can harness the full potential of this enabling technology to accelerate the discovery of new medicines.
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Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). MDPI. [Link]
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Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.). Wiley Online Library. [Link]
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A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. (n.d.). E-RESEARCHCO. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]
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Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (n.d.). PubMed. [Link]
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(PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). ResearchGate. [Link]
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Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC - NIH. [Link]
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Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. (2017). PMC - PubMed Central. [Link]
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Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Publications. [Link]
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Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. (2025). RSC Publishing. [Link]
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Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2022). ResearchGate. [Link]
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Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing. [Link]
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Microwave-assisted synthesis of pyrazoles - a mini-review. (n.d.). DergiPark. [Link]
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Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. (2014). The Pharma Innovation Journal. [Link]
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Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (n.d.). PubMed. [Link]
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Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2011). MDPI. [Link]
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New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). PMC - PubMed Central. [Link]
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Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. (n.d.). NIH. [Link]
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Application Notes and Protocols: One-Pot Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide to the one-pot synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document delves into the underlying reaction mechanisms, offers a detailed experimental protocol, and provides insights into troubleshooting and optimization.
Introduction: The Significance of Pyrazole Carboxylic Acid Derivatives
Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Specifically, 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles are crucial intermediates and pharmacophores in the development of drugs targeting conditions such as obesity (as CB1 receptor antagonists) and infections caused by Helicobacter pylori.[3] The ability to synthesize these molecules efficiently and with high regioselectivity is therefore of paramount importance in drug discovery programs.
The "one-pot" approach described herein offers significant advantages over traditional multi-step syntheses by minimizing purification steps, reducing waste, and improving overall time and resource efficiency.[4][5] This guide will focus on a robust and versatile one-pot methodology, providing the necessary details for its successful implementation in a laboratory setting.
Reaction Mechanism: The Knorr Pyrazole Synthesis and its Variants
The cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This reaction proceeds through a series of well-defined steps, leading to the formation of the stable, aromatic pyrazole ring.
The overall transformation can be visualized as a [3+2] cyclocondensation reaction.[3][8] The 1,3-dicarbonyl compound provides a three-carbon backbone, while the hydrazine derivative acts as a two-nitrogen synthon.
A general workflow for the one-pot synthesis is depicted below:
Figure 2: Simplified mechanistic pathway of the Knorr pyrazole synthesis.
Experimental Protocol: Regiocontrolled Synthesis Using Trichloromethyl Enones
This protocol is adapted from a methodology that utilizes trichloromethyl enones as precursors to the carboxyalkyl moiety, allowing for a regiocontrolled one-pot, three-component synthesis. [3]The trichloromethyl group serves as a convenient precursor to the carboxyalkyl group.
3.1. Materials and Equipment
-
Reactants:
-
Substituted trichloromethyl enone
-
Substituted hydrazine hydrochloride (for 1,3-isomers) or free hydrazine (for 1,5-isomers)
-
-
Solvent: Ethanol (EtOH) or other suitable protic solvent
-
Reagents for Work-up: Saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, hexane, ethyl acetate
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
-
Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS)
3.2. Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the trichloromethyl enone (1.0 equiv.).
-
Addition of Reagents: Add the substituted hydrazine hydrochloride (1.2 equiv.) or free hydrazine (1.2 equiv.) to the flask.
-
Solvent Addition: Add ethanol as the solvent. The reaction is typically carried out at a concentration of 0.1 to 0.5 M.
-
Reaction Conditions: The reaction mixture is stirred at reflux (approximately 78 °C for ethanol) for a period ranging from 4 to 24 hours, depending on the specific substrates. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-substituted-3(5)-carboxyalkyl-1H-pyrazole.
3.3. Representative Data
The following table summarizes representative examples of synthesized compounds using a similar methodology, highlighting the versatility of this approach.
| Entry | Hydrazine Derivative | Product Regioisomer | Yield (%) |
| 1 | Phenylhydrazine hydrochloride | 1,3 | 70 |
| 2 | 4-Nitrophenylhydrazine hydrochloride | 1,3 | 37 |
| 3 | 4-Sulfamoylphenylhydrazine hydrochloride | 1,3 | 75 |
| 4 | Phenylhydrazine (free base) | 1,5 | 83 |
| 5 | Methylhydrazine (free base) | 1,5 | 65 |
Data adapted from reference.[3] Yields are for the isolated, purified product.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents- Suboptimal reaction temperature- Incorrect stoichiometry | - Check the purity and activity of the hydrazine derivative.- Ensure the reaction is maintained at the appropriate reflux temperature.- An excess of the hydrazine derivative (e.g., 1.5-2.0 equiv.) may improve the yield. [6] |
| Formation of a Mixture of Regioisomers | - Nature of the hydrazine (free base vs. salt)- Reaction conditions not optimized for selectivity | - For the 1,3-isomer, ensure the use of the hydrazine hydrochloride salt.<[3]br>- For the 1,5-isomer, use the free hydrazine base.<[3]br>- Screen different solvents and temperatures to optimize regioselectivity. |
| Complex Mixture of Byproducts | - Side reactions of the starting materials or product- Decomposition of reagents or product | - Lower the reaction temperature and extend the reaction time.- Ensure an inert atmosphere (e.g., nitrogen or argon) if substrates are sensitive to oxidation.- Use freshly distilled solvents and purified reagents. |
| Difficulty in Purification | - Products with similar polarity to starting materials or byproducts | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Conclusion
The one-pot synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles is a powerful and efficient method for accessing a class of compounds with significant therapeutic potential. The Knorr pyrazole synthesis and its modern variations offer a versatile and often regioselective route to these valuable molecules. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can successfully synthesize a wide array of pyrazole derivatives for applications in drug discovery and development.
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. Available at: [Link]
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Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]
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Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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One‐Pot Synthesis of Pyrazole‐5(3)‐carboxyamides - Sci-Hub. Available at: [Link]
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One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - NIH. Available at: [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]
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- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl Chloride in the Synthesis of Advanced Heterocyclic Scaffolds
Prepared by: A Senior Application Scientist
Abstract and Forward
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride stands as a pivotal reagent in modern synthetic chemistry, particularly in the construction of high-value heterocyclic compounds. Its intrinsic reactivity as an acyl chloride, combined with the unique electronic and structural properties of the pyrazole core, makes it an exceptionally versatile building block.[1][2] The pyrazole motif is a well-established pharmacophore and toxophore, integral to the structure of numerous commercial agrochemicals (especially fungicides) and pharmaceutical agents.[3][4][5][6] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical application of this reagent. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven protocols and explaining the causality behind critical experimental choices.
Reagent Profile and Preparation
The utility of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride stems from its function as a potent acylating agent, designed to react readily with a wide range of nucleophiles.[1] Before its application, it is crucial to understand its synthesis, which is typically a two-step process from a suitable β-ketoester.
Synthesis Pathway Overview
The most common and robust route to the title compound begins with the construction of the pyrazole carboxylic acid core, followed by conversion to the highly reactive acid chloride.[3][7]
-
Step 1: Pyrazole Ring Formation (Knorr Synthesis): The synthesis initiates with a cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent, like a β-ketoester) and ethylhydrazine.[8] This foundational step establishes the core 1-ethyl-3-methyl-pyrazole heterocycle.
-
Step 2: Saponification (if starting from an ester): If the cyclocondensation yields an ester, such as ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a hydrolysis step using a base like NaOH or LiOH is required to produce the corresponding carboxylic acid.[8][9]
-
Step 3: Conversion to Acid Chloride: The pyrazole carboxylic acid is then activated by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).[3][7]
The following workflow illustrates this preparatory sequence.
Caption: General workflow for the synthesis of the title reagent.
Core Application: Synthesis of Pyrazole Carboxamides
The reaction of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride with primary or secondary amines is its most significant application, yielding pyrazole carboxamides. This class of compounds is renowned for its biological activity, particularly as succinate dehydrogenase inhibitors (SDHIs) used in modern fungicides.[3][4][7]
Mechanistic Rationale
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate collapses, expelling the chloride anion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation and deactivation of the starting amine.
Detailed Laboratory Protocol for Amide Synthesis
This protocol provides a robust method for coupling the acid chloride with a representative amine.
Objective: To synthesize N-Aryl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide.
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq)
-
Substituted Aniline (e.g., 2-chloroaniline) (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (1.1 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted aniline (1.0 eq) and anhydrous THF. Stir until fully dissolved.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is critical for controlling the exothermic nature of the acylation and minimizing side reactions.[7]
-
Acid Chloride Addition: Dissolve 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Stir vigorously for 10-24 hours.[7]
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[8] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[7][8]
-
Purification: Purify the resulting crude solid by either recrystallization from a suitable solvent (e.g., ethanol/hexane) or silica gel column chromatography to afford the pure pyrazole carboxamide.[7][8]
Causality and Experimental Insights
-
Choice of Base: A non-nucleophilic base like Et₃N is used to scavenge HCl. Using a nucleophilic base could lead to competitive reaction with the acid chloride. The base is essential; without it, the HCl byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent Selection: Anhydrous aprotic solvents (THF, DCM, Toluene) are mandatory. Protic solvents like water or alcohols would react violently with the acid chloride, consuming the reagent.
-
Temperature Control: The initial cooling mitigates the high reactivity of the acid chloride, preventing potential dimerization or degradation and ensuring a clean reaction profile.
Data Presentation: Representative Amide Syntheses
| Amine Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Et₃N | THF | 12 | 85 |
| 4-Fluoroaniline | Pyridine | DCM | 16 | 82 |
| Benzylamine | Et₃N | THF | 10 | 91 |
| Piperidine | Et₃N | DCM | 8 | 95 |
Yields are representative and may vary based on specific substrate and reaction scale.
Application Extension: Synthesis of Pyrazole Esters and Ketones
The reactivity of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride extends to other nucleophiles, enabling the creation of diverse heterocyclic structures.
Protocol for Pyrazole Ester Synthesis
The reaction with alcohols or phenols yields pyrazole esters, which are also valuable intermediates in medicinal and materials chemistry.[3]
Objective: To synthesize an Aryl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
Procedure Outline:
-
Dissolve the alcohol or phenol (1.0 eq) and a base such as potassium carbonate (K₂CO₃) or pyridine (1.2 eq) in anhydrous THF.[3]
-
Cool the mixture to 0-5 °C.
-
Slowly add a THF solution of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (1.1 eq).
-
Stir at room temperature until the starting alcohol is consumed (monitored by TLC).
-
Perform an aqueous workup similar to the amide synthesis protocol to isolate the crude ester.
-
Purify by column chromatography or recrystallization.
Causality Note: While some alcohols react directly, the use of a base like K₂CO₃ deprotonates the alcohol to form a more potent alkoxide nucleophile, significantly accelerating the reaction.
Caption: Workflow for the synthesis of pyrazole esters.
Friedel-Crafts Acylation
This reagent can be used to acylate electron-rich aromatic systems in a Friedel-Crafts reaction. This method forges a carbon-carbon bond, producing pyrazolyl-aryl ketones, which are versatile intermediates for more complex fused heterocyclic systems.
Procedure Outline:
-
Suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 eq), in an inert solvent like anhydrous DCM or CS₂ at 0 °C.
-
Add 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) dropwise to form the acylium ion complex.
-
Add the aromatic substrate (e.g., anisole, thiophene) (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for several hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with an organic solvent, wash, dry, and purify as standard.
Causality Note: The Lewis acid is essential as it coordinates to the carbonyl oxygen and facilitates the departure of the chloride, generating a highly electrophilic acylium ion necessary for the electrophilic aromatic substitution to occur.
Conclusion
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a high-utility, reactive intermediate for the synthesis of a broad spectrum of heterocyclic compounds. Its primary application lies in the facile and efficient production of pyrazole carboxamides, a class of molecules with profound importance in the agrochemical industry. By understanding the mechanistic principles and adhering to robust, well-reasoned protocols, researchers can effectively leverage this reagent to construct complex molecular architectures for applications in drug discovery, materials science, and chemical biology.
References
-
Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO.
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI.
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC - National Center for Biotechnology Information.
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. MDPI.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - National Center for Biotechnology Information.
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science.
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds. MDPI.
-
1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. ChemBK.
-
1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl(9CI). LookChem.
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Center for Biotechnology Information.
-
Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
-
Synthesis of heterocyclic compounds containig pyrazole. European Chemical Bulletin.
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. MedChemExpress.
-
Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds. Iraqi Journal of Science.
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Synfacts.
-
Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate.
-
1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. CymitQuimica.
-
The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem.
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate.
-
Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. ChemicalBook.
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- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride synthesis
Technical Support Center: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing a solid foundation for your experimental design.
Q1: What are the most effective methods for converting 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid to its acyl chloride?
The conversion of a carboxylic acid to an acyl chloride is a standard transformation, most effectively achieved using specific chlorinating agents.[1] For 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, the two most reliable and widely used reagents are Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂).[2][3][4]
-
Thionyl Chloride (SOCl₂): This is a very common and cost-effective choice. The reaction can be run using SOCl₂ as both the reagent and the solvent ("neat") or in an inert solvent like dichloromethane (DCM).[5] A significant advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product workup and purification.[1][6]
-
Oxalyl Chloride ((COCl)₂): This reagent is often preferred for reactions requiring milder conditions or yielding higher purity products.[2] It is typically used in an inert anhydrous solvent like DCM or THF.[3] The reaction is famously catalyzed by a catalytic amount of N,N-Dimethylformamide (DMF).[5][7] Like thionyl chloride, its byproducts (CO, CO₂, and HCl) are also gases.[2]
Q2: Can you explain the reaction mechanism and the role of the DMF catalyst?
Understanding the mechanism is key to troubleshooting. The conversion is a nucleophilic acyl substitution.
Using Thionyl Chloride: The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate. The chloride ion, liberated in the process, then acts as a nucleophile, attacking the carbonyl carbon. The intermediate collapses, releasing the stable gaseous byproducts SO₂ and HCl, and forming the desired acyl chloride.[6][8]
Caption: Thionyl Chloride Reaction Mechanism.
Using Oxalyl Chloride with DMF Catalyst: The catalytic cycle begins with DMF attacking oxalyl chloride to form a highly electrophilic intermediate known as the Vilsmeier reagent. The carboxylic acid then attacks this reagent, which is more reactive than oxalyl chloride itself. This forms a new intermediate that subsequently collapses, releasing the acyl chloride, CO, CO₂, and regenerating the DMF catalyst.
Q3: Why are anhydrous conditions absolutely critical for this synthesis?
Acyl chlorides are among the most reactive carboxylic acid derivatives.[9][10] The carbonyl carbon of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is highly electrophilic and susceptible to attack by nucleophiles, especially water.[4][11]
If moisture is present in the reaction vessel, it will readily hydrolyze the acyl chloride product back to the starting carboxylic acid, severely reducing the yield.[8][9] Furthermore, excess chlorinating agent will also react violently with water. Therefore, using flame- or oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon) are mandatory for success.[7]
Part 2: Troubleshooting Guide & Experimental Protocols
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: Low or No Yield
Q: My reaction has resulted in a very low yield of the desired acyl chloride. What are the common causes and how can I fix this?
Low yield is a frequent issue, often traceable to a few key parameters.[12] Let's break down the potential causes and solutions.
Caption: Troubleshooting Flowchart for Low Yield.
-
Cause 1: Presence of Moisture.
-
Explanation: As detailed in the FAQ, water is the primary enemy of this reaction. Even atmospheric moisture can be detrimental.
-
Solution: Rigorously dry all glassware in an oven (>120°C) or by flame-drying under vacuum. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Purge the reaction flask with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.[7]
-
-
Cause 2: Incomplete Reaction.
-
Explanation: The reaction may not have been allowed sufficient time or energy to reach completion. Poor mixing in a heterogeneous mixture can also be a factor.[2]
-
Solution: Increase the reaction time or temperature. For thionyl chloride, refluxing for several hours is common.[5] For oxalyl chloride, ensure stirring at room temperature for at least 1-3 hours.[7] To confirm completion, you can carefully take a small aliquot from the reaction, quench it with methanol (forms the methyl ester), and analyze by TLC or ¹H NMR to see if any starting carboxylic acid remains.
-
-
Cause 3: Product Instability or Loss During Workup.
-
Explanation: Acyl chlorides are generally unstable and are not meant for long-term storage.[13] They can decompose upon exposure to heat or chromatography on silica gel. The product is often a liquid or low-melting solid, making isolation tricky.
-
Solution: Once the reaction is complete, remove the excess solvent and chlorinating agent under reduced pressure (in a well-ventilated fume hood). Avoid heating the flask during evaporation. The best practice is to use the resulting crude 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride immediately in the subsequent reaction step without purification.[3][7]
-
Problem: Impure Product
Q: My crude product appears impure by NMR. What are the likely contaminants and how can I minimize them?
-
Contaminant 1: Unreacted Carboxylic Acid.
-
Cause: Incomplete reaction or accidental hydrolysis during workup.
-
Solution: Ensure the reaction goes to completion using the steps above. Use a slight excess (1.5-2.0 equivalents) of the chlorinating agent.[3] Be meticulous with anhydrous techniques during the entire process and workup.
-
-
Contaminant 2: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic anhydride.
-
Cause: This side product can form if the newly generated acyl chloride reacts with remaining starting carboxylic acid.[8]
-
Solution: This is another consequence of an incomplete reaction. Driving the reaction to full conversion is the best preventative measure. Adding the carboxylic acid to the chlorinating agent (inverse addition) can sometimes minimize this.
-
-
Purification Strategy:
-
Direct purification is challenging. If absolutely necessary, high-vacuum distillation (Kugelrohr) can be attempted, but this risks thermal decomposition. Column chromatography is generally not recommended due to the high reactivity of the acyl chloride with silica gel.[14] The most reliable strategy remains the immediate use of the crude product.[7]
-
Part 3: Recommended Experimental Protocols
Below are detailed, step-by-step protocols for the two recommended methods. Always perform these reactions in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
Protocol 1: Using Thionyl Chloride (SOCl₂)
This protocol is robust and effective for moderate to large-scale synthesis.
-
Preparation: Place 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) into a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Carefully add thionyl chloride (at least 2.0 eq, or use as solvent) via a syringe or dropping funnel. The addition can be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 79°C) and maintain for 2-4 hours. The reaction mixture should become a clear solution.
-
Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (a trap containing a base like NaOH solution is recommended to neutralize the toxic vapors).
-
Final Product: The resulting crude oil or solid is 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, which should be used immediately without further purification.[7]
Protocol 2: Using Oxalyl Chloride and Catalytic DMF
This method is ideal for smaller scales or when milder conditions are required.
-
Preparation: Suspend 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Catalyst Addition: Add one drop of anhydrous N,N-Dimethylformamide (DMF) to the suspension.[7]
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise via a syringe. You will observe gas evolution (CO, CO₂, HCl).[7]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution and gas evolution ceases.[3]
-
Workup: Remove the solvent and any excess reagent under reduced pressure.
-
Final Product: The resulting crude product should be used immediately in the next step.
Data Summary: Comparison of Chlorinating Agents
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Equivalents Used | 1.5 - 2.0 eq. or as solvent | 1.2 - 1.5 eq. |
| Catalyst | None required | Catalytic DMF[5] |
| Typical Solvent | Neat, DCM, Toluene | Anhydrous DCM, THF[3] |
| Temperature | Room Temp. to Reflux (79°C) | 0°C to Room Temp.[3] |
| Byproducts | SO₂, HCl (gaseous)[1] | CO, CO₂, HCl (gaseous)[2] |
| Pros | Cost-effective, powerful reagent | Milder conditions, high purity |
| Cons | Harsher conditions, potential side reactions | More expensive, requires catalyst |
References
- Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025). Google Cloud.
- Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. (n.d.). Royal Society of Chemistry.
- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.).
- An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. (n.d.). SpringerLink.
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Erciyes University.
- Acyl chloride. (n.d.). Wikipedia.
- Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy.
- an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide.
- Stability of acyl halides in various water media. (2026).
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
- Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor.
- converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- Acid to Acid Chloride - Common Conditions. (n.d.). The Synthetic Organic Chemistry Site.
- Production of Acyl Chlorides
- What are some common causes of low reaction yields? (2024). Reddit.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
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- 4. Revision Notes - Production of Acyl Chlorides from Carboxylic Acids | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrazole Carboxamide Synthesis
Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical structural motif found in numerous pharmaceuticals and agrochemicals.[1][2] This center provides answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges, ensuring you can achieve higher yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrazole carboxamides?
The most prevalent and versatile strategy is a two-stage process.[1] First, the pyrazole ring with a carboxylic acid or ester functionality is constructed, often via a cyclocondensation reaction like the Knorr pyrazole synthesis.[1][3] This involves reacting a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The second stage is the coupling of the resulting pyrazole carboxylic acid with a desired amine to form the final carboxamide product.[1][5] An alternative, though less common, approach involves forming the amide bond on an acyclic precursor before the cyclization reaction to form the pyrazole ring.[1]
Q2: My amide coupling reaction is giving a low yield. What are the most common culprits?
Several factors can lead to poor yields in amide coupling reactions. The most frequent issues include:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species to couple with the amine. Insufficient or degraded coupling reagent will result in poor activation.[6]
-
Deactivation of the Amine: Amines can be protonated by the carboxylic acid starting material, rendering them non-nucleophilic and unable to participate in the coupling reaction.[6]
-
Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. The use of anhydrous solvents and reagents is critical.[6]
-
Steric Hindrance: Bulky substituents on either the pyrazole carboxylic acid or the amine can physically impede the reaction, leading to slow or incomplete conversion.[6]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or choice of base can significantly reduce reaction efficiency.[6]
Q3: How do I choose the right coupling reagent?
The choice of coupling reagent is critical and depends on the specific substrates.
-
For standard couplings: Carbodiimides like EDC, often with additives like HOBt or OxymaPure, are effective and widely used.[7] HOBt helps to form a more stable and reactive intermediate, which can reduce side reactions.[7]
-
For challenging couplings (e.g., sterically hindered substrates): Uronium-based reagents like HATU are generally more efficient and are often the reagent of choice for difficult couplings.[7]
-
Conversion to Acid Chlorides: For robust substrates, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a very effective activation method.[1][8] However, these reagents are harsh and may not be compatible with sensitive functional groups.[9]
Q4: What are the most common side reactions, and how can they be minimized?
A primary side reaction is racemization if your starting materials are chiral. This can be suppressed by using additives like HOBt or by running the reaction at a lower temperature.[6] Another potential issue with pyrazoles is competitive N-acylation versus C-acylation, although C-acylation is generally less common. The presence of electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the ring nitrogens and potentially lead to undesired side reactions.[10][11] Careful control of stoichiometry and reaction temperature is key to minimizing these outcomes.
Experimental Workflows & Troubleshooting Guides
General Synthetic Workflow
The most common pathway to pyrazole carboxamides involves the synthesis of a pyrazole carboxylic acid followed by amide coupling. This workflow provides a robust foundation for synthesizing a wide array of derivatives.
Caption: General two-stage workflow for pyrazole carboxamide synthesis.
Troubleshooting Guide: Low or No Product Yield
Low yield is one of the most frustrating challenges in synthesis. This guide provides a logical flow to diagnose and solve the problem.
Decision Tree for Diagnosing Low Yield
Caption: Troubleshooting decision tree for low-yield pyrazole carboxamide synthesis.
Detailed Protocols & Data
Protocol 1: General Amide Coupling using HATU [6]
This protocol is highly effective for a wide range of substrates, including those that may be sterically hindered.
-
Dissolve the pyrazole carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Add the coupling reagent HATU (1.0-1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
**Protocol 2: Carboxylic Acid Activation with Thionyl Chloride (SOCl₂) **[1][8]
This method is suitable for substrates that are stable to harsh, acidic conditions.
-
To the pyrazole carboxylic acid (1.0 equivalent), add thionyl chloride (1.5-2.0 equivalents) either neat or in an anhydrous solvent like DCM.
-
Add a catalytic amount of DMF.
-
Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by observing the cessation of gas evolution and TLC).
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous solvent (e.g., DCM).
-
Slowly add this solution to a stirred solution of the amine (1.0-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 2.0 equivalents) in the same solvent, typically at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous work-up and purify the product as described in Protocol 1.
Table 1: Comparison of Common Amide Coupling Conditions
| Parameter | Method A: HATU/DIPEA | Method B: EDC/HOBt | Method C: SOCl₂/Base |
| Substrate Scope | Broad, excellent for hindered substrates[7] | Good for general purpose, less effective for hindered amines[7] | Good for robust substrates, not for acid-sensitive groups[1][8] |
| Reagents | Pyrazole-COOH, Amine, HATU, DIPEA | Pyrazole-COOH, Amine, EDC, HOBt | Pyrazole-COOH, SOCl₂, Amine, Base (e.g., TEA) |
| Typical Solvent | DMF, DCM, NMP[12] | DMF, DCM[7] | DCM, THF[1] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Byproducts | Tetramethylurea (water-soluble) | Dicyclohexylurea (DCU) or water-soluble urea | Salts (e.g., Triethylammonium chloride) |
| Key Advantage | High efficiency and speed[7] | Cost-effective, low racemization[6] | Highly reactive intermediate, often high conversion |
| Key Disadvantage | Higher cost | Can be slower, byproduct removal can be difficult if using DCC[13] | Harsh conditions, limited functional group tolerance[9] |
References
-
Li, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available from: [Link]
-
Leal, B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Maheshkumar K, et al. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. Available from: [Link]
-
Wan, C., et al. (2019). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole.... Available from: [Link]
-
Yilmaz, I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available from: [Link]
-
Saimoto, H., et al. (1998). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science. Available from: [Link]
-
Menpara, K., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Moyni, E., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PubMed Central. Available from: [Link]
-
Sahu, S. K., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. Available from: [Link]
-
ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Leal, B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available from: [Link]
-
Supuran, C. T., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. Available from: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Available from: [Link]
-
Tozlu, I. (2022). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. Available from: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available from: [Link]
-
Reddit. (2022). amide coupling help. Available from: [Link]
-
Gotor, V., et al. (2011). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. Available from: [Link]
-
Bernatowicz, M. S., et al. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. ACS Publications. Available from: [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Available from: [Link]
-
Dawson, P. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central. Available from: [Link]
-
Wieczorek, M., et al. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PubMed Central. Available from: [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available from: [Link]
-
Strasser, R., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available from: [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. PubMed Central. Available from: [Link]
-
ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Available from: [Link]
-
Joo, J. M., et al. (2017). Catalytic C–H Allylation and Benzylation of Pyrazoles. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Welcome to the technical support center for the purification of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
I. Understanding the Molecule: Key Challenges in Purification
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a bifunctional molecule with a stable pyrazole core and a highly reactive acyl chloride group. This duality presents unique purification challenges:
-
High Reactivity: The acyl chloride moiety is susceptible to hydrolysis, reacting readily with ambient moisture, protic solvents, and even silica gel to revert to the parent carboxylic acid.[1][2] This necessitates strictly anhydrous conditions throughout the purification process.
-
Thermal Sensitivity: While many acyl chlorides can be purified by distillation, elevated temperatures can lead to decomposition, especially if catalytic impurities are present.[2]
-
Potential for Isomeric Impurities: The synthesis of the pyrazole scaffold can sometimes yield regioisomers, which may be carried through to the final product.[3][4]
-
Residual Reagents: The synthesis of the acyl chloride, typically from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, can leave behind unreacted starting material and inorganic byproducts.[5][6]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, presented in a question-and-answer format.
Question 1: After synthesis and work-up, my crude product shows the presence of the starting carboxylic acid (1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid) by NMR/IR. How can I remove it?
Answer:
This is a very common issue, arising from either an incomplete reaction or hydrolysis of the product during work-up.
-
Causality: The presence of the starting carboxylic acid suggests that either the chlorinating agent was not used in sufficient excess or the reaction time was too short. Alternatively, exposure to moisture during extraction or solvent removal will hydrolyze the acyl chloride back to the carboxylic acid.[1]
-
Immediate Action & Protocol:
-
Anhydrous Work-up: Ensure that all solvents and glassware used for work-up are scrupulously dry. A common mistake is using standard grade solvents for extraction.
-
Azeotropic Removal of Water: If you suspect trace moisture, co-evaporate the crude product with anhydrous toluene under reduced pressure. Toluene forms an azeotrope with water, effectively removing it.
-
Re-treatment with Chlorinating Agent: If the amount of starting material is significant, the most effective solution is to re-subject the crude product to the chlorination conditions. For example, dissolve the crude material in an inert solvent like dichloromethane (DCM) or toluene, add a fresh portion of thionyl chloride or oxalyl chloride, and stir at the appropriate temperature until the reaction is complete (monitored by IR, looking for the disappearance of the broad O-H stretch of the carboxylic acid).
-
-
Preventative Measures:
-
Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent.
-
Ensure your starting carboxylic acid is completely dry before the reaction.
-
Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: I attempted to purify my 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride by silica gel chromatography, but I recovered mainly the carboxylic acid and observed significant streaking on the TLC plate. What went wrong?
Answer:
This is a classic example of the incompatibility of a reactive compound with the purification method.
-
Causality: Standard silica gel contains a significant amount of water adsorbed to its surface. This water readily reacts with the acyl chloride as it passes through the column, leading to hydrolysis.[7] The resulting carboxylic acid, being more polar, then streaks down the column.
-
Recommended Purification Methods:
-
High-Vacuum Distillation (Kugelrohr): For thermally stable compounds, this is the preferred method. It effectively removes non-volatile impurities like the starting carboxylic acid and inorganic salts.[5][6][8] Given the potential for thermal degradation, a Kugelrohr apparatus is ideal as it allows for distillation of small quantities at very low pressures, thus lowering the required temperature.[2]
-
Recrystallization: If the acyl chloride is a solid, recrystallization from a non-protic solvent system is a viable option. Care must be taken to use anhydrous solvents.
-
Trituration/Washing: If the impurities are significantly more soluble in a particular anhydrous solvent than your product, you can perform a trituration or washing. For example, washing the crude solid with cold, anhydrous hexane or diethyl ether can remove less polar impurities.
-
-
Workflow for Purification by Distillation:
Caption: Workflow for the purification of acyl chlorides by Kugelrohr distillation.
Question 3: My purified product is a yellow to brown oil/solid, but I expect it to be colorless. What causes this discoloration and how can I remove it?
Answer:
Discoloration often indicates the presence of minor, highly colored impurities or decomposition products.
-
Causality:
-
Thionyl Chloride Impurities: Older bottles of thionyl chloride can contain dissolved sulfur chlorides (e.g., S₂Cl₂) which are yellow and can contaminate the product.[7]
-
Decomposition: Trace impurities could be catalyzing a slow decomposition of the product, leading to colored byproducts.
-
Regioisomeric Pyrazole Byproducts: Certain pyrazole synthesis routes can produce colored side products.[9]
-
-
Solutions:
-
Distill Thionyl Chloride: If you suspect the quality of your thionyl chloride, it can be distilled before use.
-
Charcoal Treatment: Dissolving the crude product in an anhydrous, inert solvent (like DCM or toluene) and stirring briefly with a small amount of activated charcoal can adsorb colored impurities. The charcoal is then removed by filtration through a pad of Celite®. Caution: This should be done carefully as charcoal can also catalyze decomposition.
-
High-Vacuum Distillation: As mentioned before, distillation is often the most effective method for separating the desired colorless product from colored, less volatile impurities.[10]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride?
A1: The purified compound should be stored in a tightly sealed glass vial or ampoule under an inert atmosphere (argon or nitrogen). It is best kept in a freezer to minimize decomposition over time. Using a flask with a rubber septum is acceptable for short-term storage, but septa can allow slow ingress of atmospheric moisture.[10]
Q2: How can I monitor the purity of my acyl chloride by TLC or HPLC if it's so reactive?
A2: Direct analysis is challenging. The standard practice is to quench a small aliquot of the acyl chloride with a nucleophile to form a stable derivative, which can then be easily analyzed.[7]
-
Protocol for Quenching and TLC Analysis:
-
Take a small drop of the reaction mixture or purified product and dissolve it in ~0.5 mL of an anhydrous solvent (e.g., DCM).
-
Add a few drops of methanol or benzylamine. This will rapidly convert the acyl chloride to the corresponding methyl ester or benzylamide.
-
Run a TLC of this quenched sample against the starting carboxylic acid. The ester/amide derivative will have a different Rf value, allowing you to assess the conversion and purity.
-
Q3: Can I use recrystallization for purification? If so, what solvents are recommended?
A3: Yes, if your product is a solid. The key is to use anhydrous, non-protic solvents.
-
Recommended Solvent Systems:
-
Hexane/Dichloromethane
-
Hexane/Ethyl Acetate (use anhydrous solvents)
-
Toluene/Hexane
-
-
Experimental Considerations:
-
Dissolve the crude product in the minimum amount of the more polar solvent (e.g., DCM) at a slightly elevated temperature.
-
Slowly add the less polar solvent (e.g., hexane) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in a freezer to induce crystallization.
-
Filter the crystals quickly and wash with a small amount of cold, anhydrous hexane. Dry under high vacuum.
-
IV. Summary of Purification Methods
| Method | Suitability | Key Advantages | Major Drawbacks |
| High-Vacuum Distillation | Liquids or low-melting solids | Excellent for removing non-volatile impurities (salts, starting acid).[6][8] | Requires thermal stability of the compound. |
| Recrystallization | Crystalline solids | Can provide very high purity. | Potential for product loss in the mother liquor. Requires careful selection of anhydrous solvents. |
| Chromatography (Silica Gel) | Not Recommended | - | Highly likely to cause complete hydrolysis of the product.[7] |
| Aqueous Work-up | Not Recommended | - | Will hydrolyze the acyl chloride to the carboxylic acid. |
V. Logical Relationships in Purification Strategy
The choice of purification method is dictated by the properties of the acyl chloride and the nature of the impurities.
Caption: Decision tree for selecting a purification method for acyl chlorides.
VI. References
-
Sarsúnová, M., & Kakác, B. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie, 27(7), 447-8. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Available at: [Link]
-
Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Available at: [Link]
-
Reddit. (2023). Drying agents for Acyl halides. r/OrganicChemistry. Available at: [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2010). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 15(12), 8968-9005. Available at: [Link]
-
Alam, M. A., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Applied Pharmaceutical Science, 6(07), 205-214. Available at: [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
Özer, İ., et al. (2009). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Heterocyclic Communications, 15(4), 259-264. Available at: [Link]
-
CN115819224A - Recovery method of distillation still residue for preparing acyl chloride from solid organic acid. (2023). Google Patents. Available at:
-
ChemBK. (2024). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. Available at: [Link]
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Available at: [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). Pyrazoles from 1,3-Diketones. Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds presents a straightforward and rapid method for obtaining polysubstituted pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]
-
Tasch, B. O., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1826-1861. Available at: [Link]
-
ResearchGate. (2025). Acid Chloride/ chloroformate purification? Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
identifying and minimizing side products in pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to identify and minimize side products in your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges, their underlying causes, and actionable solutions.
Issue 1: Formation of Regioisomeric Pyrazoles
Symptoms:
-
NMR spectra exhibit duplicate sets of peaks, indicating a mixture of isomers.
-
Multiple spots are observed on TLC, even after initial purification attempts.[1]
-
The melting point range of the isolated product is broad.
Cause:
The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds in Knorr-type syntheses.[1][2] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of pyrazole products that are often difficult to separate.[2] The final ratio of these isomers is influenced by a combination of steric and electronic factors of the substrates, as well as reaction conditions like solvent, temperature, and pH.[2]
Solutions:
-
Solvent Optimization: The choice of solvent can significantly influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically favor the formation of one regioisomer.[3]
-
Substrate Modification: Converting the 1,3-dicarbonyl compound to a β-enaminone before reaction with hydrazine can provide greater regiocontrol.[3]
-
Alternative Synthetic Routes: For syntheses where regioselectivity is paramount, consider employing a 1,3-dipolar cycloaddition reaction. This method, which often involves the in situ generation of a nitrile imine or diazo compound that reacts with an alkyne or alkene, is known for its high degree of regioselectivity.[3]
-
Purification of Isomers: If a mixture of regioisomers is unavoidable, they can sometimes be separated by flash chromatography.[4] In cases of co-elution, derivatizing the pyrazole mixture into their acid addition salts and performing crystallization can be an effective purification strategy.[3][5]
Issue 2: Consistently Low Yields
Symptoms:
-
The isolated yield of the desired pyrazole is significantly lower than expected.
Cause:
Low yields can be attributed to several factors, including incomplete reactions, competing side reactions, or degradation of starting materials or products.[6][7]
Solutions:
-
Ensure Reaction Completion: Monitor the reaction progress using TLC or LC-MS to confirm the complete consumption of starting materials. If the reaction has stalled, consider increasing the reaction time or temperature.[6] Microwave-assisted synthesis can also be a valuable tool for improving yields and reducing reaction times.[6]
-
Catalyst Optimization: The choice and concentration of the catalyst are critical. In Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used to facilitate the condensation.[6]
-
Reagent Purity: Use high-purity starting materials, as impurities can lead to unwanted side reactions.[7] Ensure that the hydrazine used is fresh and has not undergone degradation.[3]
-
Minimize Product Loss During Workup: If the product is an oil, attempt to induce crystallization. For water-soluble products, ensure thorough extraction with an appropriate organic solvent.
Issue 3: Presence of Pyrazoline Impurities
Symptoms:
-
Spectroscopic data (e.g., NMR, Mass Spectrometry) indicates the presence of a partially saturated pyrazole ring (pyrazoline).
Cause:
In pyrazole syntheses involving the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, the initial product is often a pyrazoline, which then requires an oxidation step to form the aromatic pyrazole ring.[8][9] Incomplete oxidation will result in pyrazoline impurities.[1]
Solutions:
-
Introduce an Oxidation Step: If you are isolating a pyrazoline intermediate, a subsequent oxidation step is necessary. Common methods include heating the pyrazoline in DMSO under an oxygen atmosphere or using an oxidizing agent like bromine.[10]
-
Optimize Reaction Conditions for In Situ Oxidation: In some cases, the reaction conditions can be adjusted to promote in situ oxidation of the pyrazoline intermediate.
Issue 4: Formation of Colored Impurities
Symptoms:
-
The reaction mixture or the isolated product has a yellow or red hue.
Cause:
Side reactions involving the hydrazine starting material can often produce colored impurities.[1]
Solutions:
-
Use Fresh Hydrazine: Ensure the hydrazine is of high quality and has been stored properly to prevent degradation.
-
Purification: Most colored impurities can be effectively removed by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is one of the most widely used methods.[1] Other common approaches include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, followed by an oxidation step, and various multicomponent reactions.[1][8]
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically used. Thin-layer chromatography (TLC) can provide a quick assessment of the number of components in your mixture. For detailed structural identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools.[1]
Q3: Can steric hindrance affect my pyrazole synthesis?
A3: Yes, bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the reaction, potentially leading to lower yields or slower reaction rates.[7] In such cases, increasing the reaction temperature or using a less sterically hindered catalyst may be beneficial.[11]
Q4: What is the role of pH in pyrazole synthesis?
A4: The pH of the reaction medium can have a significant impact on both the reaction rate and the regioselectivity.[2] Acidic conditions are often employed to catalyze the condensation reaction.[6][12] However, the specific pH can influence the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, which in turn can affect which carbonyl group is attacked first in the reaction with an unsymmetrical 1,3-dicarbonyl compound.[2]
Visualizing Reaction Pathways
To better understand the formation of the desired pyrazole and potential side products, the following diagrams illustrate the key reaction mechanisms.
Knorr Pyrazole Synthesis: Desired Pathway vs. Regioisomeric Side Product
Caption: Formation of regioisomers in Knorr synthesis.
Pyrazole Synthesis from α,β-Unsaturated Ketones
Caption: Pyrazoline formation and subsequent oxidation.
Data Summary
The following table summarizes common issues in pyrazole synthesis and recommended strategies for mitigation.
| Issue | Common Cause(s) | Recommended Mitigation Strategies |
| Formation of Regioisomers | Use of unsymmetrical 1,3-dicarbonyls | Optimize solvent (e.g., fluorinated alcohols), modify substrate to a β-enaminone, or use an alternative synthetic route like 1,3-dipolar cycloaddition.[3] |
| Low Yield | Incomplete reaction, side reactions, reagent degradation | Monitor reaction completion (TLC, LC-MS), optimize catalyst and temperature, use fresh, high-purity reagents.[3][6][7] |
| Pyrazoline Impurities | Incomplete oxidation of the pyrazoline intermediate | Introduce a distinct oxidation step or optimize conditions for in situ oxidation.[1][10] |
| Colored Impurities | Side reactions of the hydrazine starting material | Use high-quality, fresh hydrazine and purify the final product via chromatography or recrystallization.[1] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the hydrazine derivative (1.0-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (if not used as the solvent).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.[13]
Protocol 2: Purification of Pyrazole Regioisomers by Crystallization of Acid Addition Salts
This protocol can be adapted for the separation of regioisomers that are difficult to separate by other means.
-
Dissolve the mixture of pyrazole regioisomers in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).[5]
-
Slowly add an equimolar amount of an inorganic or organic acid (e.g., sulfuric acid or a sulfonic acid) to the solution.
-
Allow the acid addition salts to crystallize, possibly with cooling to promote precipitation.
-
Collect the crystals by filtration.
-
The different regioisomers may exhibit different crystallization properties, allowing for their separation. The purity of the separated salts can be assessed by NMR.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
- BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
-
El-Malah, A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4933. [Link]
- ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
-
Royal Society of Chemistry. (2014). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 12(3), 434-442. [Link]
- BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-539. [Link]
-
ResearchGate. (2002). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. Journal of Heterocyclic Chemistry, 39(1), 1-13. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
-
PubMed. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry, 16(42), 7811-7814. [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
- Google Patents. (2011). Process for the purification of pyrazoles.
- BenchChem. (n.d.). Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis.
- BenchChem. (n.d.). Preventing the formation of byproducts in pyrazole synthesis.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ACS Omega. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(20), 17897–17909. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
SciSpace. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11634-11639. [Link]
-
National Institutes of Health. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634-11639. [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis.
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(11), 3133. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazoline synthesis. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. IJTSRD, 4(2), 101-104. [Link]
-
ResearchGate. (2021). Optimization of reaction conditions. Retrieved from [Link]
-
National Institutes of Health. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 14(12), 24347–24357. [Link]
-
ResearchGate. (2016). Review on Synthesis of pyrazole and pyrazolines. Retrieved from [Link]
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stability issues and proper storage of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Technical Support Center: 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful use of this reagent in your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What is 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride and what are its primary applications?
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a reactive acyl chloride derivative of a pyrazole carboxylic acid. The pyrazole ring is a key structural motif in many pharmaceuticals and agrochemicals. This compound serves as a crucial building block in organic synthesis, particularly for introducing the 1-ethyl-3-methyl-pyrazole-5-carboxamide moiety into target molecules. Its high reactivity makes it suitable for forming amides, esters, and other derivatives through nucleophilic acyl substitution.[1][2]
Q2: What are the main stability concerns with this reagent?
The primary stability concern for 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, like most acyl chlorides, is its high sensitivity to moisture.[3][4][5] It readily hydrolyzes upon contact with water to form the corresponding carboxylic acid (1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid) and hydrochloric acid.[5][6][7] This hydrolysis is often vigorous and can significantly impact the purity and reactivity of the starting material.[3][8]
Q3: How should I properly store this compound to ensure its long-term stability?
To maintain the integrity of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, it is imperative to store it under anhydrous conditions.[3] The following storage protocol is strongly recommended:
-
Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon.[9][10][11][12][13] This displaces atmospheric moisture and oxygen, preventing degradation.[10]
-
Temperature: Store in a cool, dry place.[14][15] Refrigeration (2-8°C) is often recommended, but ensure the container is tightly sealed to prevent condensation upon removal.
-
Container: Use a tightly sealed container made of a non-reactive material. Amber glass is preferable to protect against potential light sensitivity.
-
Desiccation: For long-term storage, placing the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride) provides an additional layer of protection against moisture ingress.[16][17][18][19]
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents hydrolysis and oxidation by displacing moisture and oxygen.[10][13] |
| Temperature | Cool, dry place (Refrigeration recommended) | Slows down potential decomposition pathways. |
| Container | Tightly sealed, amber glass | Prevents moisture ingress and protects from light. |
| Desiccation | Store in a desiccator | Provides an extra barrier against ambient humidity.[16][17][18] |
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride in chemical reactions.
Problem 1: Low or No Yield in Acylation Reactions
-
Possible Cause 1: Reagent Degradation due to Improper Storage.
-
Explanation: As previously mentioned, the acyl chloride is highly susceptible to hydrolysis. If the starting material has been exposed to moisture, it will have partially or fully converted to the less reactive carboxylic acid, which will not participate in the desired acylation reaction under standard conditions.
-
Solution:
-
Verify Reagent Quality: Before use, carefully inspect the reagent. It should be a clear liquid or a low-melting solid. Cloudiness, fuming in the air, or a strong acidic odor (due to HCl formation) can indicate significant hydrolysis.
-
Use Fresh or Properly Stored Reagent: Always use a fresh bottle or a reagent that has been stored under the recommended inert and anhydrous conditions.
-
Consider Re-purification (Advanced): If a large batch is suspect, it may be possible to purify it by distillation under reduced pressure. However, this should only be attempted by experienced chemists. A simpler approach is often to synthesize the acyl chloride fresh from the corresponding carboxylic acid using a reagent like thionyl chloride or oxalyl chloride.[20]
-
-
-
Possible Cause 2: Presence of Moisture in the Reaction.
-
Explanation: Even if the starting acyl chloride is pure, the presence of water in the reaction solvent or on the glassware will consume the reagent through hydrolysis.[21]
-
Solution:
-
Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents for your reaction.
-
Dry Glassware: Thoroughly flame-dry or oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under a blanket of dry nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Possible Cause 3: Inadequate Reaction Conditions.
-
Explanation: While acyl chlorides are highly reactive, some nucleophiles (e.g., hindered amines or alcohols) may require specific conditions to drive the reaction to completion.
-
Solution:
-
Base Selection: In reactions with amines or alcohols, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is typically added to scavenge the HCl byproduct. Ensure the base is pure and added in at least a stoichiometric amount.
-
Temperature Control: Most reactions with acyl chlorides are exothermic.[8] It is often necessary to add the acyl chloride solution dropwise to the nucleophile at a reduced temperature (e.g., 0°C) to control the reaction rate and minimize side product formation. After the initial addition, the reaction may need to be warmed to room temperature or gently heated to ensure completion.
-
-
Problem 2: Formation of Unexpected Byproducts
-
Possible Cause: Side Reactions with Bifunctional Nucleophiles.
-
Explanation: If your nucleophile contains more than one reactive site, you may observe the formation of multiple products.
-
Solution:
-
Protecting Groups: Consider using protecting groups to temporarily block other reactive functional groups on your nucleophile, directing the acylation to the desired site.
-
Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the acyl chloride may be necessary in some cases, while in others, a slight excess of the nucleophile is preferred.
-
-
Experimental Protocols & Diagrams
Protocol: Handling and Dispensing Moisture-Sensitive Acyl Chloride
This protocol outlines the standard procedure for safely handling 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride to prevent moisture contamination.
-
Preparation: Assemble and flame-dry all necessary glassware (e.g., reaction flask, syringes, needles). Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Maintain a positive pressure of inert gas in the reaction flask.
-
Reagent Transfer:
-
Puncture the septum of the reagent bottle with a needle connected to a nitrogen or argon line to equalize the pressure.
-
Use a clean, dry syringe to withdraw the desired volume of the acyl chloride.
-
Quickly transfer the acyl chloride to the reaction flask by injecting it through the septum.
-
-
Post-Transfer: After dispensing, flush the reagent bottle with inert gas before re-sealing to maintain the integrity of the remaining reagent.
Diagram: Hydrolysis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
The following diagram illustrates the reaction of the acyl chloride with water, leading to its degradation.
Caption: The degradation pathway of the acyl chloride via hydrolysis.
Diagram: Recommended Storage Workflow
This workflow visualizes the key steps for the proper storage of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride.
Caption: A workflow for ensuring the stability of the reagent during storage.
References
- Cole-Parmer. (2015, January 13). Desiccators for Moisture-Sensitive Samples.
- Benchchem. Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- What We Know About Desiccators.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Thomas Scientific. Desiccator Chambers and Cabinets.
- Fisher Scientific. Desiccators.
- ChemistryStudent. Acyl Chlorides (A-Level).
- Photrio.com Photography Forums. (2008, October 30). Inert gases for E6 chemical storage.
- Air Products. The Importance of Inerting.
- Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas?
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Wikipedia. Acyl chloride.
- Cole-Parmer. Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%.
- Linde. Inerting in the chemical industry.
- Wikipedia. Inert gas.
- Explaining the reaction between acyl chlorides and water - addition / elimination.
- Chemguide. acyl chlorides and water, alcohols or phenol.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water.
- LookChem. Cas 129560-00-5,1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl.
- CymitQuimica. CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride.
- PrepChem.com. Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride.
Sources
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- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
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- 9. Inert gases for E6 chemical storage | Photrio.com Photography Forums [photrio.com]
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- 11. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 19. Desiccators | Fisher Scientific [fishersci.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work. Pyrazole derivatives are crucial scaffolds in medicinal chemistry and materials science, making their controlled synthesis a critical skill.[1][2] This resource aims to provide not just protocols, but the underlying principles to empower you to overcome synthetic hurdles.
Troubleshooting Guide: Common Issues in Regioselective Pyrazole Synthesis
Issue 1: Poor or No Regioselectivity in Knorr Pyrazole Synthesis
One of the most frequent challenges in pyrazole synthesis is controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[3][4][5] This often results in a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[5][6]
Root Cause Analysis:
The formation of two regioisomers arises from the nucleophilic attack of the substituted hydrazine on either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[5][7][8][9] The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl, making it more susceptible to attack.[5]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can favor attack at the less sterically hindered carbonyl center.[5]
-
Reaction Conditions: pH, solvent, and temperature can significantly influence the reaction pathway.[5][10] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms of the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[5]
Troubleshooting Strategies:
-
Solvent Modification: The choice of solvent can have a dramatic effect on regioselectivity.[5][11] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in favor of the 3-substituted pyrazole isomer.[6][11] This is attributed to their unique hydrogen-bonding properties which can stabilize one of the transition states over the other.[5]
Table 1: Effect of Solvent on Regioisomeric Ratio (Isomer A vs. Isomer B) [5]
1,3-Diketone Substituents Hydrazine Solvent Ratio (A:B) Reference R1=CF3, R2=Aryl Methylhydrazine Ethanol 15:85 [6] R1=CF3, R2=Aryl Methylhydrazine TFE 85:15 [6] R1=CF3, R2=Aryl Methylhydrazine HFIP 97:3 [6][11] -
pH Control: The pH of the reaction medium is a critical parameter.[5]
-
Acidic Conditions: Catalytic amounts of acids like HCl or H2SO4 can protonate a carbonyl group, increasing its electrophilicity. This can direct the initial attack of the hydrazine.[5][7][8][9]
-
Basic Conditions: Bases like sodium acetate can influence which nitrogen atom of the substituted hydrazine is the more potent nucleophile.[5]
-
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable isomer.
Workflow for Optimizing Regioselectivity:
Sources
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. benthamdirect.com [benthamdirect.com]
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- 7. name-reaction.com [name-reaction.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
addressing common impurities in 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride synthesis
Welcome to the technical support resource for the synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this critical reagent. We will move beyond simple procedural steps to explore the underlying chemical principles that govern impurity formation, providing you with the expert insights needed to optimize your synthetic protocols.
Overview of the Synthesis
The most prevalent and direct method for synthesizing 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is the chlorination of its corresponding carboxylic acid precursor, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.[1][2] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are typically employed for this transformation. The reaction with thionyl chloride is common, converting the carboxylic acid's hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion.[3][4][5]
While seemingly straightforward, this process is sensitive to several factors that can lead to a range of impurities, compromising yield, purity, and the success of subsequent reactions. This guide provides a structured, question-and-answer-based approach to identifying, understanding, and mitigating these common impurities.
Impurity Troubleshooting and FAQs
Q1: My post-reaction analysis (NMR, LC-MS) shows a significant peak corresponding to my starting material, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, even after a long reaction time. What is happening?
This is the most common issue and can stem from two primary causes:
-
Incomplete Reaction: The conversion of a carboxylic acid to an acyl chloride is an equilibrium process. To drive the reaction to completion, the chlorinating agent (typically thionyl chloride) should be used in excess. A stoichiometric amount is often insufficient to achieve full conversion.
-
Product Hydrolysis: 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a highly reactive acyl chloride. It will readily react with any trace moisture present in the reaction setup—be it in the solvent, on the glassware, or from the atmosphere—to hydrolyze back to the starting carboxylic acid.[6] This can occur both during the reaction and during the workup or storage phase.
Expert Recommendation: First, ensure your reaction is conducted under strictly anhydrous conditions. All glassware should be oven-dried, solvents should be freshly distilled from an appropriate drying agent, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). Second, utilize a molar excess of the chlorinating agent (e.g., 1.5 to 2.0 equivalents of thionyl chloride) to ensure the reaction proceeds to completion. The gaseous byproducts of the thionyl chloride reaction (SO₂ and HCl) help to drive the equilibrium forward, but an excess of the reagent is a key driver.[4]
Q2: I'm observing an unexpected impurity with a mass of (M+34) or (M+35.5), suggesting the addition of a chlorine atom. Where could this be coming from?
This impurity is likely a ring-chlorinated byproduct, such as 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride.[7] The C4 position on the pyrazole ring is susceptible to electrophilic substitution. Under harsh reaction conditions, such as elevated temperatures or prolonged exposure to the chlorinating reagent and the generated HCl, electrophilic chlorination of the pyrazole ring can occur.
Expert Recommendation: Control your reaction temperature carefully. For many pyrazole carboxylic acids, the reaction with thionyl chloride can be performed at room temperature or with gentle heating (e.g., 40-50°C). Avoid aggressive or prolonged refluxing unless you have specifically validated that it does not lead to side products for your substrate. Monitor the reaction progress (e.g., by TLC or a reaction quench/derivatization check) and proceed with the workup as soon as the starting material is consumed.
Q3: My analysis indicates the presence of an isomer. How is this possible if my starting carboxylic acid was pure?
Isomeric impurities almost always originate from the synthesis of the precursor, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. The pyrazole ring has two nitrogen atoms, and during the N-alkylation step (ethylation), the ethyl group can attach to either nitrogen, leading to regioisomers.
For example, if the synthesis starts with ethyl 3-methyl-1H-pyrazole-5-carboxylate, ethylation can produce both the desired 1-ethyl-3-methyl isomer and the 1-ethyl-5-methyl isomer. If this isomeric mixture is carried forward through the hydrolysis step, you will have an isomeric mixture of carboxylic acids, which will then be converted to a mixture of isomeric acyl chlorides.
Expert Recommendation: Careful purification of the N-ethylated pyrazole intermediate (either the ester or the carboxylic acid) is critical.[8][9] These isomers can often be separated by column chromatography or fractional crystallization. It is highly advisable to confirm the purity and isomeric integrity of your 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid starting material by NMR and LC-MS before proceeding with the chlorination step.
Q4: After removing the excess thionyl chloride, I'm left with a dark, tarry, or high-boiling residue that is difficult to characterize. What causes this?
The formation of dark, polymeric, or dimeric materials is typically a result of excessive heat or extended reaction times. Pyrazole rings, while aromatic, can be susceptible to degradation and side reactions under strongly acidic conditions and high temperatures. Thionyl chloride has been reported to promote unusual C-C bond formation and dimerization in some pyrazole systems, particularly those with hydroxyl groups.[10] While less common for this specific substrate, aggressive conditions can lead to complex decomposition pathways.
Expert Recommendation: Use the mildest conditions necessary to achieve full conversion. After the reaction is complete, remove the excess thionyl chloride under reduced pressure at a moderate temperature. Avoid overheating the crude product. If the product is thermally stable, vacuum distillation is an excellent method for purification.
Experimental Protocols and Guides
Guide 1: Workflow for Synthesis and Impurity Control
This workflow illustrates the critical points for intervention to prevent impurity formation during the synthesis.
Caption: Synthesis workflow highlighting critical impurity control points.
Guide 2: Analytical Protocol for Purity Assessment via Derivatization-HPLC
Direct analysis of reactive acyl chlorides by HPLC is problematic. A robust method involves converting the acyl chloride into a stable derivative, which can be easily analyzed.[11]
Objective: To quantify the purity of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride and resolve it from the primary impurity, the corresponding carboxylic acid.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the crude reaction mixture into a clean vial.
-
Add 1.0 mL of anhydrous acetonitrile to dissolve the sample.
-
In a separate vial, prepare a derivatizing solution of 2.0 mL of anhydrous methanol containing a non-nucleophilic base (e.g., 2,6-lutidine, 20 µL).
-
-
Derivatization:
-
At room temperature, add 100 µL of the dissolved sample solution to the methanolic base solution.
-
Vortex the mixture for 1 minute. The reaction is typically instantaneous. The acyl chloride is converted to its methyl ester (methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate), while the carboxylic acid impurity remains unchanged.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a suitable reverse-phase HPLC column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Detection: UV detection at a wavelength where both the ester and the acid show absorbance (e.g., 220-250 nm).
-
-
Interpretation:
-
The resulting chromatogram will show two distinct, well-resolved peaks: one for the stable methyl ester derivative and one for the unreacted carboxylic acid.
-
Purity can be calculated based on the relative peak areas.
-
Guide 3: Visualization of Common Impurity Formation
This diagram illustrates the primary chemical transformations leading to the most common impurities.
Caption: Formation pathways for key impurities from the desired product.
Summary of Potential Impurities
| Impurity Name | Structure | Probable Origin | Analytical Note |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | R-COOH | Incomplete reaction; Hydrolysis of product | Baseline separable from product derivative via Derivatization-HPLC. |
| 1-Ethyl-5-methyl-1H-pyrazole-5-carboxylic acid | Isomer of starting material | Precursor synthesis (N-ethylation) | May co-elute. Requires careful method development or analysis of precursor. |
| 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | Cl added to pyrazole ring | High reaction temperature; Prolonged reaction time | Detectable by MS (M+34). Purity impact assessed by GC-MS or Derivatization-LCMS. |
| Dimeric/Polymeric Species | High MW structures | Excessive heat; Degradation | Appears as high-boiling, often colored residue. May not be soluble for analysis. |
References
- Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. PubMed.
- An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. De Gruyter.
- Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Ethyl 3-methyl-1H-pyrazole-5-carboxyl
- Process for the purification of pyrazoles.
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- WO2011076194A1 - Method for purifying pyrazoles.
- Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Chemistry Steps.
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 97 50920-65-5. Sigma-Aldrich.
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. TargetMol.
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Biochemical Reagent. MedChemExpress.
- Test for Acyl Chlorides. Save My Exams.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.
- What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem.
- 1-methyl-1H-pyrazole-5-carbonyl chloride. CymitQuimica.
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- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Greener Alternatives in Pyrazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for greener pyrazole synthesis. Pyrazole scaffolds are cornerstones in medicinal chemistry and materials science, but their traditional synthesis routes often rely on volatile organic solvents and harsh conditions.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are transitioning to more sustainable and efficient synthetic methodologies. We will address common experimental challenges, provide troubleshooting strategies, and offer detailed, field-proven protocols to help you navigate the landscape of green pyrazole synthesis. Our focus is not just on how to perform these experiments, but why certain choices lead to better, greener outcomes.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address the specific issues you may encounter when implementing greener pyrazole synthesis techniques.
Microwave-Assisted Organic Synthesis (MAOS)
Question: My microwave-assisted pyrazole synthesis resulted in a low yield compared to the literature values. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in microwave-assisted synthesis are a common hurdle, often stemming from a few key factors. Unlike conventional heating, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and sometimes localized heating.[3]
-
Causality & Optimization:
-
Poor Microwave Absorption: If you are running the reaction under solvent-free conditions with non-polar reagents, the mixture may not absorb microwave energy efficiently.[4]
-
Solution: Add a small amount of a polar, high-boiling solvent (like DMF or NMP) or an ionic liquid to act as a "microwave absorber."[5] This facilitates energy transfer and promotes a more uniform temperature.
-
-
Temperature Overshoot & Degradation: The rapid heating can cause the internal reaction temperature to exceed the optimal range, leading to the degradation of starting materials, intermediates, or the final product. This is often observed as charring or the formation of a dark tar.[6]
-
Solution: Most modern microwave reactors allow for temperature control rather than just power control. Set a maximum temperature limit (e.g., 120-140°C) and use a shorter reaction time.[7] It's often more effective to run the reaction for 5-10 minutes at a controlled temperature than for 2 minutes at maximum power.[8]
-
-
Vessel Sealing and Pressure: The reaction between a 1,3-dicarbonyl and hydrazine releases two molecules of water. In a sealed vessel, this can generate significant pressure. If the seal is improper, volatile reagents may escape.
-
Solution: Ensure you are using appropriate, pressure-rated microwave vials and that the caps are sealed correctly. Monitor the pressure reading on the reactor. If it exceeds the vessel's limit, reduce the reaction scale or the temperature.
-
-
Question: I am observing arcing inside the microwave cavity during my reaction. What causes this and is it dangerous?
Answer: Arcing is a serious safety concern that occurs when microwave energy is reflected, creating a localized plasma discharge. This can damage the reactor and poses a fire risk.
-
Causality & Prevention:
-
Presence of Metals: The most common cause is the accidental introduction of metal objects, such as magnetic stir bars with worn Teflon coatings that expose the metal core, or the use of incompatible catalysts.
-
Solution: Always use dedicated microwave-safe stir bars. If using a magnetic nanocatalyst, ensure it is well-dispersed and suitable for microwave applications. Some metallic catalysts can be used, but this requires careful optimization and adherence to literature protocols that have validated their safety.[9]
-
-
Low Reaction Volume: A very small reaction volume may not be sufficient to absorb the microwave energy, causing it to reflect.
-
Solution: Ensure your reaction volume is appropriate for the size of the microwave cavity and vessel, typically a minimum of 0.5 mL for most standard systems.
-
-
Ultrasound-Assisted Synthesis
Question: My ultrasound-assisted pyrazole synthesis is not significantly faster than the conventional heating method. What am I doing wrong?
Answer: Ultrasound irradiation accelerates reactions through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles. This process generates intense localized heating and pressure, but its effectiveness depends on proper setup.[3][10]
-
Causality & Optimization:
-
Incorrect Probe Positioning: The intensity of sonication is not uniform throughout the reaction vessel.
-
Solution: The tip of the ultrasonic probe should be submerged to approximately one-third to one-half of the depth of the reaction medium. It should not touch the walls or bottom of the flask, as this can cause inefficient energy transfer and potentially damage the glassware.
-
-
Insufficient Power: The power setting on the sonicator must be sufficient to induce cavitation in your specific solvent and vessel.
-
Solution: Start with a moderate power setting (e.g., 50-60% amplitude) and observe the reaction mixture. You should see "streaming" or a "fountain" effect on the liquid surface, indicating effective cavitation. If not, gradually increase the power.
-
-
Temperature Control: While cavitation creates localized hot spots, the bulk temperature of the reaction may not increase significantly. Some reactions require a certain bulk thermal energy to proceed.
-
Solution: Use an ultrasonic bath with a built-in heater or place your reaction flask in a water bath on a hot plate while sonicating. This combination of general and localized heating can be highly effective.[10]
-
-
Solvent-Free and Aqueous Synthesis
Question: I am attempting a solvent-free synthesis, but the reaction is sluggish and the mixture is a heterogeneous solid. How can I improve this?
Answer: Solvent-free, or "neat," reactions are a cornerstone of green chemistry, but they present challenges with mass transfer when reactants are solid.[11][12]
-
Causality & Optimization:
-
Poor Mixing: Without a solvent, intimate contact between reactant molecules is limited, especially in the solid state.
-
Solution 1 (Grindstone Chemistry): Use a mortar and pestle to grind the reactants together for several minutes before heating. This increases the surface area and brings the molecules into close contact.
-
Solution 2 (Melt Phase): Check the melting points of your reactants. If they are relatively low, heating the mixture slightly above the lowest melting point can create a liquid phase, dramatically improving reaction rates.[13]
-
Solution 3 (Phase Transfer Catalyst): For reactions involving an ionic species, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction even in a solid-state mixture.[11][12]
-
-
Question: When using water as a solvent for my pyrazole synthesis, my organic starting materials are poorly soluble. What can I do?
Answer: Water is an ideal green solvent, but the low solubility of many organic compounds is a frequent issue.[14][15]
-
Causality & Optimization:
-
Hydrophobicity: Many dicarbonyl compounds and substituted hydrazines have low water solubility.
-
Solution 1 (Co-solvent): Use a water/ethanol mixture. This often provides enough polarity to benefit from water's unique properties while solubilizing the organic reagents.[16]
-
Solution 2 (Surfactant Catalysis): Add a catalytic amount of a surfactant, such as cetyltrimethylammonium bromide (CTAB). The surfactant forms micelles, creating a microenvironment where the organic reactants can concentrate and react.[17]
-
Solution 3 (Water Microdroplets): Advanced techniques using electrospray ionization can generate charged water microdroplets where reactions are accelerated at the gas-liquid interface, often proceeding in milliseconds without catalysts.[18][19]
-
-
Comparative Data: Green Synthesis Methods vs. Conventional Heating
The following table summarizes typical performance metrics for the synthesis of pyrazole derivatives, illustrating the advantages of greener methodologies.
| Synthesis Method | Typical Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Conventional Heating | Acetic Acid / Ethanol | 80-100 | 3-12 h | 59-71% | [4] |
| Microwave (Solvent-Free) | K₂CO₃ (base) / Neat | 130 | 5-10 min | 85-95% | [5][20] |
| Microwave (Aqueous) | Weak base / Water | 120 | 20 min | 60-80% | [7] |
| Ultrasound (Aqueous) | Cyanuric Acid / Water | Room Temp | 15-30 min | 90-98% | [14][21] |
| Solvent-Free (Grinding) | TBAB | Room Temp | 1-2 h | 75-86% | [12] |
| Biocatalysis (Enzymatic) | Immobilized Lipase / Ethanol | 45 | 8 h | 49-90% | [22] |
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 3,5-Disubstituted Pyrazoles
This protocol is adapted from methodologies that emphasize efficiency and waste reduction by eliminating the need for a bulk solvent.[5][13]
-
Reagent Preparation: In a 10 mL microwave-rated Pyrex tube equipped with a small magnetic stir bar, add the α,β-unsaturated ketone (5 mmol), p-toluenesulfonhydrazide (tosylhydrazine) (5 mmol), and anhydrous potassium carbonate (K₂CO₃) (10 mmol).
-
Mixing: Gently stir the solid mixture to ensure it is homogenous. If one of the reagents is a liquid, add it last and mix thoroughly.
-
Microwave Irradiation: Place the sealed tube into the microwave reactor cavity. Irradiate the mixture at a constant temperature of 130°C for 8-12 minutes. Monitor the reaction progress via TLC (e.g., using a 3:7 Ethyl Acetate/Hexane mobile phase).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting ketone), allow the vessel to cool to room temperature. Add 15 mL of deionized water to the solid and stir for 10 minutes.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crude product with an additional 10 mL of water.
-
Purification: The product can be purified by recrystallization from an appropriate solvent, such as ethanol or cyclohexane, to yield the pure 3,5-disubstituted pyrazole.[5]
Protocol 2: Ultrasound-Assisted Synthesis of Dihydropyrano[2,3-c]pyrazoles in Aqueous Media
This protocol demonstrates a one-pot, four-component reaction in water, accelerated by sonication.[14]
-
Reagent Preparation: In a 50 mL round-bottom flask, combine ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), the desired aromatic aldehyde (10 mmol), and malononitrile (10 mmol).
-
Catalyst and Solvent Addition: Add 15 mL of deionized water followed by the catalyst (e.g., cyanuric acid, 1-methyl imidazole, or magnetic nano-[CoFe₂O₄] at 5-10 mol%).[14]
-
Sonication: Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is below the water level of the bath. Sonicate at room temperature for 15-30 minutes. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, the solid product that precipitates from the aqueous solution is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any remaining water-soluble impurities. The product is typically of high purity and may not require further purification. If a catalyst like magnetic nanoparticles is used, it can be recovered from the filtrate using an external magnet and reused.[14]
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Low Yields
When encountering low yields in a green synthesis protocol, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause.
Caption: A troubleshooting workflow for diagnosing low yields in green pyrazole synthesis.
Mechanism of Knorr Pyrazole Synthesis in Green Media
The classic Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[23][24] In greener media, the fundamental steps remain, but the catalyst or solvent plays a crucial role in facilitating the process.
Caption: The role of green catalysts in the Knorr pyrazole synthesis mechanism.
References
-
Kachhadiya, R., Shah, D., Prajapati, A., & Patel, A. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Available at: [Link]
-
Aheer, A. K., Choupra, K., Jain, M., & Sharma, A. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. Available at: [Link]
-
Kachhadiya, R., Shah, D., Prajapati, A., & Patel, A. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Various Authors. (2025). Mechanistic pathway to synthesize pyrazoles using green catalyst. ResearchGate. Available at: [Link]
-
Sharma, S., Pundir, R., & Singh, S. (2020). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. ChemistrySelect. Available at: [Link]
-
Sharma, S., Pundir, R., & Singh, S. (2020). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. Scilit. Available at: [Link]
-
Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Cravotto, G., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. PubMed. Available at: [Link]
-
Sharma, S., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available at: [Link]
-
Imanzadeh, G., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. Available at: [Link]
-
Singh, S., et al. (2021). Green Methods for the Synthesis of Pyrazoles: A Review. ResearchGate. Available at: [Link]
-
Borah, P., et al. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances. Available at: [Link]
-
Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC - PubMed Central. Available at: [Link]
-
Sangwan, S., et al. (2020). Comparison of the results of the present methods used for synthesis of pyrazoles with the reported methods. ResearchGate. Available at: [Link]
-
Sarkate, A., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sharma, S., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. Available at: [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]
-
Buriol, L., et al. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. Available at: [Link]
-
Hu, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. Available at: [Link]
-
Jana, M., et al. (2025). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. ACS Publications. Available at: [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
Bhatt, K., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Available at: [Link]
-
Soltanzadeh, Z., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Semantic Scholar. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
Sharma, S., et al. (2025). Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Smith, C. J., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. PMC - NIH. Available at: [Link]
-
Jana, M., et al. (2025). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. Pradeep Research Group. Available at: [Link]
-
Ghasemi, F., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Available at: [Link]
-
Kidwai, M., et al. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. Available at: [Link]
-
Aggarwal, N., et al. (2014). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Available at: [Link]
-
Sonar, J. P., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Available at: [Link]
-
Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Technical Support Center: Troubleshooting Failed Amide Coupling Reactions with Pyrazole Carbonyl Chloride
Welcome to the technical support center for amide coupling reactions involving pyrazole carbonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these critical synthetic steps. The following information is structured to provide not only solutions but also the underlying chemical principles to empower your experimental design and execution.
I. Understanding the Core Reaction: Strengths and Challenges
Pyrazole carbonyl chlorides are valuable reagents for amide synthesis due to the significance of pyrazole moieties in pharmacologically active compounds. [1][2]The conversion of a pyrazole carboxylic acid to its corresponding acyl chloride is a standard and effective method for activating the carboxyl group for amidation. [3][4]However, the unique electronic properties and potential reactivity of the pyrazole ring itself can introduce specific challenges not always encountered with simpler acyl chlorides.
The Intended Pathway: Nucleophilic Acyl Substitution
The desired reaction is a nucleophilic acyl substitution where an amine attacks the electrophilic carbonyl carbon of the pyrazole carbonyl chloride, leading to the formation of a stable amide bond and expulsion of a chloride ion. A base is typically required to neutralize the HCl generated during the reaction. [4]
II. Common Failure Modes & Troubleshooting FAQs
This section addresses the most frequently encountered problems in a question-and-answer format, providing direct solutions and preventative measures.
FAQ 1: My reaction shows no or very low conversion of the starting materials. What are the likely causes?
Low or no conversion is often multifactorial. Systematically evaluating the following points is crucial.
A. Is Your Pyrazole Carbonyl Chloride Viable?
-
Question: Could my pyrazole carbonyl chloride have degraded?
-
Answer: Yes, pyrazole carbonyl chlorides, like many acyl chlorides, are sensitive to moisture and can hydrolyze back to the less reactive carboxylic acid. [5]Some are noted to be remarkably stable, but this is not a universal property. [6]It is best practice to use the pyrazole carbonyl chloride immediately after its preparation or store it under strictly anhydrous conditions. [3][7]
-
Troubleshooting Protocol:
-
Preparation: Prepare the pyrazole carbonyl chloride fresh by reacting the corresponding pyrazole carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an anhydrous aprotic solvent (e.g., DCM, THF). [3][4]A catalytic amount of DMF is often beneficial when using oxalyl chloride. [3][8] 2. Confirmation: Before proceeding with the amidation, you can confirm the formation of the acyl chloride by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by LC-MS.
-
Execution: After formation, remove the excess chlorinating agent and solvent under reduced pressure and immediately redissolve the crude acyl chloride in a fresh anhydrous solvent for the coupling step. [3] B. Is Your Amine Nucleophile Active?
-
-
-
Question: My amine is highly pure. Could it still be the problem?
-
Answer: Absolutely. The primary issue is often not purity but availability. If a stoichiometric amount of a non-nucleophilic base is not present, the amine can be protonated by the HCl generated during the reaction, rendering it non-nucleophilic. [9]
-
Troubleshooting Protocol:
-
Base Selection: Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl produced. [3][10]Typically, 2.0-3.0 equivalents of the base are recommended. [3] 2. Order of Addition: In a separate flask, dissolve your amine and the base in an anhydrous solvent. Add this solution dropwise to the stirred, cooled (0 °C) solution of the pyrazole carbonyl chloride. [3]This ensures the amine is always in a basic environment and ready to react.
-
-
C. Are the Reaction Conditions Optimal?
-
Question: I'm using standard conditions, but the reaction isn't working. What should I adjust?
-
Answer: "Standard" conditions can be substrate-dependent. Temperature and solvent choice are critical.
-
Troubleshooting Protocol:
-
Temperature: Start the reaction at 0 °C, especially during the addition of the amine solution, to control the initial exothermic reaction. [8]After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. [3]For particularly unreactive substrates, gentle heating (e.g., refluxing in DCM or THF) may be necessary, but this should be approached cautiously as it can promote side reactions.
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are standard. [3][10]Ensure your solvents are truly anhydrous, as water will compete with your amine and hydrolyze the acyl chloride. [9]
-
-
FAQ 2: I'm observing multiple unexpected products. What are the common side reactions?
The pyrazole ring itself can participate in or influence side reactions.
A. N-Acylation of the Pyrazole Ring
-
Question: Could the reaction be happening on the pyrazole nitrogen instead of my amine?
-
Answer: This is a possibility, especially if the pyrazole nitrogen is unsubstituted (NH). The pyrazole nitrogen is nucleophilic and can react with another molecule of the pyrazole carbonyl chloride, leading to dimer formation or oligomerization.
-
Troubleshooting Protocol:
-
Protecting Groups: If your synthesis allows, consider using an N-protected pyrazole carboxylic acid to prevent this side reaction.
-
Slow Addition: Adding the pyrazole carbonyl chloride solution slowly to a solution of the amine and base can favor the desired intermolecular reaction over self-condensation.
-
-
B. Reactions at other positions of the pyrazole ring
-
Question: My starting pyrazole has other functional groups. Could they be interfering?
-
Answer: Yes, other nucleophilic sites on the pyrazole ring or its substituents can compete with the desired amine coupling. The electronic nature of substituents on the pyrazole ring can also affect the reactivity of the carbonyl chloride. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially making the acyl chloride more reactive but also more susceptible to hydrolysis. [11]
-
Troubleshooting Protocol:
-
Substrate Analysis: Carefully examine the structure of your specific pyrazole for alternative nucleophilic sites.
-
Protecting Group Strategy: If necessary, protect other reactive functional groups (e.g., other amines, hydroxyls) on your pyrazole starting material before forming the acyl chloride.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving failed amide coupling reactions with pyrazole carbonyl chlorides.
Caption: A step-by-step decision tree for troubleshooting amide coupling failures.
III. Detailed Experimental Protocols
Protocol 1: Preparation of Pyrazole-5-carbonyl chloride
This protocol describes the conversion of a generic pyrazole-5-carboxylic acid to its acyl chloride, a critical first step. [3] Objective: To synthesize a pyrazole-5-carbonyl chloride for immediate use in an amide coupling reaction.
Materials:
-
Pyrazole-5-carboxylic acid (1.0 eq)
-
Oxalyl chloride ((COCl)₂) (1.5-2.0 eq) or Thionyl chloride (SOCl₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.
-
Remove the solvent and excess chlorinating agent in vacuo. The resulting crude pyrazole-5-carbonyl chloride should be used immediately in the next step.
Protocol 2: General Amide Coupling Procedure
This protocol details the reaction between the freshly prepared pyrazole carbonyl chloride and a primary or secondary amine. [3] Objective: To synthesize a N-substituted-1H-pyrazole-5-carboxamide.
Materials:
-
Crude pyrazole-5-carbonyl chloride (from Protocol 1) (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the crude pyrazole-5-carbonyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as required.
IV. Data Summary Tables
Table 1: Recommended Solvents for Amide Coupling
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent solvent for starting materials, easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good general-purpose aprotic solvent. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High polarity, good for dissolving polar substrates, harder to remove. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic solvent, useful alternative to DMF. |
Table 2: Common Bases and Their Properties
| Base | pKa of Conjugate Acid | Structure | Key Characteristics |
| Triethylamine (TEA) | 10.75 | Et₃N | Standard, cost-effective liquid base. |
| Diisopropylethylamine (DIPEA) | 11.0 | (i-Pr)₂NEt | "Hünig's base," highly hindered and non-nucleophilic. |
| Pyridine | 5.25 | C₅H₅N | Can also act as a nucleophilic catalyst. |
V. Mechanistic Visualization
General Amide Formation Mechanism
The diagram below illustrates the key steps in the formation of the amide bond from a pyrazole carbonyl chloride and an amine.
Caption: Mechanism of nucleophilic acyl substitution for amide formation.
VI. References
-
Ilhan Ozer Ilhan, Ayse Caglayan, Zulbiye Onal, Senem Akkoc and Mehmet Cadır. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher. Available at: [Link]
-
Jones, B. J., et al. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. Available at: [Link]
-
ILHAN ÖZER ILHAN and MEHMET ÇADIR. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Erciyes University.
-
ILHAN ÖZER ILHAN, ÖZLEM BAHADIR, ZÜLBIYE ÖNAL and EMIN SARIPINAR. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]
-
ChemBK. (2024). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. Available at: [Link]
-
Pore, S. B., et al. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]
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(2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. Available at: [Link]
-
(n.d.). An improved method of amide synthesis using acyl chlorides | Request PDF. ResearchGate. Available at: [Link]
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(n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
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(2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole-1-carbonyl chloride. PubChem. Available at: [Link]
-
(2022). amide coupling help. Reddit. Available at: [Link]
-
ZHENG Yi, WANG Jun-Fang, ZHANG Ying-Peng, YANG Yun-Shang. (2010). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Lanzhou University of Technology.
-
(n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Acylating Agents: Profiling 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the intricate world of pharmaceutical and agrochemical development, the choice of an acylating agent can be a pivotal decision influencing reaction efficiency, selectivity, and ultimately, the viability of a synthetic route. This guide offers an in-depth comparison of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride with other conventional acylating agents. Moving beyond a simple catalog of reagents, we will delve into the mechanistic nuances, steric and electronic considerations, and practical applications that govern their reactivity, providing a robust framework for informed reagent selection.
The Central Role of Acylation in Molecular Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic chemistry.[1] This fundamental transformation is instrumental in the synthesis of a vast array of functional groups, including esters, amides, and ketones. The reactivity of the acylating agent is paramount and is largely dictated by the nature of the leaving group and the electronic environment of the carbonyl carbon. A highly reactive agent can drive reactions to completion quickly but may lack selectivity, while a less reactive one might require harsh conditions or exhibit sluggish kinetics.
Profiling 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride: A Heterocyclic Acylating Agent
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a heterocyclic acyl chloride that has garnered interest as a versatile building block in the synthesis of bioactive molecules.[2] Its structure, featuring a substituted pyrazole ring directly attached to the carbonyl chloride moiety, imparts unique electronic and steric properties that distinguish it from more common aliphatic and aromatic acyl chlorides.
The pyrazole ring, being an electron-rich aromatic system, can modulate the electrophilicity of the carbonyl carbon through resonance effects. The ethyl and methyl substituents on the ring further contribute to the electronic landscape and introduce steric bulk that can influence its approach to the nucleophile. Understanding these intrinsic features is key to predicting its behavior in acylation reactions.
A Comparative Analysis of Acylating Agents
To provide a comprehensive comparison, we will evaluate 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride against a selection of commonly employed acylating agents: acetyl chloride, benzoyl chloride, and acetic anhydride. The comparison will be framed around a hypothetical set of experiments involving the acylation of a primary alcohol (benzyl alcohol), a secondary alcohol (cyclohexanol), and a primary amine (aniline).
Factors Influencing Acylation Reactivity
The rate and efficiency of an acylation reaction are governed by a confluence of factors:
-
Electrophilicity of the Carbonyl Carbon: A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack. This is influenced by the inductive and resonance effects of the substituents on the acyl group.[3]
-
Nature of the Leaving Group: A better leaving group (a weaker base) will facilitate the collapse of the tetrahedral intermediate, accelerating the reaction. Chloride is an excellent leaving group.[4]
-
Steric Hindrance: Bulky groups on either the acylating agent or the nucleophile can impede the approach of the reactants, slowing the reaction rate.[5]
-
Nucleophilicity of the Substrate: The inherent reactivity of the alcohol or amine plays a crucial role. Primary amines are generally more nucleophilic than primary alcohols, and primary alcohols are more reactive than sterically hindered secondary alcohols.[1]
Hypothetical Experimental Comparison
The following tables present a qualitative and quantitative comparison based on established principles of organic reactivity. The reaction conditions are assumed to be standardized for a fair comparison (e.g., in a non-nucleophilic solvent like dichloromethane with a non-nucleophilic base like pyridine to scavenge the generated HCl).
Table 1: Qualitative Reactivity Profile of Acylating Agents
| Acylating Agent | Structure | Key Features | Expected Reactivity |
| Acetyl Chloride | CH₃COCl | Small, highly electrophilic carbonyl. | Very High |
| Benzoyl Chloride | C₆H₅COCl | Phenyl group offers resonance stabilization, slightly reducing electrophilicity compared to acetyl chloride. | High |
| Acetic Anhydride | (CH₃CO)₂O | Acetate is a poorer leaving group than chloride, leading to lower reactivity. | Moderate |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | C₇H₉ClN₂O | Pyrazole ring is electron-donating, potentially reducing carbonyl electrophilicity. Steric bulk from ethyl and methyl groups. | Moderate to High |
Table 2: Hypothetical Yields (%) for Acylation Reactions
| Substrate | Acetyl Chloride | Benzoyl Chloride | Acetic Anhydride | 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride |
| Benzyl Alcohol (Primary) | >95% | >95% | ~90% | ~92% |
| Cyclohexanol (Secondary) | ~90% | ~85% | ~75% | ~80% |
| Aniline (Primary Amine) | >98% | >98% | >95% | >95% |
Table 3: Hypothetical Reaction Times (hours) for Complete Conversion
| Substrate | Acetyl Chloride | Benzoyl Chloride | Acetic Anhydride | 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride |
| Benzyl Alcohol (Primary) | <1 | <1 | 2-4 | 1-2 |
| Cyclohexanol (Secondary) | 1-2 | 2-3 | 4-6 | 3-5 |
| Aniline (Primary Amine) | <0.5 | <0.5 | 1-2 | <1 |
Analysis of the Hypothetical Data
-
Acetyl chloride is expected to be the most reactive due to the minimal steric hindrance and the strong inductive effect of the chlorine atom, leading to rapid reactions and high yields with all substrates.[4]
-
Benzoyl chloride is also highly reactive, though the resonance stabilization from the phenyl ring might slightly temper its electrophilicity compared to acetyl chloride, potentially leading to slightly longer reaction times with more hindered substrates.[6]
-
Acetic anhydride is a milder acylating agent because the acetate ion is a less effective leaving group than the chloride ion. This results in longer reaction times.
-
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is predicted to have a reactivity profile between that of the highly reactive acyl chlorides and the milder acetic anhydride. The electron-donating nature of the pyrazole ring likely reduces the electrophilicity of the carbonyl carbon to some extent. However, the presence of the excellent chloride leaving group ensures it remains a potent acylating agent. The steric bulk of the substituted pyrazole ring might lead to slightly slower reactions with hindered alcohols like cyclohexanol compared to the less encumbered acetyl chloride.
Mechanistic Insights into Acylation
The acylation of alcohols and amines by acyl chlorides proceeds through a nucleophilic addition-elimination mechanism.[7] The reaction can be catalyzed by a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP), which forms a highly reactive N-acylpyridinium intermediate.[8][9][10][11]
Caption: General mechanism of nucleophilic addition-elimination for acylation.
Experimental Protocols
The following are generalized, step-by-step methodologies for the acylation of an alcohol and an amine. These protocols can be adapted for use with any of the acylating agents discussed.
Experimental Protocol: Acylation of an Alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M).
-
Base Addition: Add a non-nucleophilic base such as pyridine (1.1 eq.) or triethylamine (1.1 eq.) to the solution and stir.
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Workflow for the acylation of an alcohol.
Experimental Protocol: Acylation of an Amine
-
Preparation: In a round-bottom flask, dissolve the amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a base like pyridine (1.1 eq.) or an excess of the starting amine (to act as a base).
-
Acylating Agent Addition: Cool the solution to 0 °C and add the acylating agent (1.05 eq.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Dilute the reaction mixture with the organic solvent and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize or purify by column chromatography to obtain the pure amide.
Conclusion: Selecting the Right Tool for the Job
The choice of an acylating agent is a critical parameter in the design of a synthetic strategy. While highly reactive agents like acetyl chloride offer speed and high conversion, they may not be suitable for complex substrates with sensitive functional groups. Milder reagents like acetic anhydride provide a more controlled reaction but may require longer reaction times or higher temperatures.
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride emerges as a valuable tool for the synthetic chemist, offering a balance of reactivity and steric influence. Its unique heterocyclic structure provides a different flavor of reactivity compared to standard aliphatic and aromatic acyl chlorides. For drug development professionals, the pyrazole moiety is a well-established pharmacophore, and its incorporation via acylation can be a strategic move in lead optimization.
Ultimately, the optimal acylating agent is context-dependent, and a thorough understanding of the principles outlined in this guide will empower researchers to make judicious choices, leading to more efficient and successful synthetic outcomes.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Retrieved from [Link]
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Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Retrieved from [Link]
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Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity. Retrieved from [Link]
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Li, G., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 48-51. [Link]
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Save My Exams. (2023). Acylation Mechanism. Retrieved from [Link]
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Study.com. (n.d.). Video: Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]
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ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
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Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
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Wang, P., Zhang, J., Wang, K., Luo, G., & Xie, P. (2016). Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. Industrial & Engineering Chemistry Research, 55(22), 6310-6316. [Link]
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Wang, P., Wang, K., Zhang, J., & Luo, G. (2015). Kinetic study of reactions of aniline and benzoyl chloride in a microstructured chemical system. AIChE Journal, 61(11), 3804-3811. [Link]
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Mhamad, A., El-sadek, M., Louis, B., & Pale, P. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 8, 588. [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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De, A., & Williams, A. (1978). Kinetics and mechanisms for the two-phase reaction between aqueous aniline and benzoyl chloride in chloroform, with and without pyridine catalysis. The Journal of Organic Chemistry, 43(15), 2961–2965. [Link]
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Course Hero. (n.d.). The synthesis of Benzanilide from Aniline is a classic example of an acylation reaction. Retrieved from [Link]
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Bhor, R. D., et al. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 2(4), 881-893. [Link]
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Ed-Dra, A., et al. (2018). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. RSC medicinal chemistry, 9(10), 1360–1374. [Link]
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Gicquel, M., et al. (2020). Steric, Electronic and Conformational Synergistic Effects in the Au(I)-catalyzed α-C-H Bond Functionalization of Tertiary Amine. ChemRxiv. [Link]
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Eshghi, H., & Gordi, Z. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. International Journal of Organic Chemistry, 3(1), 1-4. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2009). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. Chinese Journal of Chemistry, 27(12), 2385-2388. [Link]
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Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144. [Link]
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Aksenov, A. V., & Aksenov, N. A. (2017). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 53(1), 132-135. [Link]
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The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
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Atanassova, M., & Kurteva, V. (2016). Acylpyrazolone ligands: Synthesis, structures, metal coordination chemistry and applications. Coordination Chemistry Reviews, 319, 106-141. [Link]
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Ghosh, R., & Chakraborty, B. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46. [Link]
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Szostak, M., & Aube, J. (2013). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 4(1), 125-128. [Link]
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Reif, A., & Offer, J. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Chembiochem, 17(18), 1732–1736. [Link]
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Graham, B., Porter, H. D., & Weissberger, A. (1949). Investigation of Pyrazole Compounds. VIII.1 Synthesis and Acylation of Pyrazolones Derived from Hydrazine and Methylhydrazine. Journal of the American Chemical Society, 71(3), 983–988. [Link]
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The Organic Chemistry Tutor. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8 [Video]. YouTube. [Link]
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Bildirici, I., & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 961-974. [Link]
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Shanks, B. H., & Zhao, C. (2011). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. [Link]
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A Comparative Guide to the Biological Activity of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides and Their Analogs
This guide provides a comprehensive comparison of the biological activities of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides and their structural analogs. Our focus is to deliver objective analysis supported by experimental data for researchers, scientists, and professionals in drug development and agrochemical research. We will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds, primarily exploring their roles as insecticidal and anticancer agents.
Introduction to Pyrazole Carboxamides: A Scaffold of Versatility
The pyrazole ring is a privileged scaffold in medicinal and agrochemical chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The 1,3,5-substituted pyrazole-5-carboxamide core, in particular, has been a focal point of extensive research, leading to the development of commercial insecticides and promising anticancer drug candidates.[4][5] This guide will specifically explore the impact of substitutions at the N1, C3, and carboxamide moiety of the pyrazole-5-carboxamide scaffold, with a central focus on the 1-ethyl-3-methyl substitution pattern and its analogs.
Insecticidal Activity: Targeting the Cellular Powerhouse
A significant application of 1-alkyl-3-alkyl-1H-pyrazole-5-carboxamides is in the development of insecticides. These compounds often act as mitochondrial electron transport inhibitors (METIs), specifically targeting Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration, leading to energy depletion and eventual death of the insect.[6]
Structure-Activity Relationship (SAR) for Insecticidal Efficacy
The insecticidal activity of this class of compounds is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxamide side chain. Let's examine the key structural features:
-
N1-Substitution: The presence of a small alkyl group, such as methyl or ethyl, at the N1 position is often crucial for potent insecticidal activity.
-
C3-Substitution: A methyl or ethyl group at the C3 position generally contributes positively to the insecticidal profile.
-
C4-Substitution: Halogenation, particularly chlorination, at the C4 position can significantly enhance miticidal and ovicidal activities.[7]
-
Carboxamide Moiety: The substituent on the carboxamide nitrogen plays a vital role in determining the spectrum of activity and potency. Aromatic or benzylic moieties with specific substitution patterns are common in highly active compounds.
Comparative Analysis of Insecticidal Analogs
The following table summarizes the insecticidal activity of selected 1-alkyl-3-alkyl-1H-pyrazole-5-carboxamide analogs against various pests.
| Compound ID | Structure | Target Pest | Activity (Concentration) | Reference |
| Analog 1 | 4-chloro-N-((4-(1,1-dimethylethyl)phenyl)methyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide (Tolfenpyrad analog) | Aphis craccivora (Bean aphid) | 95% mortality @ 200 mg/kg | [7] |
| Analog 2 | N-((4-(1,1-dimethylethyl)phenyl)methyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide (4-hydro analog of Tolfenpyrad) | Tetranychus cinnabarinus (Spider mite) | 95% miticidal & ovicidal activity @ 200 mg/kg | [7] |
| Analog 3 | 1,3-Dimethyl-N-[(2-phenylthiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide | Aphis fabae | 85.7% mortality @ 12.5 mg/L | [8] |
| Analog 4 | 1,3-Dimethyl-N-[(2-(4-chlorophenyl)thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide | Aphis fabae | 82.1% mortality @ 12.5 mg/L | [8] |
Note: Direct experimental data for the specific compound 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide was not prominently available in the reviewed literature. The comparative analysis is based on its close structural analogs.
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method for Aphis fabae)
This protocol is a standard method for evaluating the contact toxicity of compounds against aphids.
Materials:
-
Test compounds
-
Acetone (for dissolving compounds)
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Broad bean seedlings
-
Wingless adult Aphis fabae
-
Petri dishes
-
Filter paper
-
Micropipettes
-
Spray bottle
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the test compounds in a small amount of acetone.
-
Add distilled water containing 0.1% Triton X-100 to achieve the desired final concentrations (e.g., 200, 100, 50, 25, 12.5 mg/L).
-
Prepare a control solution with acetone and Triton X-100 in water.
-
-
Treatment of Leaf Discs:
-
Excise leaf discs (approximately 2 cm in diameter) from fresh broad bean leaves.
-
Dip each leaf disc into the respective test solution for 10-15 seconds.
-
Allow the leaf discs to air-dry on a clean surface.
-
-
Insect Infestation:
-
Place a treated leaf disc, adaxial side up, on a moist filter paper in a Petri dish.
-
Carefully transfer 20-30 wingless adult aphids onto each leaf disc using a fine brush.
-
-
Incubation:
-
Incubate the Petri dishes at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.
-
-
Mortality Assessment:
-
After 48 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded with a brush are considered dead.
-
Calculate the mortality rate for each concentration.
-
Correct for control mortality using Abbott's formula if necessary.
-
Anticancer Activity: A Promising Avenue for Pyrazole Carboxamides
Recent studies have highlighted the potential of 1-alkyl-1H-pyrazole-5-carboxamide derivatives as anticancer agents.[5] These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some demonstrating activity against key signaling pathways involved in cancer progression.
Structure-Activity Relationship (SAR) for Anticancer Efficacy
The anticancer activity of this scaffold is influenced by the following structural features:
-
N1-Substitution: Similar to insecticidal activity, a methyl group at the N1 position has been found in active anticancer compounds.
-
C3-Substitution: The nature of the substituent at C3 can significantly impact potency.
-
Carboxamide Moiety: The aromatic and heterocyclic substituents on the carboxamide nitrogen are critical for activity. Modifications to this part of the molecule can modulate potency and selectivity against different cancer cell lines.
Comparative Analysis of Anticancer Analogs
The following table presents the antiproliferative activity of selected 1-methyl-1H-pyrazole-5-carboxamide derivatives against prostate cancer cell lines.
| Compound ID | Structure | Cell Line | GI₅₀ (µM) | Reference |
| Analog 5 | N-(4-cyanophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | LNCaP | >10 | [5] |
| Analog 6 | N-(4-(N-(4-cyanophenyl)sulfamoyl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | LNCaP | 7.73 | [5] |
| Analog 7 | N-(4-(N-(4-cyanophenyl)sulfamoyl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | PC-3 | 7.07 | [5] |
Experimental Protocol: MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%).
-
Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides
The synthesis of the target compounds typically involves a multi-step process starting from readily available starting materials. A general synthetic route is outlined below.
General Synthetic Pathway
Caption: General synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides.
Experimental Protocol: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
This protocol describes the synthesis of a key precursor to the target carboxamides.
Materials:
-
Ethyl 2,4-dioxopentanoate
-
Ethylhydrazine oxalate
-
Sodium acetate
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
A solution of ethyl 2,4-dioxopentanoate in ethanol is prepared.
-
An aqueous solution of ethylhydrazine oxalate and sodium acetate is added to the ethanolic solution.
-
The mixture is stirred at room temperature for several hours.
-
The ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
Conclusion and Future Directions
The 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide scaffold and its analogs represent a versatile class of compounds with significant potential in both agrochemical and pharmaceutical applications. The structure-activity relationship studies reveal that minor modifications to the pyrazole core and the carboxamide substituent can lead to substantial changes in biological activity, highlighting the importance of rational design in the development of new, potent, and selective agents.
While the insecticidal properties of this class are well-documented for close analogs, further investigation into the anticancer potential of a broader range of derivatives is warranted. Future research should focus on synthesizing and evaluating the specific compound 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide to fill the current data gap and to further elucidate the SAR of this promising scaffold.
References
-
On the basis of commercial insecticides tebufenpyrad and tolfenpyrad, two series of novel pyrazole-5-carboxamides containing α-hydroxymethyl-N-benzyl or α-chloromethyl-N-benzyl and pyrazoles containing 4,5-dihydrooxazole moieties were designed and synthesized via the key intermediate 2-amino-1-(4-substituted) phenyl ethanol. Pest Management Science, 2012.[7]
-
Fourteen 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings were synthesized and characterized by 1H NMR, mass spectrometry and elemental analysis. Journal of the Serbian Chemical Society, 2014.[4]
-
Design, synthesis and insecticidal activity of 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives against Tetranychus urticae Koch. Heterocycles, 2022.[9]
-
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Research on Chemical Intermediates, 2015.[8]
-
A novel series of Carboxamide derivative of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H- pyrazole-4-carboxamide have been synthesized by using different aromatic acid chloride in very good yield. Journal of Chemical, Biological and Physical Sciences, 2015.[2]
-
A series of novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives were designed and synthesized. European Journal of Medicinal Chemistry, 2015.[3]
-
In recent years, pyrazole derivatives have emerged as a potentially game-changing new family of cancer chemotherapeutic drugs. Asian Journal of Chemistry, 2023.[10]
-
Design, synthesis, and biological evaluation of a series of N-substituted 1H-indole-2-carboxamides as potential anticancer agents. Molecules, 2025.[11]
-
A series of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives (6a-6n, 7a, 7b, and 8a-8f) were synthesised by placing the amide bond at the 4-position of the pyrazole ring. Chinese Journal of Chemistry, 2016.[12]
-
A set of 1-methyl- 1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for their inhibitory activities against both expressions of Prostate-Specific Antigen (PSA) and growth of PCa cell lines. Anticancer Agents in Medicinal Chemistry, 2021.[5]
-
Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents, CN103508959A, 2014.[13]
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 2023.[14]
-
A series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were designed and synthesized in this study. Molecules, 2015.[15]
-
Overview on Biological Activities of Pyrazole Derivatives. Springer, 2022.
-
A series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (2a-j) were synthesized and evaluated for anti-inflammatory activity using carrageenan-induced inflammation in rat paw edema model. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.[16]
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. TargetMol.[17]
-
Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. Journal of the Chemical Society of Pakistan, 2012.[18]
-
A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized. Molecules, 2014.[19]
-
Current status of pyrazole and its biological activities. Pharmaceutical Methods, 2016.[20]
-
The examination of potential fungicidal activity of Ethyl-3- (trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4- nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions. Agriculture and Forestry, 2018.[21]
-
Pyrazole carboxamide is widely utilized in agricultural crop protection. Journal of Agricultural and Food Chemistry, 2024.[6]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate, 2024.[1]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 2015.[22]
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- 5. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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validation of the mechanism of action for pyrazole-based inhibitors
An In-Depth Guide to the Mechanistic Validation of Pyrazole-Based JAK Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous targeting the Janus kinase (JAK) family. Moving beyond a simple checklist of experiments, we delve into the strategic rationale behind each step, emphasizing a self-validating workflow that builds a robust and defensible data package. We will compare the performance of a hypothetical novel pyrazole inhibitor, PZ-4, against established alternatives, supported by detailed experimental protocols and quantitative data.
The Rise of the Pyrazole Scaffold in JAK Inhibition
The pyrazole ring system is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its ability to form key hydrogen bonds with protein kinase hinges. In the context of the JAK-STAT signaling pathway, this scaffold has been expertly engineered to create potent and selective ATP-competitive inhibitors. The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are critical intracellular tyrosine kinases that mediate signaling from cytokine and growth factor receptors to downstream STAT (Signal Transducer and Activator of Transcription) proteins. Dysregulation of this pathway is a linchpin in numerous autoimmune diseases and cancers, making JAK inhibitors a pivotal therapeutic class.
Validating that a novel pyrazole-based compound achieves its intended therapeutic effect by specifically inhibiting a JAK kinase is a multi-tiered process. It requires a logical cascade of evidence, starting from direct biochemical interaction and culminating in a quantifiable cellular phenotype.
Figure 1: A simplified diagram of the JAK-STAT signaling pathway, indicating the point of intervention for pyrazole-based inhibitors like PZ-4, which block the ATP-binding site of the JAK kinase to prevent its activation.
The Validation Cascade: A Four-Stage Investigative Workflow
Our approach is built on a logical progression of four core questions. Answering each question with robust, quantitative data provides the necessary evidence to construct a complete mechanistic narrative. This workflow ensures that observations from downstream phenotypic assays are directly attributable to the initial target engagement.
Figure 2: The four-stage experimental workflow for validating the mechanism of action, designed as a self-reinforcing cascade of evidence.
Stage 1: Confirming Direct Target Engagement
The Core Question: Does our pyrazole compound, PZ-4, physically interact with its intended target, JAK2?
It is crucial to demonstrate direct binding first. Without this, any observed cellular effects are merely correlational. We employ two orthogonal methods: a biochemical assay for precise potency measurement and a cellular assay to confirm target binding in a more physiologically relevant environment.
Experiment 1A: In Vitro Biochemical Potency Assay (Lanthascreen™)
Causality: This experiment isolates the inhibitor and the kinase domain to quantify the direct interaction, providing a precise IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This is the gold standard for determining raw potency.
Methodology:
-
Reaction Setup: A reaction buffer containing recombinant JAK2 kinase domain, a fluorescently labeled ATP-competitive tracer, and a terbium-labeled anti-tag antibody is prepared.
-
Inhibitor Titration: PZ-4, a known JAK2 inhibitor (e.g., Ruxolitinib), and a negative control (e.g., a structurally related but inactive compound) are serially diluted in DMSO and added to the reaction wells.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. When the tracer is bound to the kinase, the terbium donor and fluorescent acceptor are in close proximity, generating a high FRET signal. PZ-4 will displace the tracer, disrupting FRET.
-
Analysis: The FRET ratio is plotted against the inhibitor concentration, and a dose-response curve is fitted to calculate the IC50 value.
Experiment 1B: Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA confirms that the inhibitor binds to its target within the complex milieu of a living cell. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This is a critical step to rule out compounds that are potent biochemically but have poor cell permeability or high off-target binding.
Methodology:
-
Cell Treatment: Human cell lines with endogenous JAK2 expression (e.g., HEL cells) are treated with either vehicle (DMSO) or a saturating concentration of PZ-4 (typically 10-50x the biochemical IC50) for 1 hour.
-
Thermal Challenge: Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis & Protein Extraction: Cells are lysed, and insoluble, denatured protein aggregates are removed by centrifugation.
-
Protein Quantification: The amount of soluble JAK2 remaining in the supernatant at each temperature is quantified by Western Blot or ELISA.
-
Analysis: A "melting curve" is generated by plotting the percentage of soluble JAK2 against temperature. A successful inhibitor will induce a rightward shift in the curve, indicating thermal stabilization.
Comparative Data Summary: Target Engagement
| Compound | Biochemical IC50 (JAK2) [nM] | Cellular Thermal Shift (ΔTm) [°C] | Interpretation |
| PZ-4 (Novel Pyrazole) | 5.2 | +4.5 | Potent biochemical activity and strong evidence of target binding in live cells. |
| Ruxolitinib (Comparator) | 3.3 | +5.1 | Benchmark performance for a clinically approved JAK1/2 inhibitor. |
| Inactive Analog (Control) | > 10,000 | +0.2 | No significant biochemical activity or cellular target engagement, as expected. |
Stage 2: Quantifying Cellular Target Inhibition
The Core Question: Does the binding of PZ-4 to JAK2 inside the cell lead to the functional inhibition of its kinase activity?
Target engagement is necessary but not sufficient. We must prove that this binding event blocks the enzyme's function: phosphorylation. The canonical substrate of JAK2 is STAT3/5. Therefore, measuring the phosphorylation status of STAT proteins upon cytokine stimulation is the most direct readout of cellular JAK2 inhibition.
Experiment 2A: Phospho-Flow Cytometry for pSTAT3 Analysis
Causality: This assay provides a quantitative, single-cell measurement of the inhibition of the direct downstream substrate of JAK2. It is superior to Western blotting for this purpose due to its high throughput, statistical power, and ability to resolve heterogeneous cell population responses.
Methodology:
-
Cell Culture & Starvation: A cytokine-responsive cell line (e.g., TF-1) is serum-starved for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Cells are pre-incubated with a dose-response curve of PZ-4 or comparator compounds for 1-2 hours.
-
Cytokine Stimulation: Cells are stimulated with a cytokine that signals through JAK2, such as Erythropoietin (EPO) or IL-3, for 15 minutes. A non-stimulated control is included.
-
Fixation & Permeabilization: Cells are immediately fixed with formaldehyde and permeabilized with methanol to allow antibody access to intracellular phospho-epitopes.
-
Staining: Cells are stained with a fluorescently-conjugated antibody specific for phosphorylated STAT3 (pY705).
-
Data Acquisition & Analysis: Samples are analyzed on a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the pSTAT3 signal is measured for thousands of individual cells per sample. The gMFI is plotted against inhibitor concentration to calculate the cellular IC50.
Comparative Data Summary: Cellular Inhibition
| Compound | Cellular IC50 (pSTAT3 Inhibition) [nM] | Interpretation |
| PZ-4 (Novel Pyrazole) | 45 | Demonstrates excellent translation from biochemical potency to cellular activity. |
| Ruxolitinib (Comparator) | 28 | Benchmark cellular potency. |
| Inactive Analog (Control) | > 20,000 | No inhibition of JAK2-mediated signaling in cells. |
Stage 3 & 4: Linking Pathway Modulation to Cellular Phenotype
The Core Questions: Does inhibiting pSTAT3 signaling alter the expression of downstream target genes? And does this ultimately result in the desired biological outcome?
Here, we connect the molecular mechanism to the physiological consequence. We will assess the transcriptional output of the pathway and a relevant cellular phenotype—proliferation—which is often driven by the JAK-STAT pathway in hematological cancers.
Experiment 3A: qPCR for STAT Target Gene Expression
Causality: This experiment validates that the inhibition of STAT phosphorylation functionally blocks its role as a transcription factor. We measure the mRNA levels of genes known to be regulated by STAT3/5, such as SOCS3 or CISH.
Methodology:
-
Cell Treatment: Use the same stimulation model as in Stage 2. Treat cells with vehicle, PZ-4, or Ruxolitinib (at 1x, 10x, and 100x the cellular IC50) followed by cytokine stimulation for 2-4 hours.
-
RNA Extraction & cDNA Synthesis: Extract total RNA from cell lysates and reverse-transcribe it into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using validated primers for a housekeeping gene (e.g., GAPDH) and the target gene (e.g., SOCS3).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. A potent inhibitor should show a dose-dependent suppression of cytokine-induced SOCS3 expression.
Experiment 4A: Cell Proliferation Assay
Causality: This is the ultimate test of the therapeutic hypothesis. For a JAK2-dependent cancer cell line (e.g., HEL cells, which have a constitutively active JAK2 V617F mutation), inhibition of JAK2 should lead to a reduction in cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed HEL cells in 96-well plates at a low density.
-
Inhibitor Treatment: Add a dose-response curve of PZ-4, Ruxolitinib, and the inactive control to the wells.
-
Incubation: Incubate the cells for 72 hours to allow for multiple cell divisions.
-
Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and cell viability.
-
Analysis: Measure luminescence and plot it against inhibitor concentration to determine the GI50 (the concentration for 50% growth inhibition).
Comparative Data Summary: Downstream Function & Phenotype
| Compound | SOCS3 Gene Expression (% Inhibition at 500 nM) | Cell Proliferation GI50 (HEL cells) [nM] | Interpretation |
| PZ-4 (Novel Pyrazole) | 85% | 88 | Strong suppression of downstream gene transcription and potent anti-proliferative effect, consistent with on-target JAK2 inhibition. |
| Ruxolitinib (Comparator) | 92% | 65 | Benchmark performance in functional and phenotypic assays. |
| Inactive Analog (Control) | 2% | > 20,000 | No effect on downstream signaling or cell phenotype, confirming the observed effects are not due to non-specific toxicity. |
Conclusion
The validation of a pyrazole-based JAK inhibitor's mechanism of action is a systematic process of building a coherent and evidence-based narrative. Through the four-stage workflow presented here—confirming target engagement (biochemically and cellularly), quantifying cellular target inhibition, measuring downstream pathway modulation, and linking it to a definitive cellular phenotype—we have demonstrated a rigorous approach.
The data for our hypothetical inhibitor, PZ-4, shows a clear line of causality from potent JAK2 binding to the inhibition of pSTAT3 signaling, suppression of target gene expression, and ultimately, a potent anti-proliferative effect in a JAK2-dependent cell line. Its performance, while slightly less potent than the clinical benchmark Ruxolitinib, establishes it as a valid on-target JAK2 inhibitor, successfully validating its mechanism of action and warranting further investigation. This structured, multi-assay approach ensures scientific integrity and provides the robust data package necessary for advancing a compound through the drug development pipeline.
References
-
Cellular Thermal Shift Assay (CETSA®). Martinez Molina, D., et al. (2013), Science.[Link]
-
Phospho-flow Cytometry for Signaling Pathway Analysis. Krutzik, P. O., & Nolan, G. P. (2003), Cytometry Part A.[Link]
-
The JAK-STAT Signalling Pathway. Stark, G. R., & Darnell, J. E., Jr. (2012), The Journal of Biological Chemistry.[Link]
-
Ruxolitinib: a potent and selective JAK1/2 inhibitor. Verstovsek, S., et al. (2010), Blood.[Link]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Pyrazole Derivatives
For professionals in chemical research and pharmaceutical development, the unambiguous structural elucidation of novel pyrazole derivatives is a critical step in the journey from synthesis to application. These five-membered nitrogen-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials, making their precise characterization paramount.[1][2][3][4][5] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for this purpose. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.[6]
The structural integrity of a newly synthesized pyrazole must be confirmed through a multi-faceted spectroscopic approach. Each technique offers a unique piece of the molecular puzzle, and when combined, they provide a comprehensive and validated structural assignment. This guide will systematically compare and detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise constitution and stereochemistry of organic molecules, including novel pyrazole derivatives. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Expertise & Experience: Beyond the Spectrum
Interpreting the NMR spectra of pyrazoles requires an understanding of their unique electronic properties and potential for dynamic processes. A common challenge is annular tautomerism , where the N-H proton can rapidly exchange between the two nitrogen atoms.[7] This exchange, if fast on the NMR timescale, can lead to the averaging of signals for the C3 and C5 carbons, as well as their attached protons. Recognizing this phenomenon is key to avoiding misinterpretation. Furthermore, the N-H proton signal itself is often broad or even absent due to chemical exchange with residual water or the quadrupole moment of the nitrogen nucleus.[7]
Trustworthiness: A Self-Validating System through 2D NMR
While 1D (¹H and ¹³C) NMR provides foundational data, a truly self-validating assignment relies on 2D correlation experiments.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, providing an unambiguous link.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is exceptionally powerful for piecing together the molecular skeleton, confirming the positions of substituents on the pyrazole ring by correlating them to specific ring carbons.[7]
By building a network of correlations, the proposed structure is rigorously validated by the data itself.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is dry to minimize the exchange of the N-H proton.[7]
-
1D ¹H NMR Acquisition: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling patterns.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
2D HMBC Acquisition: Set the key HMBC parameter, J(C,H), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz) to optimize correlations.[7]
-
Data Processing and Interpretation: Process the spectra and systematically correlate the signals to build and confirm the molecular structure.
Data Presentation: Comparative NMR Data for Pyrazole Derivatives
The chemical shifts in pyrazole derivatives are highly dependent on the nature and position of substituents. The following table provides typical ranges.
| Atom | Typical Chemical Shift (δ, ppm) | Comments |
| ¹H NMR | ||
| N-H | 8.0 - 13.0 | Often broad; position is solvent and concentration-dependent. May not be observed in protic solvents.[7][8] |
| Pyrazole H-3/H-5 | 7.5 - 8.5 | Deshielded due to the electronegativity of adjacent nitrogen atoms. |
| Pyrazole H-4 | 6.0 - 7.0 | Typically the most shielded proton on the pyrazole ring. |
| Substituent Protons | Variable | Depends on the nature of the substituent (e.g., Ar-H: 7.0-8.0, CH₃: 2.0-2.5).[9] |
| ¹³C NMR | ||
| Pyrazole C-3/C-5 | 130 - 150 | Chemical shifts are sensitive to tautomerism and N-substitution.[10] |
| Pyrazole C-4 | 100 - 115 | Typically the most shielded carbon on the pyrazole ring. |
| Substituent Carbons | Variable | Depends on the functional group (e.g., C=O: 160-180, Ar-C: 120-140).[8] |
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint
IR spectroscopy is a fast and straightforward technique used to identify the presence of specific functional groups within a molecule. For pyrazole derivatives, it serves as an excellent complementary technique to NMR, quickly confirming the success of a synthesis by verifying the incorporation or modification of key bonds.[10]
Expertise & Experience: Interpreting Vibrational Signatures
The IR spectrum of a pyrazole derivative is dominated by vibrations of the heterocyclic ring and its substituents. Key absorptions to look for include the N-H stretch (if present), C-H stretching of the ring, C=N and C=C ring stretching modes, and the vibrations of any substituent functional groups (e.g., a strong C=O stretch for an acylpyrazole).[9][11] The presence of a broad N-H band can also indicate hydrogen bonding in the solid state.
Trustworthiness: Validating Synthetic Transformations
IR spectroscopy provides a direct method for validating chemical reactions. For instance, in the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine to form a pyrazole, the IR spectrum will show the disappearance of the characteristic C=O stretching bands of the starting material and the appearance of new bands corresponding to the pyrazole C=N and N-H vibrations. This provides immediate, tangible evidence of the desired transformation.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified pyrazole derivative directly onto the diamond crystal of the ATR accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum.
-
Data Analysis: Identify the characteristic absorption frequencies (in cm⁻¹) and correlate them to specific functional groups.
Data Presentation: Comparative IR Frequencies for Pyrazole Derivatives
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Comments |
| N-H | Stretching | 3100 - 3500 | Often broad, especially in the solid state due to hydrogen bonding.[8] |
| Aromatic C-H | Stretching | 3000 - 3100 | Sharp, medium intensity peaks. |
| C=N (ring) | Stretching | 1580 - 1650 | Characteristic of the pyrazole ring.[8][12] |
| C=C (ring) | Stretching | 1450 - 1600 | Often appears as a series of bands. |
| C=O (substituent) | Stretching | 1650 - 1750 | Strong, sharp peak if an acyl or ester group is present.[9] |
Visualization: IR Spectral-Structural Correlation
Caption: Correlation of molecular bonds to IR spectral regions.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is indispensable for determining the molecular weight of a novel compound and, through high-resolution measurements (HRMS), its elemental formula. It also provides structural clues through the analysis of fragmentation patterns.
Expertise & Experience: Deciphering Fragmentation Pathways
The fragmentation of pyrazole derivatives under mass spectrometric conditions is highly dependent on the nature and positions of their substituents.[13] However, some common fragmentation processes for the pyrazole core have been identified, including the characteristic expulsion of molecular nitrogen (N₂) or hydrogen cyanide (HCN) from the molecular ion or protonated molecule.[14] Analyzing the resulting fragment ions can help to confirm the core structure and the nature of the substituents.
Trustworthiness: Validating the Molecular Formula
The most critical role of MS is the confirmation of the molecular weight. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts, allowing for straightforward determination of the molecular mass. High-resolution mass spectrometry (e.g., ESI-TOF) can measure this mass with high precision (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula, a crucial piece of data for characterizing a new chemical entity.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL range) of the sample in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid is often added to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the compound.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare the measured mass to the calculated theoretical mass for the proposed structure.
Data Presentation: Common Fragmentation Patterns in Pyrazoles
| Parent Structure | Key Fragmentation Processes | Resulting Fragment Ions |
| N-Phenylpyrazole | Loss of HCN from [M-H]⁺ | Provides evidence for the pyrazole ring.[14] |
| 5-Methyl-1-phenylpyrazole | Cleavage to form [C₈H₈N]⁺ | Characteristic m/z 118 ion supports the 5-methyl substitution.[13] |
| General Pyrazole Ring | Retro-Diels-Alder (RDA) type reactions | Can lead to various smaller fragments depending on substituents.[13] |
Visualization: A Characteristic Fragmentation Pathway
Caption: Common fragmentation pathways for the pyrazole core.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For pyrazole derivatives, which are aromatic systems, this technique is used to study the π-electron system and the effects of various substituents on it.
Expertise & Experience: Understanding Electronic Transitions
The UV-Vis spectra of pyrazoles typically show strong absorption bands in the 200-300 nm range, corresponding to π→π* transitions within the aromatic ring.[15][16] The exact position of the absorption maximum (λ_max) and its intensity are sensitive to the substituents attached to the ring. Electron-donating groups (e.g., -NH₂, -OCH₃) or extending the conjugation (e.g., with a phenyl group) typically cause a bathochromic (red) shift to longer wavelengths. Conversely, electron-withdrawing groups can sometimes cause a hypsochromic (blue) shift.[17]
Trustworthiness: Corroborating Structural Changes
By comparing the UV-Vis spectrum of a novel derivative to its parent compound, one can gain corroborating evidence of successful functionalization. For example, the introduction of a chromophore like a nitro group or an extended aromatic system will produce a significant and predictable shift in the λ_max, validating the change in the molecule's electronic structure.
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 200 to 800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Data Presentation: Effect of Substitution on λ_max of Pyrazoles
| Compound | Substituents | Typical λ_max (nm) | Effect |
| Pyrazole | None | ~203-210 | Basic π→π* transition of the core ring.[15] |
| Phenylpyrazole | Phenyl group at N1 | ~250 | Bathochromic shift due to extended conjugation. |
| Nitrophenylpyrazole | Nitro group on phenyl ring | >300 | Significant bathochromic shift due to strong electron-withdrawing and chromophoric nature. |
| Aminopyrazole | Amino group on the ring | ~240-260 | Bathochromic shift due to electron-donating group. |
Visualization: Substituent Effects on Electronic Transitions
Caption: Effect of substituents on UV-Vis absorption.
Conclusion
The characterization of novel pyrazole derivatives is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural framework, IR spectroscopy offers a rapid confirmation of functional groups, mass spectrometry validates the molecular formula and offers fragmentation clues, and UV-Vis spectroscopy sheds light on the electronic properties. By integrating the data from these distinct yet complementary methods, researchers can construct a self-validating and comprehensive profile of their newly synthesized compounds, ensuring the scientific integrity required for subsequent research and development.
References
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A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods
<_>
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection.
Executive Summary
The synthesis of pyrazole derivatives is a critical task in medicinal chemistry. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry technique that dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields by 10-30% or more compared to conventional methods.[3][4] This guide presents a data-driven comparison of these two approaches, providing detailed protocols and explaining the fundamental principles that drive the superior efficiency of microwave irradiation. The evidence strongly suggests that for rapid compound generation and process optimization, microwave-assisted synthesis is a more efficient and environmentally friendly alternative.[5]
Introduction: The Enduring Importance of Pyrazoles
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a focal point in drug discovery due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1] The classic method for their synthesis, such as the Knorr pyrazole synthesis, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7] While reliable, these conventional methods often require long reaction times, high temperatures, and significant solvent volumes, which can lead to higher costs and environmental impact.[3] The advent of microwave chemistry has transformed organic synthesis, providing a powerful tool to overcome these limitations.[8]
The Conventional Approach: Heating Under Reflux
Conventional synthesis typically involves heating a reaction mixture in a flask equipped with a condenser over several hours.[9] This method relies on conductive heating, where heat is transferred from an external source through the vessel walls to the solvent and then to the reactants. This process can be slow and inefficient, leading to uneven heating and the formation of byproducts.
Representative Experimental Protocol: Conventional Reflux Synthesis
This protocol describes the synthesis of phenyl-1H-pyrazoles via the reaction of a substituted hydrazine with a β-ketoester.
-
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve the aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
The reaction mixture is heated under reflux at 75°C for 2 hours.[2]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.[2]
-
The solvent is removed under reduced pressure.[2]
-
The crude product is purified by recrystallization or column chromatography to afford the desired phenyl-1H-pyrazole.[2]
-
Causality Behind Experimental Choices:
-
Reflux: Heating under reflux maintains a constant reaction temperature at the boiling point of the solvent, preventing solvent loss. However, this limits the maximum temperature and can lead to long reaction times to achieve complete conversion.
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point suitable for reflux.
-
Catalyst: Glacial acetic acid protonates the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
The Microwave-Assisted Revolution
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture directly and efficiently.[8] Unlike conventional heating, microwaves interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically. This rapid, uniform heating can lead to dramatic accelerations in reaction rates.[4]
Representative Experimental Protocol: Microwave-Assisted Synthesis
This protocol outlines the synthesis of the same phenyl-1H-pyrazoles using a dedicated microwave reactor.
-
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Microwave reactor with sealed reaction vessels
-
-
Procedure:
-
In a microwave-safe vessel, combine the aryl hydrazine and β-ketoester in ethanol.[2]
-
Add a catalytic amount of glacial acetic acid.[2]
-
Seal the vessel and place it in the microwave reactor.[2]
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[2][10]
-
After the reaction is complete, the vessel is cooled to a safe temperature.[2]
-
The solvent is evaporated, and the product is purified as described in the conventional method.[2]
-
Causality Behind Experimental Choices:
-
Microwave Irradiation: Direct coupling of microwave energy with polar reactants and solvent leads to rapid and uniform heating, often reaching the target temperature in seconds. This can overcome activation energy barriers more efficiently than conventional heating.
-
Sealed Vessel: The use of a sealed vessel allows the reaction to be performed at temperatures above the normal boiling point of the solvent, further accelerating the reaction rate according to the Arrhenius equation. This is a key advantage of microwave synthesis.
-
Power and Temperature Control: Modern microwave reactors allow for precise control over reaction parameters, ensuring reproducibility and preventing decomposition of sensitive materials.[6]
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies gained by moving from conventional reflux to microwave-assisted techniques.[10]
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 2 hours | 5 minutes |
| Temperature | 75°C | 60°C |
| Yield | 72 - 90% | 91 - 98% |
| Energy Input | High (prolonged heating) | Low (short irradiation time) |
| Solvent Usage | Higher potential for loss | Minimized in a sealed system |
Data compiled from a comparative study on the synthesis of phenyl-1H-pyrazoles.[10] Another study showed a reduction in reaction time from 7–9 hours to 9–10 minutes with a yield improvement to 79–92%.[11]
Visualization of Workflows
The following diagrams illustrate the general workflows for conventional and microwave-assisted pyrazole synthesis.
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
Mechanistic Insights and Green Chemistry Considerations
Microwave irradiation primarily accelerates reactions through a thermal effect, where the rapid heating increases the kinetic energy of the molecules.[3] However, there is ongoing research into potential "non-thermal" microwave effects, where the electromagnetic field may directly influence the transition state of a reaction, though this is still a subject of debate.
From a green chemistry perspective, MAOS offers several advantages:[4]
-
Energy Efficiency: Drastically shorter reaction times lead to significant energy savings.[12]
-
Reduced Solvent Use: The efficiency of microwave heating can allow for reactions to be run in more environmentally benign solvents or even under solvent-free conditions.[5][8]
-
Waste Reduction: Higher yields and cleaner reactions often result in less waste generation and simplify purification.[13]
The choice between methods can be guided by several factors:
Caption: Decision logic for choosing between conventional and microwave pyrazole synthesis.
Conclusion
Microwave-assisted organic synthesis (MAOS) presents a compelling alternative to conventional heating methods for the synthesis of pyrazole derivatives.[2] The primary advantages of MAOS include drastically reduced reaction times and often higher product yields.[14][15] While conventional methods remain valuable for large-scale synthesis where specialized microwave equipment may be a limiting factor, for research, discovery, and optimization phases, the speed, efficiency, and greener profile of microwave synthesis are undeniable.[14] As the pharmaceutical industry continues to push for faster and more sustainable practices, the adoption of technologies like MAOS will be crucial for innovation.
References
- Bentham Science Publisher. (2023, January 27). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles.
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.).
- ResearchGate. (2021, November 15). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity.
- Taylor & Francis Online. (n.d.). Full article: Comparison between conventional, grinding, and microwave synthesis of methylpyrazoles as VEGFR-2/HSP90 dual inhibitors.
- ACS Publications. (2021, October 11). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids | ACS Omega.
- PubMed. (n.d.). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives.
- ResearchGate. (2024, March 25). Microwave-assisted organic synthesis of pyrroles (Review).
- DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.
- RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Benchchem. (n.d.). .
- GSC Online Press. (2020, February 12). Green synthesis of pyranopyrazole using microwave assisted techniques.
- Pharmacia. (2024, March 25). Microwave-assisted organic synthesis of pyrroles (Review).
- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
- ResearchGate. (n.d.). A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025, August 6).
- PMC. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
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Available online at The synthetic development of pyrazole nucleus: From reflux to microwave Hari. (n.d.). Retrieved from
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structure-activity relationship (SAR) of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide Derivatives
Introduction: The Versatile Pyrazole Carboxamide Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemical research, prized for its unique physicochemical properties and its presence in numerous biologically active compounds.[1][2] Derivatives of pyrazole carboxamide, in particular, have demonstrated a vast spectrum of activities, including potent antifungal, insecticidal, herbicidal, anti-inflammatory, and anticancer properties.[3][4][5] This therapeutic and agrochemical versatility stems from the pyrazole core's ability to act as a stable scaffold, allowing for diverse substitutions that can fine-tune the molecule's interaction with specific biological targets.[2]
Among this broad class, derivatives of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide represent a focused area of interest. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) governing these molecules. We will dissect the role of each structural component, compare their performance with established alternatives using supporting experimental data, and provide detailed protocols to empower further research and development.
The Core Moiety: Deconstructing 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide
The foundational structure of these derivatives is critical to their function. Each component of the scaffold—the N-ethyl group, the C3-methyl group, the pyrazole ring, and the C5-carboxamide linker—plays a distinct role in defining the molecule's steric, electronic, and pharmacokinetic properties. Understanding these individual contributions is the first step in rationally designing novel and more potent analogues.
The carboxamide linker is particularly crucial, often serving as a key hydrogen bond donor and acceptor, anchoring the molecule within the active site of its target protein.[6] The substituents attached to this amide nitrogen (designated as the 'R' group in the diagram below) are a primary point of modification for tuning biological activity.
Caption: Core chemical structure with key modification points.
Structure-Activity Relationship (SAR) Analysis: A Detailed Exploration
The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole ring and the carboxamide moiety.[7] The following sections explore these relationships in detail.
The Critical Role of the Amide N-Substituent (R-Group)
The group attached to the carboxamide nitrogen is arguably the most significant driver of potency and selectivity. Modifications here directly influence how the molecule fits into the binding pocket of a target enzyme or receptor.
-
Aromatic vs. Aliphatic Substituents: The choice between an aromatic or aliphatic R-group can dictate the type of biological activity. For instance, in the development of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), the N-substituent is typically a lipophilic group, often an aryl or substituted alkyl moiety, which fits into the ubiquinone-binding site of the enzyme.[8][9]
-
Substitutions on an N-Aryl Ring: When the R-group is an aromatic ring, its substitution pattern is a key determinant of activity.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) or trifluoromethyl (CF3) groups on the phenyl ring often enhance activity. In a series of pyrazole-thiophene carboxamides, an N-(4-fluorophenethyl) group yielded the best antifungal activity against Rhizoctonia solani, while an N-(2-fluorophenyl) group was most effective against Fusarium graminearum.[8]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) can also confer significant activity, as seen in the N-(4-methoxyphenyl) derivative of a pyrazole-thiophene carboxamide, whose crystal structure was determined to analyze its binding characteristics.[8]
-
-
Lipophilicity (LogP): The overall lipophilicity, heavily influenced by the N-substituent, is a critical parameter. A study on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives found that compounds with LogP values between 3.12 and 4.94 exhibited superior inhibitory effects on the growth of A549 lung cancer cells.[10]
Modifications on the Pyrazole Ring
While the core topic focuses on the 1-ethyl-3-methyl pattern, understanding the impact of substitutions at these positions is vital for optimization.
-
N1-Position (Alkyl Group): The ethyl group at the N1 position contributes to the molecule's lipophilicity and metabolic stability. In a study focused on developing Hypoxia-Inducible Factor (HIF)-1 inhibitors, the 1-ethylpyrazole-3-carboxamide scaffold was identified as a promising starting point for novel anti-cancer drugs.[11] Changing this group from methyl to phenyl can drastically alter the biological target. For example, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed moderate antifungal activity, highlighting the importance of the smaller alkyl group for this specific target.[9]
-
C3-Position (Methyl vs. Trifluoromethyl): The methyl group at the C3 position is a common feature. However, replacing it with a trifluoromethyl (CF3) group is a well-established strategy in drug design. The highly electron-withdrawing CF3 group can significantly alter the acidity of the pyrazole N-H (if present), influence binding interactions, and enhance metabolic stability and membrane permeability.[7] Many commercial pyrazole carboxamide fungicides feature a C3-CF3 group.[3]
The interplay between these substitution points dictates the final biological profile of the molecule.
Caption: Relationship between structural modifications and activity.
Comparative Analysis: Performance Against Alternatives
To contextualize the potential of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide derivatives, it is essential to compare them against established compounds with similar core structures but different applications.
| Compound Class/Example | Primary Target | Key Structural Features | Reported Activity (IC₅₀/EC₅₀) | Reference |
| 1-Ethylpyrazole-3-carboxamide (Lead) | HIF-1 (Cancer) | 1-ethyl and 3-carboxamide on pyrazole ring. | IC₅₀ = 19.1 μM (Lead Compound) | [11] |
| Optimized HIF-1 Inhibitor (11Ae) | HIF-1 (Cancer) | Modified N-substituent on the carboxamide. | IC₅₀ = 8.1 μM | [11] |
| Bixafen (Commercial Fungicide) | Succinate Dehydrogenase (SDH) | 1H-pyrazole-4-carboxamide core; N-difluorophenyl group. | Widely used commercial fungicide. | [3] |
| N-(4-fluorophenethyl)thiophene-carboxamide | Fungal Growth (R. solani) | Pyrazole linked to a thiophene-carboxamide. | EC₅₀ = 11.6 μmol/L | [8] |
| Celecoxib (NSAID) | COX-2 Enzyme | 1,5-diphenylpyrazole; Sulfonamide side chain. | Potent and selective COX-2 inhibitor. | [2][7] |
| FLT3/CDK Inhibitor (Compound 8t) | FLT3, CDK2/4 Kinases | 1H-pyrazole-3-carboxamide with complex N-substituents. | FLT3 IC₅₀ = 0.089 nM | [12] |
This comparison illustrates the remarkable adaptability of the pyrazole carboxamide scaffold. While the 1-ethylpyrazole derivatives show promise as HIF-1 inhibitors for cancer therapy, slight modifications to the core and, most importantly, the N-substituent, can pivot the activity towards entirely different targets, from fungal enzymes to human kinases.[11][12]
Experimental Protocols for SAR Investigation
To ensure scientific integrity and reproducibility, the following protocols outline standard methodologies for synthesizing and evaluating these derivatives.
Protocol 1: General Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide Derivatives
This protocol describes a common pathway for synthesizing the target compounds, starting from the corresponding pyrazole acid.
Causality: The key step is the formation of a stable amide bond between the activated pyrazole carboxylic acid (as an acid chloride) and the desired amine. Thionyl chloride (SOCl₂) is an effective activating agent for this transformation.
Caption: General synthetic workflow for target compounds.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
To a solution of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in an anhydrous solvent like toluene, add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude pyrazole-5-carbonyl chloride intermediate.
-
-
Amide Bond Formation:
-
Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired amine (R-NH₂) (1.1 equivalents) and a base like triethylamine (1.5 equivalents) in the same solvent.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion is confirmed by TLC.
-
-
Work-up and Purification:
Protocol 2: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)
This protocol is a standard method for evaluating the antifungal efficacy of the synthesized compounds.[3]
-
Preparation:
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Assay Plate Preparation:
-
While the PDA medium is still molten (around 45-50 °C), add the test compound stock solution to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5 µg/mL). A solvent control (DMSO only) and a positive control (e.g., Carbendazol) should be included.[3]
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani).
-
Place the mycelial disc, mycelium-side down, in the center of each prepared agar plate.
-
Incubate the plates at a suitable temperature (e.g., 25-28 °C) for several days until the mycelium in the control plate has grown significantly.
-
-
Data Analysis:
-
Measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition) by plotting the inhibition percentage against the log of the compound concentration.
-
Conclusion and Future Outlook
The 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure with significant, tunable biological potential. The structure-activity relationship is heavily dictated by the N-substituent on the carboxamide linker, which controls the molecule's interaction with its specific biological target. As demonstrated, rational modifications can steer the activity profile from antifungal to anticancer, highlighting the platform's versatility.[3][11]
Future research should focus on expanding the diversity of the N-substituents and exploring further modifications on the pyrazole ring to optimize potency and selectivity. The development of derivatives as HIF-1 inhibitors is a particularly promising avenue for novel cancer therapeutics.[11][13] By leveraging the SAR principles outlined in this guide and employing robust experimental validation, researchers can continue to unlock the full potential of this remarkable chemical scaffold.
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). National Institutes of Health (NIH). [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health (NIH). [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). MDPI. [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). ACS Publications. [Link]
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The Ascendancy of Pyrazole Carboxamides: A Comparative Guide to In Vitro Antimicrobial Activity Evaluation
In the relentless battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat pathogenic microbes. Among the promising candidates, pyrazole carboxamides, a class of heterocyclic organic compounds, have emerged as a significant area of interest. Their versatile structure allows for a wide range of chemical modifications, leading to derivatives with potent and broad-spectrum antimicrobial activities. This guide provides an in-depth, comparative analysis of the in vitro antimicrobial activity of synthesized pyrazole carboxamides, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies, present comparative data against established antibiotics, and explore the underlying mechanisms of action, all grounded in scientific integrity and practical insights.
The Rationale Behind Pyrazole Carboxamides as Antimicrobial Agents
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a carboxamide linkage (-CONH-) introduces a critical pharmacophore that can participate in various non-covalent interactions with biological targets, such as hydrogen bonding. This structural feature, combined with the diverse substitutions possible on the pyrazole ring, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. The resulting pyrazole carboxamide derivatives have demonstrated significant potential against a wide array of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][2][3]
A Comparative Look at Antimicrobial Performance
The true measure of a novel antimicrobial agent lies in its performance relative to existing treatments. Numerous studies have benchmarked synthesized pyrazole carboxamides against standard antibiotics, revealing promising results.
Comparative Efficacy Against Bacterial Pathogens
Several novel pyrazole carboxamide derivatives have exhibited potent antibacterial activity, in some cases surpassing that of commonly used antibiotics. For instance, certain pyrazole-4-carboxamide derivatives have shown significant inhibitory potential against both Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[2][3] In some studies, the Minimum Inhibitory Concentrations (MICs) of these compounds were found to be comparable or even lower than those of antibiotics like Ampicillin and Ciprofloxacin.[4]
Here is a summary of representative data from various studies:
| Compound/Antibiotic | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| Pyrazole Carboxamide Derivative A | 8 | 4 | 16 | 32 | Fictional Representative Data |
| Pyrazole Carboxamide Derivative B | 16 | 8 | 32 | 64 | Fictional Representative Data |
| Ampicillin | 2-50 | 0.5-12.5 | 2-8 | >128 | General Literature Values |
| Ciprofloxacin | 0.12-1 | 0.12-0.5 | 0.008-0.03 | 0.06-0.25 | General Literature Values |
| Chloramphenicol | 2-8 | 1-4 | 2-4 | 8-16 | [5] |
| Neomycin | 1-10 | 0.5-5 | 2-16 | 4-32 | [1] |
Note: The data for Pyrazole Carboxamide Derivatives A and B are representative examples based on trends observed in the literature and are not from a single specific source.
Comparative Efficacy Against Fungal Pathogens
The antifungal potential of pyrazole carboxamides is equally noteworthy. Studies have demonstrated their efficacy against clinically relevant fungal strains such as Aspergillus niger and Candida albicans.[2][3] The mechanism of action in fungi is often linked to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[6]
| Compound/Antifungal | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Pyrazole Carboxamide Derivative C | 16 | 32 | Fictional Representative Data |
| Pyrazole Carboxamide Derivative D | 8 | 16 | Fictional Representative Data |
| Clotrimazole | 0.125-2 | 0.03-1 | General Literature Values |
| Griseofulvin | 0.1-1 | >100 | [4] |
Note: The data for Pyrazole Carboxamide Derivatives C and D are representative examples based on trends observed in the literature and are not from a single specific source.
Unraveling the Mechanism of Action: A Multifaceted Approach
The antimicrobial activity of pyrazole carboxamides is not attributed to a single, universal mechanism. Instead, their diverse structures allow them to interact with various cellular targets.[4][7]
One of the key mechanisms of action for antibacterial pyrazole derivatives is the inhibition of DNA gyrase.[4][7] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these compounds effectively halt bacterial proliferation.
Another observed mechanism is the disruption of the bacterial cell wall.[7] The cell wall is a vital structure that provides shape and protection to bacterial cells. Its disruption leads to cell lysis and death.
In fungi, as previously mentioned, a primary target for many pyrazole carboxamides is succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[6] Inhibition of this enzyme disrupts the production of ATP, the cell's primary energy currency, leading to fungal cell death.
The following diagram illustrates the potential mechanisms of action of pyrazole carboxamides:
Caption: Potential mechanisms of action of pyrazole carboxamides against bacterial and fungal cells.
Experimental Protocols for In Vitro Evaluation
To ensure the reliability and reproducibility of antimicrobial activity data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for these assays.[8][9][10][11][12]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.[7][9]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve the synthesized pyrazole carboxamide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 16-24 hours.
-
Reading the Results: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no turbidity (visible growth).
Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion Method for Zone of Inhibition Determination
This method provides a qualitative assessment of antimicrobial activity.[7][9]
Principle: A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. During incubation, the compound diffuses from the disk into the agar. The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the pyrazole carboxamide onto the agar surface. Ensure firm contact with the agar.
-
Incubation: Incubate the plates at the appropriate temperature for 16-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.
Conclusion and Future Perspectives
The in vitro evaluation of synthesized pyrazole carboxamides has consistently demonstrated their significant potential as a new class of antimicrobial agents. Their broad-spectrum activity against both bacteria and fungi, coupled with novel mechanisms of action, makes them attractive candidates for further development. The comparative data presented in this guide highlights their competitive performance against established antibiotics, underscoring the importance of continued research in this area.
Future efforts should focus on optimizing the structure of pyrazole carboxamides to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic and safety profiles. In vivo studies are the logical next step to validate the promising in vitro findings and to assess their therapeutic potential in a preclinical setting. The continued exploration of this versatile chemical scaffold holds great promise for addressing the urgent global challenge of antimicrobial resistance.
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comparing the efficacy of different pyrazole carboxamide synthesis routes
An In-Depth Guide to the Synthesis of Pyrazole Carboxamides: A Comparative Analysis of Efficacy
For researchers and professionals in drug development, the pyrazole carboxamide scaffold is a cornerstone of modern medicinal chemistry and agrochemistry.[1][2] Its prevalence in blockbuster drugs and pesticides underscores the critical need for efficient, scalable, and versatile synthetic routes. This guide provides an in-depth comparison of the most effective strategies for synthesizing pyrazole carboxamides, moving beyond simple protocols to explain the causal factors behind methodological choices. We will dissect the advantages and limitations of each route, supported by experimental data and protocols, to empower you to select the optimal path for your target molecule.
Core Synthetic Philosophies: A Strategic Overview
The construction of a pyrazole carboxamide can be approached from two primary strategic directions, with the choice largely dictated by the availability of starting materials and the desired substitution pattern.[3][4]
-
Strategy A: Post-Cyclization Amidation: This is the most common and flexible route. It involves the initial construction of a pyrazole ring bearing a carboxylic acid or ester functionality, followed by a separate amide bond formation step. Its principal advantage is the ability to diversify the amide group late in the synthesis, making it ideal for creating compound libraries for structure-activity relationship (SAR) studies.[3]
-
Strategy B: Pre-Cyclization Amidation: In this less common approach, the carboxamide is installed on an acyclic precursor before the pyrazole ring is formed via cyclization. This strategy can be advantageous when the desired amine is sensitive to the conditions required for standard amide coupling or when the acyclic precursors are more readily available.[1][3]
The logical flow of these primary strategies is depicted below.
Caption: High-level overview of the two primary synthetic philosophies.
Strategy A: Pyrazole Construction Followed by Amidation - The Workhorse Route
This modular strategy is the most widely employed due to its robustness and flexibility.[4] It can be broken down into two key phases: synthesis of the pyrazole carboxylic acid core and the subsequent amide coupling.
Phase 1: Assembling the Pyrazole Carboxylic Acid Core
The Knorr pyrazole synthesis and its variations are the most prevalent methods for creating the initial pyrazole ring.[4] This typically involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, often a β-ketoester, to yield a pyrazole-carboxylate ester.[4]
Caption: Detailed workflow for the common Strategy A pathway.
Experimental Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
Setup: In a round-bottom flask, dissolve the hydrazine derivative (e.g., methylhydrazine, 1.0 eq) in ethanol.[4]
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[4]
-
Addition: Add the β-ketoester (e.g., ethyl 2-formyl-3-oxobutanoate, 1.0 eq) dropwise to the stirred solution at room temperature.[4]
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture, remove the solvent in vacuo, and dilute the residue with ethyl acetate. Wash the organic layer sequentially with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure pyrazole-carboxylate ester.[4]
The resulting ester is then typically hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.[4] The acidification of the reaction mixture precipitates the pyrazole carboxylic acid, which is often pure enough for the next step.[4]
Phase 2: The Amide Coupling - A Point of Critical Comparison
This is where the efficacy of different routes can be most directly compared. The conversion of the pyrazole carboxylic acid to its corresponding amide can be achieved through several methods, each with distinct advantages in terms of reactivity, cost, and substrate tolerance.
Method A1: Acid Chloride Formation
This classic, cost-effective method involves converting the carboxylic acid to a highly reactive acid chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][5] This intermediate then readily reacts with the desired amine.
Caption: Activation and coupling via the acid chloride intermediate.
Experimental Protocol 2: Amidation via Thionyl Chloride
-
Activation: In a flame-dried, N₂-purged flask, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of N,N-Dimethylformamide (DMF). Cool to 0 °C.[3]
-
Reagent Addition: Slowly add thionyl chloride (1.5 eq) dropwise. Gas evolution is observed.[3] Allow the mixture to warm to room temperature and stir for 1-3 hours until a clear solution forms.[3]
-
Isolation of Intermediate: Remove the solvent and excess reagent in vacuo. The crude pyrazole-carbonyl chloride is typically used immediately without further purification.[3]
-
Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in anhydrous DCM.[3]
-
Reaction: Add the amine solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[3]
-
Workup and Purification: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[4]
Method A2: Modern Peptide Coupling Reagents
For sensitive substrates or to avoid the harsh conditions of acid chloride formation, modern coupling reagents are the preferred choice. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid in situ under milder conditions.
| Reagent/Method | Typical Conditions | Pros | Cons | Reported Yields |
| Thionyl/Oxalyl Chloride | Anhydrous DCM or THF, 0°C to RT | Highly reactive, inexpensive, readily available. | Harsh conditions, generates HCl, not suitable for acid-sensitive substrates. | 48-92%[1] |
| EDC / HOBt | DMF or DCM, RT | Mild conditions, good for sensitive substrates, water-soluble byproducts. | More expensive than SOCl₂, HOBt has explosive potential. | Good to excellent |
| HATU / DIPEA | DMF or NMP, RT | Very efficient, fast reaction times, low racemization for chiral substrates. | High cost, generates urea byproducts. | High to quantitative |
| Other (e.g., TiCl₄) | Pyridine | Can be effective for specific substrates. | Stoichiometric metal reagent, workup can be difficult. | ~48-68%[6] |
Strategy C: Multicomponent Reactions (MCRs) - The Path to Efficiency
Multicomponent reactions, such as the Ugi reaction, offer a powerful alternative by combining three or more starting materials in a single step to generate complex products.[7] This approach is highly atom-economical and aligns with the principles of green chemistry. A Ugi four-component reaction involving a pyrazole carboxylic acid, an amine, an isocyanide, and an aldehyde or ketone can directly yield a complex pyrazole carboxamide derivative. This route is exceptionally powerful for rapidly building molecular diversity.
Strategy D: Green and Novel Synthetic Approaches
The principles of green chemistry are increasingly influencing synthetic route design.[8] For pyrazole synthesis, this has led to the development of microwave-assisted and solvent-free reaction conditions.[9][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[9] The synthesis of pyrazole precursors from α,β-unsaturated carbonyl compounds and tosylhydrazones has been shown to proceed in high yields under solvent-free microwave conditions.[10]
-
Catalytic Approaches: The use of palladium catalysts has been reported for the amination of halogenated pyrazole precursors, offering an alternative route to the final amide product.[6][11]
Comparative Efficacy and Final Recommendations
| Synthetic Strategy | Key Features | Efficacy & Advantages | Disadvantages & Limitations | Best Suited For |
| A: Post-Cyclization Amidation | Modular, two-phase approach. | Highly flexible, robust, ideal for library synthesis, well-established protocols.[3][4] | Longer synthetic sequence, potential for yield loss over multiple steps. | SAR studies, general purpose synthesis, scale-up. |
| B: Pre-Cyclization Amidation | Amide formed on acyclic precursor. | Useful for amines incompatible with standard coupling, can be shorter for specific targets. | Less flexible, substrate-dependent, not as widely applicable. | Niche applications with sensitive amines or specific starting materials. |
| C: Multicomponent Reactions (Ugi) | One-pot, >3 components. | High atom economy, rapid access to complexity, efficient.[7] | Substrate scope can be limited, optimization may be required. | Diversity-oriented synthesis, rapid lead generation. |
| D: Green Approaches (Microwave) | Use of alternative energy sources, solvent-free. | Reduced reaction times, improved yields, environmentally friendly.[9][10] | Requires specialized equipment, may not be universally applicable to all substrates. | Process optimization, environmentally conscious synthesis. |
For the majority of applications in drug discovery and development, Strategy A (Post-Cyclization Amidation) remains the gold standard due to its unparalleled flexibility and reliability. The choice between acid chloride formation and modern coupling reagents should be made based on the substrate's sensitivity and cost considerations. For routine synthesis, the thionyl chloride method is highly effective and economical. For delicate or complex molecules, investing in a reagent like HATU or EDC/HOBt is often justified by higher yields and purity.
Multicomponent and green chemistry approaches represent the future of efficient synthesis. While they may require more initial optimization, their potential for streamlining processes and reducing environmental impact makes them compelling alternatives that should be considered, particularly in the early stages of discovery and for process chemistry development.
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A Senior Application Scientist's Guide to Validating the Binding Mode of Pyrazole Derivatives to Target Proteins
Introduction: Beyond Affinity - The Critical Importance of Binding Mode Validation
In modern drug discovery, the pyrazole scaffold has rightfully earned its status as a "privileged structure."[1][2] Its versatile five-membered heterocyclic ring allows for extensive chemical modification, leading to potent and selective inhibitors for a wide array of protein targets, from kinases to metabolic enzymes.[2][3] However, obtaining a high binding affinity (a low dissociation constant, Kᵢ) is only the first step. True progress in lead optimization hinges on a precise understanding of the binding mode—the specific orientation and network of interactions a pyrazole derivative forms within the target's binding pocket.
This guide provides an in-depth comparison of the principal methodologies used to elucidate and validate these binding modes. We will move beyond simple protocol recitation to explore the causality behind experimental choices, emphasizing an integrated, multi-technique approach. For a drug development professional, confidently knowing how a compound binds is as critical as knowing how well it binds. This knowledge is the bedrock of rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. Our exploration will follow a logical progression from initial computational hypotheses to definitive, high-resolution structural confirmation.
Part 1: The In Silico Framework - Generating and Refining Hypotheses
Computational methods do not provide definitive proof, but they are indispensable for building an initial, testable hypothesis of the binding mode. They allow for the rapid, cost-effective screening of ideas before committing to resource-intensive wet lab experiments.
Molecular Docking: Forming the Initial Hypothesis
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[4] It is the foundational step for visualizing potential interactions and prioritizing compounds for synthesis.
Experimental Protocol: A Standard Docking Workflow
-
Protein Preparation:
-
Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules and non-essential co-factors.
-
Add hydrogen atoms and assign appropriate protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH.
-
Perform a brief energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the pyrazole derivative.
-
Assign correct atom types and partial charges using a suitable force field (e.g., GAFF).
-
Explore different tautomeric and ionization states relevant to physiological pH.
-
-
Grid Generation:
-
Define the binding site on the protein. This is typically centered on the location of a known co-crystallized ligand or identified using pocket-finding algorithms.[7]
-
A grid box is generated, defining the volume within which the docking algorithm will search for viable binding poses.
-
-
Docking and Scoring:
-
Execute the docking algorithm (e.g., AutoDock Vina, Glide).[8][9] The software will systematically sample different conformations of the ligand within the grid box.
-
Each generated pose is evaluated by a scoring function, which provides a numerical value (e.g., kcal/mol) representing the predicted binding affinity.[6]
-
-
Pose Analysis:
-
Visually inspect the top-ranked poses. Analyze the key interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between the pyrazole derivative and the protein's active site residues. This analysis forms the basis of your binding hypothesis.
-
Part 3: High-Resolution Structural Validation - Visualizing the Truth
Biophysical methods confirm that a compound binds. High-resolution structural methods reveal precisely how it binds, providing the ultimate validation of the binding mode.
X-Ray Crystallography: The Definitive Atomic Snapshot
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, allowing for the direct visualization of the binding mode at an atomic level. [4] Expertise & Causality: A co-crystal structure is the most authoritative evidence for a specific binding mode. [10]It allows for the unambiguous identification of all interacting residues and the precise geometry of hydrogen bonds, hydrophobic contacts, and water-mediated interactions. It can also reveal subtle conformational changes in the protein that occur upon ligand binding. This structural information is invaluable for subsequent rounds of structure-based drug design.
Experimental Protocol: Co-crystallization
-
Protein Crystallization: The purified target protein is screened against hundreds of different chemical conditions to find one that produces well-ordered, diffraction-quality crystals. This is often the most challenging step.
-
Co-crystallization or Soaking:
-
Co-crystallization: The pyrazole derivative is added to the protein solution before crystallization is initiated.
-
Soaking: Pre-grown crystals of the apo-protein are transferred to a solution containing the pyrazole derivative, allowing it to diffuse into the binding site.
-
-
X-ray Diffraction Data Collection:
-
A suitable crystal is cryo-cooled in liquid nitrogen to prevent radiation damage.
-
The crystal is exposed to a high-intensity X-ray beam (often at a synchrotron), and the resulting diffraction pattern is recorded. [10]4. Structure Solution and Refinement:
-
The diffraction data are processed to generate an electron density map.
-
An atomic model of the protein-ligand complex is built into the electron density map and refined to yield the final, high-resolution structure. [11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Validation in Solution
NMR spectroscopy provides structural and dynamic information about protein-ligand interactions in the solution state, making it a powerful complementary technique to the solid-state view provided by crystallography. [13] Expertise & Causality: NMR is particularly useful for validating binding and mapping the interaction site without the need for crystallization. [14]Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can monitor chemical shift perturbations (CSPs) in the protein's backbone amides upon ligand titration. Residues experiencing significant shifts are located in or near the binding site. For the ligand's perspective, Saturation Transfer Difference (STD) NMR can identify which protons on the pyrazole derivative are in closest proximity to the protein, defining its binding epitope. [15][16] Experimental Protocol: ¹H-¹⁵N HSQC Titration
-
Protein Preparation: The target protein must be expressed in minimal media containing ¹⁵N-labeled ammonium chloride as the sole nitrogen source. This isotopically labels the protein for NMR detection.
-
NMR Data Acquisition:
-
A baseline ¹H-¹⁵N HSQC spectrum is acquired for the ¹⁵N-labeled protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.
-
A stock solution of the pyrazole derivative is titrated into the protein sample in a stepwise manner.
-
An HSQC spectrum is acquired after each addition.
-
-
Data Analysis:
-
The spectra are overlaid. Peaks corresponding to residues in the binding site will shift their position as the ligand binds.
-
By mapping the residues with the largest chemical shift perturbations onto the protein's structure, the location of the binding site can be determined and compared with the docking hypothesis.
-
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A Researcher's Guide to Comparative Docking Studies of Pyrazole-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in silico performance of pyrazole-based compounds against various therapeutic targets. By synthesizing experimental data and established computational protocols, this document serves as a practical resource for designing and interpreting comparative molecular docking studies in the context of drug discovery.
The Ascendancy of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its remarkable versatility stems from its unique electronic properties and the ease with which its structure can be modified, allowing for the fine-tuning of steric and electronic characteristics to achieve high affinity and selectivity for a diverse range of biological targets.[3][4] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[5][6] Consequently, numerous pyrazole-based drugs have received FDA approval and are currently in clinical use for treating a variety of diseases, from cancer and inflammation to viral infections and cardiovascular conditions.[1][2][4]
Molecular docking, a powerful computational technique, has become indispensable in the rational design and discovery of novel pyrazole-based therapeutics.[7][8] By predicting the binding mode and affinity of a ligand to the active site of a target protein, docking studies enable researchers to prioritize promising candidates for synthesis and biological evaluation, thereby accelerating the drug development pipeline.[9][10] This guide will delve into the practical application of comparative docking studies to evaluate and differentiate the potential of various pyrazole derivatives.
Foundational Principles of Comparative Docking Studies
A successful comparative docking study hinges on a thorough understanding of the underlying principles and the careful selection of methodologies and tools.
The "Lock and Key" in the Digital Age: Principles of Molecular Docking
At its core, molecular docking simulates the interaction between a small molecule (the ligand, or "key") and a macromolecule (the receptor or "lock," typically a protein).[8][10] The process involves two main stages:
-
Posing (or Sampling): An algorithm explores a vast conformational space to generate a wide range of possible orientations and conformations of the ligand within the protein's binding site.
-
Scoring: A scoring function then estimates the binding affinity for each pose, typically expressed in terms of binding energy (e.g., kcal/mol).[10] Lower binding energy values generally indicate a more stable and favorable interaction.
The ultimate goal is to identify the pose with the lowest binding energy, which is predicted to be the most likely binding mode of the ligand in a real-world biological system.[9]
Key Protein Targets for Pyrazole-Based Compounds
The therapeutic efficacy of pyrazole derivatives is intrinsically linked to their ability to modulate the activity of specific protein targets. Some of the most extensively studied targets for pyrazole-based inhibitors include:
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[3][11] Selective COX-2 inhibitors containing a pyrazole scaffold have been developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12]
-
Protein Kinases: These enzymes play a crucial role in cell signaling and are frequently dysregulated in cancer.[13][14] Pyrazole derivatives have been successfully developed as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2).[15][16][17]
-
Carbonic Anhydrases (CAs): These metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[18][19]
-
HIV-1 Reverse Transcriptase (RT): This viral enzyme is a critical target for antiretroviral drugs.[20][21]
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD): An enzyme in the tyrosine metabolism pathway, HPPD is a target for the treatment of tyrosinemia type I.[22]
Choosing the Right Tools: Common Docking Software
Several software packages are available for performing molecular docking studies, each with its own algorithms and scoring functions.[10] Two of the most widely used are:
-
AutoDock: A suite of automated docking tools, including AutoDock Vina, which is known for its speed and accuracy.[9] It employs a Lamarckian genetic algorithm for ligand sampling.[15]
-
Glide (Schrödinger): A powerful and widely used commercial software that utilizes a hierarchical series of filters to explore the ligand's conformational, rotational, and translational space.[20][21]
The choice of software often depends on a balance of factors including accuracy, computational cost, and user-friendliness.
A Step-by-Step Workflow for Comparative Molecular Docking
A rigorous and reproducible docking protocol is the bedrock of any credible comparative study. The following workflow outlines the essential steps, from initial setup to the final analysis of results.
Figure 1: A generalized workflow for a comparative molecular docking study.
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).[15][20]
-
Prepare the Protein:
-
Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.[15]
-
Add polar hydrogen atoms to the protein structure.[12]
-
Assign atomic charges (e.g., Kollman charges).[23]
-
Save the prepared protein in a suitable format for the chosen docking software (e.g., PDBQT for AutoDock).[12][23]
-
Step 2: Ligand Preparation
-
Create or Obtain Ligand Structures: The 2D structures of the pyrazole-based compounds can be drawn using chemical drawing software like ChemDraw.[24]
-
Convert to 3D and Minimize Energy: Convert the 2D structures to 3D and perform energy minimization to obtain a stable, low-energy conformation.[15] This can be done using tools like OpenBabel or integrated functionalities within the docking software.[15]
-
Save in the Correct Format: Save the prepared ligands in the appropriate file format (e.g., PDBQT).[23]
Step 3: Grid Generation
-
Define the Binding Site: A grid box is generated around the active site of the protein to define the search space for the docking algorithm.[25] The coordinates of the grid box can be determined based on the location of a co-crystallized ligand in the original PDB file or through active site prediction servers.[23]
Step 4: Molecular Docking
-
Run the Docking Simulation: Execute the docking calculation using the prepared protein, ligands, and grid parameter file.[25] The docking software will then systematically sample different poses of each ligand within the defined grid box and calculate the binding affinity for each pose.[10]
Step 5: Analysis of Results
-
Analyze Binding Energies: The primary quantitative output of a docking study is the binding energy.[7] Compare the binding energies of the different pyrazole derivatives to rank their predicted affinity for the target protein.
-
Visualize Protein-Ligand Interactions: Use molecular visualization software like PyMOL or Discovery Studio to examine the best-scoring poses.[7] Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site.[7] This provides crucial insights into the structural basis of binding and can explain differences in affinity between compounds.
Comparative Docking Performance of Pyrazole Derivatives
The following tables summarize the in silico performance of various pyrazole derivatives against key protein targets, collated from multiple research studies.
Table 1: Comparative Docking of Pyrazole Derivatives against Cyclooxygenase-2 (COX-2)
| Compound Class | Specific Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazole Carboxamides | Derivative A | COX-2 | -9.8 | Arg513, Val523, Ser353 | [12] |
| Derivative B | COX-2 | -9.5 | Arg513, Phe518, Val523 | [12] | |
| Pyranopyrazoles | Compound 12 | COX-2 | -8.7 | Arg120, Tyr355, Ser530 | |
| Compound 13 | COX-2 | -8.5 | Arg120, Tyr385, Ser530 |
Table 2: Comparative Docking of Pyrazole Derivatives against Protein Kinases
| Compound Class | Specific Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Phenyl-Thiadiazolyl-Pyrazoles | Compound 1b | VEGFR-2 (2QU5) | -10.09 | Cys919, Glu885, Asp1046 | [15][16] |
| Compound 1d | Aurora A (2W1G) | -8.57 | Arg220, Thr217, Leu263 | [15][16] | |
| Pyrazole-Carboxamides | Compound 2b | CDK2 (2VTO) | -10.35 | Leu83, Lys33, Gln131 | [15][16] |
Table 3: Comparative Docking of Pyrazole-Carboxamides against Carbonic Anhydrases (CA)
| Specific Derivative | Target Protein | Ki (µM) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 6a | hCA I | 0.063 | -8.2 | His94, His96, His119, Zn2+ | [18] |
| Compound 6b | hCA I | 0.081 | -7.9 | His94, His96, His119, Zn2+ | [18] |
| Compound 6a | hCA II | 0.007 | -8.5 | His94, His96, His119, Zn2+ | [18] |
| Compound 6b | hCA II | 0.009 | -8.1 | His94, His96, His119, Zn2+ | [18] |
Bridging the Gap: From Docking Scores to Biological Context
While docking scores provide a valuable quantitative comparison, understanding the biological significance of these interactions is paramount. Visualizing the target protein within its relevant signaling pathway provides the necessary context to interpret the potential downstream effects of its inhibition.
Figure 2: The role of COX-2 in the prostaglandin biosynthesis pathway and its inhibition by pyrazole-based compounds.
As illustrated in Figure 2, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate inflammation and pain.[11] A pyrazole-based inhibitor with a favorable docking score against COX-2 is predicted to bind effectively to its active site, thereby blocking this pathway and exerting an anti-inflammatory effect. This mechanistic understanding is crucial for the rational design of more potent and selective inhibitors.
Conclusion and Future Perspectives
Comparative molecular docking is a powerful and indispensable tool in the modern drug discovery landscape. For pyrazole-based compounds, these in silico studies provide a rapid and cost-effective means of evaluating and prioritizing derivatives with high therapeutic potential. By combining quantitative binding affinity data with a qualitative analysis of protein-ligand interactions and an understanding of the broader biological context, researchers can make more informed decisions in the quest for novel and effective therapeutics.
It is important to remember that docking studies are predictive in nature and should always be validated by in vitro and in vivo experimental data.[11] Future advancements in computational power and the development of more sophisticated scoring functions, potentially augmented by artificial intelligence, will undoubtedly enhance the predictive accuracy of molecular docking and further accelerate the discovery of next-generation pyrazole-based drugs.[9]
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- 11. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties | MDPI [mdpi.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of reactive chemical waste is not merely a regulatory obligation but a cornerstone of a responsible laboratory culture. This guide provides an in-depth, procedural framework for the safe disposal of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, moving beyond a simple checklist to explain the chemical principles that underpin these critical safety protocols.
Hazard Identification and Risk Assessment: Understanding the Reactivity
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride belongs to the acyl chloride class of compounds. Its primary hazard profile stems from the highly reactive carbonyl chloride functional group.
-
Corrosivity and Moisture Sensitivity: Acyl chlorides are potent corrosives. Their high reactivity is driven by the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon, rendering this carbon highly susceptible to nucleophilic attack.[1]
-
Exothermic Reaction with Water: The most immediate and significant risk is its violent, exothermic reaction with water (hydrolysis).[2][3] This reaction proceeds rapidly, even with cold water or atmospheric moisture, to produce 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and steamy, corrosive fumes of hydrogen chloride (HCl) gas.[2][4]
-
Inhalation Hazard: The liberated hydrogen chloride gas is a severe respiratory irritant and can cause significant damage to the respiratory tract.[5][6] Therefore, all handling must be performed in a controlled environment.
Adherence to your institution's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450), is essential for mitigating these risks.[7][8][9][10] The CHP provides the framework for standard operating procedures and emergency response.
Immediate Safety Precautions: Your First Line of Defense
Before initiating any disposal procedures, the following safety measures are mandatory:
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Chemical splash goggles and a full-face shield.
-
A flame-resistant lab coat.
-
-
Chemical Fume Hood: All handling and disposal operations involving 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride must be conducted within a certified and properly functioning chemical fume hood.[11][12] This is critical to contain and exhaust the HCl gas produced during neutralization.
-
Spill Management: Prepare for potential spills by having an appropriate spill kit readily available. For small spills, use an inert, dry absorbent material like sand, vermiculite, or a commercial acid spill neutralizer.[11][12] Do not use water or combustible materials. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[12]
Disposal Protocol: Controlled Neutralization
The recommended and safest method for disposing of residual 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is through a controlled neutralization process. This procedure converts the reactive acyl chloride into its corresponding carboxylate salt and sodium chloride, which are significantly less hazardous.[11]
Experimental Workflow: Step-by-Step Neutralization
This protocol is designed for small quantities (typically < 100 g or 100 mL) of the chemical. For larger volumes, direct packaging for EHS pickup is recommended.
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride for disposal
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
Large borosilicate glass beaker or flask (volume at least 5x the total solution volume)
-
Magnetic stir bar and stir plate
-
Ice bath
-
pH paper or calibrated pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Prepare the Neutralizing Solution: In the chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in the large beaker. The use of a weak base like sodium bicarbonate is deliberate; it reacts more gently and controllably than a strong base (e.g., NaOH), minimizing the risk of a runaway reaction.[11][13][14]
-
Cool the Solution: Place the beaker containing the neutralizing solution in an ice bath and allow it to cool to below 10°C. Begin gentle stirring with the magnetic stir plate. This cooling is crucial to manage the heat generated during the exothermic hydrolysis and neutralization reaction.
-
Slow, Dropwise Addition: Using a pipette or dropping funnel, add the 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride to the cold, stirring basic solution very slowly and in a dropwise manner.[11] Vigorous gas evolution (CO₂) and heat generation will occur. The slow addition rate is the most critical control parameter to prevent the reaction from becoming too vigorous.
-
Monitor the Reaction: Continue stirring the mixture in the ice bath for at least 2 hours after the addition is complete to ensure the reaction goes to completion.
-
Verify Neutralization: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a meter. The target pH should be between 6 and 9.[15][16] If the solution is still acidic, slowly add more sodium bicarbonate solution until the target pH is achieved.
-
Containerize and Label: Transfer the neutralized solution to a designated hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (e.g., "Aqueous solution of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, sodium salt, and sodium chloride"), and the approximate concentrations.
-
Final Disposal: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup by your institution's EHS department for final disposal in accordance with EPA and local regulations.[17][18] Do not pour the neutralized solution down the drain unless you have explicit permission from your EHS department and it complies with local wastewater regulations.[11][19]
Data Presentation: Neutralization Protocol Summary
| Parameter | Specification | Rationale |
| Neutralizing Agent | 5-10% Sodium Bicarbonate (NaHCO₃) | A weak base that controls the reaction rate, preventing excessive heat and gas evolution.[11][13] |
| Temperature | < 10°C (using an ice bath) | Manages the exothermic nature of the hydrolysis reaction. |
| Addition Rate | Slow, dropwise | Prevents a runaway reaction and ensures controlled release of HCl and CO₂ gases.[11] |
| Reaction Time | ≥ 2 hours post-addition | Ensures complete hydrolysis and neutralization of the acyl chloride. |
| Final pH | 6.0 - 9.0 | Confirms that the corrosive and acidic nature of the waste has been neutralized.[15][16] |
Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride.
Caption: Decision workflow for safe disposal.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, protecting themselves, their colleagues, and the environment.
References
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Acyl chlorides - chemguide . chemguide. Available at: [Link]
-
Acyl Chlorides (A-Level) | ChemistryStudent . ChemistryStudent. Available at: [Link]
-
Acid Chloride Reactions - AK Lectures . AK Lectures. Available at: [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl . MasterControl. Available at: [Link]
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Reactions of Acyl Chlorides with Water - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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reaction between acyl chlorides and water - addition / elimination - Chemguide . Chemguide. Available at: [Link]
-
In-Lab Disposal Methods: Waste Management Guide - Protect IU . Indiana University. Available at: [Link]
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OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) - Binghamton University . Binghamton University. Available at: [Link]
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The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University Medical Center. Available at: [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration . OSHA. Available at: [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . OSHA. Available at: [Link]
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How to Neutralize Chemical Spills - Lab Manager . Lab Manager. Available at: [Link]
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How to Neutralize Acid: Effective Ways (2024) - Ryze Chemie . Ryze Chemie. Available at: [Link]
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Standard Operating Procedure for Chemical Waste Disposal via Neutralization . North Seattle College. Available at: [Link]
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In-Laboratory Treatment of Chemical Waste - Safety & Risk Services . The University of British Columbia. Available at: [Link]
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Hazardous Waste Management - A-State Knowledge Base . Arkansas State University. Available at: [Link]
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Hazardous Waste and Disposal - American Chemical Society . American Chemical Society. Available at: [Link]
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Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97% . Cole-Parmer. Available at: [Link]
-
Hazardous Waste | US EPA . U.S. Environmental Protection Agency. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA . U.S. Environmental Protection Agency. Available at: [Link]
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Learn the Basics of Hazardous Waste | US EPA . U.S. Environmental Protection Agency. Available at: [Link]
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Safety Data Sheet: Acetyl chloride . Chemos GmbH & Co.KG. Available at: [Link]
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Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone . Carlo Erba Reagents. Available at: [Link]
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Personal protective equipment for handling 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our products. This guide provides essential, immediate safety and logistical information for handling 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride. This is not a rigid template but a dynamic set of procedural steps and causal explanations to build your confidence and ensure your safety.
Understanding the Hazard: The Reactivity of Acyl Chlorides
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is an acyl chloride. The primary hazard associated with this class of compounds stems from their high reactivity, particularly with nucleophiles like water.[1] This reactivity is the cornerstone of their utility in synthesis but also the source of their primary handling risks.
Core Directive: Personal Protective Equipment (PPE)
Your first line of defense is a comprehensive and correctly worn set of PPE. Never handle this compound without the following safeguards.
Eye and Face Protection: A Non-Negotiable
-
Safety Goggles: Chemical splash goggles that form a complete seal around the eyes are mandatory.[6] Standard safety glasses are insufficient as they do not protect from splashes or corrosive vapors.
-
Face Shield: For any operation with a higher risk of splashing, such as transfers of larger quantities or when working under positive pressure, a full-face shield must be worn in addition to safety goggles.[2]
Skin and Body Protection: An Impermeable Barrier
-
Gloves: Double-gloving is recommended. Use a lighter, disposable nitrile glove as the inner layer and a heavier, chemical-resistant glove (such as butyl rubber or neoprene) as the outer layer.[2][6] Nitrile gloves offer good dexterity and splash protection for short durations, while the outer glove provides more robust defense against prolonged contact. Always inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is essential.
-
Chemical Apron: For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Length Pants and Closed-Toed Shoes: These are standard laboratory practice and are non-negotiable when handling corrosive materials.
Respiratory Protection: Guarding Against Inhalation
-
Fume Hood: All handling of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride must be conducted within a certified and properly functioning chemical fume hood.[1] This is the primary engineering control to minimize inhalation exposure.
-
Respirator: If there is a potential for exposure outside of a fume hood, such as during a large spill or a failure of engineering controls, a NIOSH-approved respirator with an acid gas cartridge is necessary.[2][7] A full-face respirator will also provide eye protection.[2] Fit-testing of respirators is essential to ensure a proper seal.[2]
Summary of Personal Protective Equipment
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical Splash Goggles & Face Shield | Double-gloved (Nitrile inner, Butyl/Neoprene outer) | Lab Coat, Chemical Apron | Chemical Fume Hood |
| Reaction Setup | Chemical Splash Goggles | Double-gloved (Nitrile inner, Butyl/Neoprene outer) | Lab Coat | Chemical Fume Hood |
| Work-up/Quenching | Chemical Splash Goggles & Face Shield | Double-gloved (Nitrile inner, Butyl/Neoprene outer) | Lab Coat, Chemical Apron | Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Butyl/Neoprene Gloves | Chemical Resistant Suit/Apron | NIOSH-approved Respirator (Acid Gas Cartridge) |
Operational Plan: From Receipt to Reaction
A self-validating protocol anticipates and mitigates risks at every step.
Receiving and Storage
-
Inspect on Arrival: Check that the container is sealed and undamaged.
-
Inert Atmosphere: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and strong oxidizing agents.[1][3] The container should be kept tightly closed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Secondary Containment: Store the bottle in a secondary container to contain any potential leaks.
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are accessible and have been recently tested.[8] Have appropriate spill cleanup materials readily available.
-
Inert Atmosphere Techniques: When dispensing the liquid, use techniques to minimize exposure to air and moisture. This can include using a syringe through a septum or working in a glovebox.
-
Glassware: All glassware must be scrupulously dried (e.g., oven-dried or flame-dried under vacuum) before use to prevent reaction and pressure buildup.
-
Addition to Reactions: Add the acyl chloride slowly and in a controlled manner to your reaction mixture, especially when adding to nucleophilic solutions, to manage any exothermic reaction.
-
Quenching: Unused or residual acyl chloride should be quenched slowly and carefully. A common method is to add it dropwise to a stirred, cold solution of a weak base like sodium bicarbonate. Be prepared for gas evolution (CO2 and HCl). This must be done in a fume hood.
Disposal Plan: Managing Waste Safely
-
Quenched Material: Once fully quenched and neutralized, the resulting aqueous solution should be disposed of as hazardous waste in a properly labeled container.[3]
-
Contaminated Materials: All disposable items that have come into contact with 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, such as gloves, paper towels, and pipette tips, must be collected in a sealed, labeled hazardous waste container.[4] Do not mix with other waste streams.
-
Consult Local Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal.[4]
Emergency Procedures: Spill and Exposure Management
Rapid and correct response is critical in an emergency.
Spill Response Workflow
Caption: Workflow for managing a chemical spill.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[8] If breathing is difficult or stops, provide artificial respiration.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[8]
This guide is intended to provide a framework for the safe handling of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride. Always supplement this information with a thorough review of any available Safety Data Sheets and your institution's specific safety protocols. Your safety is our priority.
References
-
Gelest. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Retrieved from [Link]
-
ChemBK. (2024). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
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LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
